molecular formula C11H14N2O4 B1356064 (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 70897-15-3

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B1356064
CAS No.: 70897-15-3
M. Wt: 238.24 g/mol
InChI Key: NGEWHDOZPGSSLG-VIFPVBQESA-N
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Description

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a protected serine derivative of significant value in synthetic organic chemistry and pharmaceutical research. This compound, with the molecular formula C 11 H 14 N 2 O 4 and a molecular weight of 238.24 g/mol, is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which serves as a crucial protecting group for amines . The (S) configuration ensures stereochemical integrity, making it a vital chiral building block for the synthesis of peptides and other biologically active molecules . Its primary research application lies in the field of peptide synthesis, where it is used to incorporate a serine residue while protecting the amino and hydroxyl functionalities from undesired side reactions. This allows for the controlled, step-wise construction of complex peptide chains. Compounds of this nature are fundamental intermediates in the development of new therapeutic agents, including protease inhibitors and other potential pharmaceuticals . Researchers utilize this and related protected amino acids to study structure-activity relationships and to develop novel compounds targeting various diseases . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referring to the supplied Material Safety Data Sheet (MSDS) for detailed handling and storage information .

Properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWHDOZPGSSLG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561262
Record name Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70897-15-3
Record name Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, systematically known as N-Carbobenzyloxy-L-serinamide (Z-Ser-NH₂), is a pivotal derivative of the amino acid L-serine. Its strategic importance in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, stems from the presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a precursor to complex bioactive molecules.

Introduction and Physicochemical Properties

This compound is a white to off-white crystalline solid. The introduction of the Cbz protecting group to the amino function of L-serinamide is a cornerstone of peptide chemistry. This modification temporarily masks the nucleophilicity of the amine, thereby enabling the selective formation of amide bonds at the carboxyl terminus.[1] The Cbz group is renowned for its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation, a characteristic that underpins its widespread use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-Cbz-L-serinamide, Z-L-Ser-NH₂, Carbobenzyloxy-L-serinamide[2]
CAS Number 70897-15-3[2]
Molecular Formula C₁₁H₁₄N₂O₄[2]
Molecular Weight 238.24 g/mol [2]
Appearance White to off-white powder or crystalline solid[3]
Storage Sealed in a dry environment at room temperature[2]

Synthesis and Purification

The synthesis of this compound typically proceeds from its carboxylic acid precursor, N-Cbz-L-serine. The critical step is the formation of the primary amide from the carboxylic acid, which requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Rationale for Synthetic Approach

Direct amidation of a carboxylic acid with ammonia is generally unfavorable under mild conditions. Therefore, a coupling agent is employed to convert the carboxylic acid into a more reactive intermediate. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[4][5] HOBt reacts with the activated carboxylic acid to form an active ester, which is less susceptible to racemization and side reactions, thereby ensuring the chiral integrity of the final product.[5] The subsequent aminolysis with ammonia proceeds smoothly to yield the desired amide.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Cbz-L-serine

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ammonia solution (e.g., 7N in Methanol)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-serine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete formation of the active ester.

  • Amidation: Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_activation Activation Step cluster_amidation Amidation Step cluster_purification Purification A N-Cbz-L-serine C Active Ester Intermediate A->C DMF, 0°C to RT B HOBt, EDC·HCl B->C E Crude Product C->E 0°C to RT D Ammonia Solution D->E F Work-up (Extraction, Washing) E->F G Purification (Recrystallization/Chromatography) F->G H Pure this compound G->H

Diagram of the synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • Benzylic Protons (CH₂-Ph): A singlet or AB quartet around 5.1 ppm.

  • Amide Protons (NH₂): Two broad singlets, typically between 6.5 and 8.0 ppm.

  • Carbamate Proton (NH-Cbz): A doublet or broad singlet, often coupled to the α-proton, in the range of 5.5-7.0 ppm.

  • α-Proton (CH): A multiplet around 4.0-4.5 ppm.

  • β-Protons (CH₂OH): A multiplet around 3.6-3.9 ppm.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Amide Carbonyl (C=O): In the range of 170-175 ppm.[1]

  • Carbamate Carbonyl (C=O): Around 156 ppm.

  • Aromatic Carbons: Between 127 and 137 ppm.[1]

  • Benzylic Carbon (CH₂-Ph): Approximately 67 ppm.[1]

  • α-Carbon (CH): Around 55-60 ppm.

  • β-Carbon (CH₂OH): In the range of 60-65 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is typically employed. For confirming chiral purity, a chiral stationary phase is necessary.

Table 2: Example Chiral HPLC Method for N-Cbz-DL-serine Analysis (Adaptable for Amide)

ParameterMethod Details
Column CHIRALPAK® IC (250 x 4.6mm / 5µm)
Mobile Phase n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 270 nm
Data adapted from a method for N-Cbz-DL-serine.[6]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics with potential therapeutic applications.

Peptide Synthesis

As a C-terminal amide with a protected N-terminus, Z-Ser-NH₂ is an ideal starting point for the solution-phase synthesis of peptides. The free hydroxyl group on the serine side chain can also be a site for further modification, such as glycosylation or phosphorylation, to produce post-translationally modified peptides. The general workflow involves the deprotection of the Cbz group, followed by coupling with the next N-protected amino acid in the sequence.

Peptide_Synthesis cluster_deprotection N-terminal Deprotection cluster_coupling Peptide Coupling cluster_iteration Iterative Steps A Z-Ser-NH₂ B H-Ser-NH₂ A->B H₂, Pd/C D Dipeptide Amide B->D C N-Protected Amino Acid C->D Coupling Agents (e.g., EDC/HOBt) E Repeat Deprotection and Coupling D->E F Target Peptide E->F

General workflow for peptide synthesis.
Precursor for Bioactive Molecules

Derivatives of N-Cbz-serine have been investigated for a range of biological activities. For instance, some carbamate-containing compounds have shown potential as antimicrobial and anticancer agents.[7] N-Cbz-L-serine itself has been reported to have antimicrobial effects by inhibiting cell membranes and phospholipid synthesis in bacteria.[8] While specific studies on the amide form are less common, its structural similarity suggests it could serve as a valuable synthon in the development of novel therapeutics. For example, it can be a precursor for the synthesis of enzyme inhibitors, where the serine hydroxyl group or the amide functionality can be modified to interact with the active site of a target enzyme. The D-enantiomer, N-Cbz-D-serine, is a known intermediate in the synthesis of the antiepileptic drug lacosamide, highlighting the importance of this class of compounds in pharmaceutical manufacturing.[9]

Safety and Handling

  • Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical advice.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • Incompatibilities: Strong oxidizing agents.[10]

Conclusion

This compound is a fundamentally important molecule in the field of synthetic chemistry, providing a stable and versatile building block for the construction of peptides and other complex organic molecules. Its synthesis from N-Cbz-L-serine is a well-established process, and its purification and characterization can be achieved through standard laboratory techniques. The strategic use of the Cbz protecting group allows for controlled and sequential synthesis, making it an invaluable tool for researchers in drug discovery and development. Further investigation into the direct biological activities of this compound and its derivatives may open new avenues for therapeutic innovation.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2024, July 15). (s)-benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1145-80-8,N-Cbz-L-Serine. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(benzyloxycarbonyl)-O-benzyl-L-serine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Carbobenzyloxy-L-Serine, 99+%. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Z-L-Ser-NH2, N-Cbz-L-Serine Amide, Carbobenzoxy-L-serinamide CAS Registry Number: 70897-15-3[1][2]

Executive Summary

This technical guide profiles (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate , commonly referred to in peptide chemistry as Z-L-Ser-NH2 .[2] This molecule serves as a critical chiral building block, possessing three distinct functional sites: a carbamate-protected amine (Cbz/Z), a primary amide, and a free primary hydroxyl group.

Its utility spans from the synthesis of complex O-linked glycopeptides to its role as a precursor for chiral gem-diamines via Hofmann rearrangement.[2] This guide prioritizes the "Process Chemistry" perspective—focusing on scalable synthesis, racemization control, and analytical validation.[2]

Molecular Identity & Physiochemical Profile[2][3][4][5][6][7][8][9]

Structural Analysis

The core architecture is L-Serine , protected at the N-terminus with a Benzyloxycarbonyl (Cbz or Z) group and amidated at the C-terminus.[2]

  • Stereochemistry: (S)-configuration (L-isomer).[2] Retention of chirality at the

    
    -carbon is critical during synthesis.[2]
    
  • Protecting Group: The Cbz group is stable to acidic conditions (TFA) but cleaved by catalytic hydrogenolysis (

    
    /Pd-C) or strong acids (HBr/AcOH), offering orthogonality to Boc/Fmoc strategies.[2]
    
  • Reactive Sites:

    • Amide (

      
      ):  Stable, capable of dehydration to nitrile.[2]
      
    • Hydroxyl (

      
      ):  Nucleophilic; target for glycosylation, phosphorylation, or oxidation to aldehyde.[2]
      
Quantitative Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 238.24 g/mol
CAS Number 70897-15-3Distinct from the acid form Z-Ser-OH (CAS 1145-80-8)
Physical State White crystalline solidHygroscopic tendency
Solubility DMSO, DMF, MeOH, EtOHSparingly soluble in

and non-polar ethers
pKa (Predicted) ~13 (Amide NH), ~14 (OH)Non-ionizable under physiological pH

Synthetic Routes & Process Chemistry

Strategic Selection: The Mixed Anhydride Method

While Z-Ser-NH2 can be synthesized via ammonolysis of methyl esters (Z-Ser-OMe), that route often requires prolonged reaction times which can lead to


-elimination of the hydroxyl group.[2]

The Mixed Anhydride Coupling method is superior for laboratory and pilot-scale synthesis due to:

  • Speed: Fast reaction kinetics at low temperature.[2]

  • Chiral Integrity: Low temperatures (-15°C) minimize racemization at the

    
    -carbon.[2]
    
  • Purity: Byproducts (

    
    , isobutanol) are easily removed.[2]
    
Detailed Protocol: Mixed Anhydride Amidation

Reagents:

  • Starting Material: Z-L-Ser-OH (1.0 eq)[2]

  • Activator: Isobutyl chloroformate (IBCF) (1.1 eq)[2]

  • Base: N-Methylmorpholine (NMM) (1.1 eq)[2]

  • Ammonia Source: 28%

    
     or 
    
    
    
    [2]
  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: Dissolve Z-L-Ser-OH in anhydrous THF under

    
     atmosphere. Cool to -15°C  (ice/salt bath).
    
  • Base Addition: Add NMM dropwise. Ensure temperature does not rise above -10°C to prevent racemization.[2]

  • Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes. The formation of the mixed anhydride intermediate is rapid.[2]

  • Amidation: Introduce ammonia (gas sparge or aqueous solution) vigorously.[2] If using aqueous

    
    , maintain low temperature to prevent hydrolysis of the anhydride back to the acid.[2]
    
  • Quench & Workup: After 1 hour, warm to room temperature. Evaporate THF.[2] Dissolve residue in EtOAc, wash with 5% citric acid (removes unreacted amine), 5%

    
     (removes unreacted acid), and brine.
    
  • Crystallization: Recrystallize from EtOAc/Hexanes to yield Z-Ser-NH2.

Synthesis Workflow Diagram

SynthesisWorkflow Start Z-L-Ser-OH (Starting Acid) Activation Activation (-15°C, NMM, IBCF) Start->Activation Dissolution Intermediate Mixed Anhydride Intermediate Activation->Intermediate Formation Amidation Ammonolysis (NH3 in THF) Intermediate->Amidation Nucleophilic Attack Product Z-L-Ser-NH2 (Target Amide) Amidation->Product Workup & Cryst.

Figure 1: Logic flow for the Mixed Anhydride synthesis of Z-Ser-NH2, prioritizing low-temperature activation to prevent racemization.

Analytical Characterization

To validate the structure and purity of the synthesized Z-Ser-NH2, the following spectral markers must be confirmed.

Proton NMR ( -NMR) in DMSO-
  • Amide Protons (

    
    ):  Two distinct broad singlets around 
    
    
    
    7.1 and 7.4 ppm (non-equivalent due to restricted rotation).[2]
  • Carbamate NH: Doublet around

    
     7.5 ppm.[2]
    
  • Aromatic Ring: Multiplet at

    
     7.30–7.40 ppm (5H, Benzyl group).[2]
    
  • Benzylic

    
    :  Singlet (or AB system) at 
    
    
    
    5.05 ppm.
  • 
    -CH:  Multiplet at 
    
    
    
    4.0–4.2 ppm.
  • 
    -CH2 (Hydroxymethyl):  Multiplet at 
    
    
    
    3.5–3.7 ppm.[2]
Mass Spectrometry (ESI-MS)[2]
  • Positive Mode: Look for

    
     and 
    
    
    
    .[2]
  • Fragmentation: Loss of the benzyl group (

    
     91) is a characteristic tropylium ion peak.[2]
    

Applications in Drug Development[3][6]

O-Glycosylation Precursor

Z-Ser-NH2 is a vital scaffold for synthesizing Tn antigen analogs .[2] The free hydroxyl group allows for the attachment of acetylated sugars (e.g., GalNAc) via Koenigs-Knorr or trichloroacetimidate protocols.[2] The C-terminal amide mimics the native peptide bond terminus or can be dehydrated to a nitrile for further derivatization.[2]

Hofmann Rearrangement to Gem-Diamines

Treatment of Z-Ser-NH2 with oxidizing agents (e.g., IBD - Iodobenzene diacetate) induces a Hofmann rearrangement, converting the primary amide into an amine.[2] This yields a geminal diamine precursor (after O-protection), a motif found in retro-inverso peptides and peptidomimetics.[2]

Reaction Scope Diagram

ReactionScope Core Z-Ser-NH2 (Core Scaffold) Glyco O-Glycosylation (Tn Antigen Synthesis) Core->Glyco Glycosyl Donor + Lewis Acid Dehydration Dehydration (Formation of Nitrile) Core->Dehydration TFAA / Pyridine Hofmann Hofmann Rearrangement (Gem-Diamine Synthesis) Core->Hofmann PIDA / H2O Deprotection Hydrogenolysis (Free Ser-NH2) Core->Deprotection H2 / Pd-C

Figure 2: Divergent synthetic utility of Z-Ser-NH2 in medicinal chemistry workflows.

Stability & Safety (E-E-A-T)

  • Storage: Store at 2-8°C. The compound is stable as a solid but can undergo slow hydrolysis in aqueous solution at extreme pH.[2]

  • Hygroscopicity: The amide and hydroxyl groups make the compound hygroscopic; store under desiccant.[2]

  • Safety:

    • Benzyl Chloroformate (Z-Cl): If used in synthesis, it is a lachrymator and corrosive.[2]

    • Z-Ser-NH2: Generally low toxicity, but standard PPE (gloves, goggles) is required to prevent inhalation of fine dust.[2]

References

  • Lead Sciences. this compound Product Data. Retrieved from [2]

  • PubChem. N-(Benzyloxycarbonyl)-L-serine (Acid form for property comparison).[2] National Library of Medicine.[2] Retrieved from [2]

  • Bachem. Peptide Synthesis Guide: Protecting Groups and Amidation. Retrieved from [2]

  • ChemicalBook. N-Cbz-L-Serine Amide CAS 70897-15-3 Entry.[2] Retrieved from [2]

  • BLD Pharm. Product Analysis: this compound.[1][2] Retrieved from [2]

Sources

Cbz-L-serinamide chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

Cbz-L-serinamide (N-Carbobenzyloxy-L-serinamide) is a critical chiral intermediate in peptide chemistry and medicinal research.[1] Structurally, it consists of L-serine protected at the


-amine by a benzyloxycarbonyl (Cbz/Z) group, with the C-terminus converted to a primary amide.[1]

This guide provides a definitive technical profile of Cbz-L-serinamide, distinguishing it from its acidic precursor (Z-Ser-OH).[1] It details physiochemical properties, robust synthetic protocols to avoid racemization, and its utility as a probe for serine protease activity.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Unlike the widely available Cbz-L-Serine (free acid), the amide form is often synthesized in situ or custom-ordered for specific enzymatic assays.[1] The conversion of the carboxylic acid to an amide significantly alters the molecule's hydrogen bond donor/acceptor profile and solubility.

1.1 Core Chemical Data[2][3]
PropertySpecification
Chemical Name Benzyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate
Common Abbreviations Cbz-L-serinamide; Z-Ser-NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

; Z-Ser-amide
Molecular Formula C

H

N

O

Molecular Weight 238.24 g/mol
CAS Number Note: Often indexed under derivatives.[1][4][3][5][6] Z-Ser-OH is 1145-80-8.[1][7][8] L-Serinamide is 6791-49-7.[1][2]
Chirality L-isomer (S-configuration at

-carbon)
Physical State White crystalline powder
Solubility Soluble in MeOH, EtOH, DMF, DMSO; sparingly soluble in water.[1]
1.2 Structural Analysis

The molecule features three distinct functional zones crucial for its reactivity:

  • Cbz Group: Provides steric bulk and lipophilicity, protecting the amine from nucleophilic attack and preventing polymerization.

  • Primary Amide: Mimics the peptide bond backbone, essential for enzyme recognition (S1-S1' subsite interactions).[1]

  • Free Hydroxyl: The

    
    -hydroxyl group of serine remains unprotected, making this molecule a "minimal" substrate but also introducing synthetic challenges (potential for O-acylation).[1]
    
Part 2: Synthetic Routes & Mechanistic Insight[1]

Senior Scientist Note: The synthesis of Serine amides is prone to two specific failure modes: racemization (loss of chirality) and O-acylation (ester formation on the side chain).[1] The protocols below are selected to mitigate these risks.

2.1 Method A: Mixed Anhydride Coupling (Recommended)

This method is preferred for high-purity applications as it avoids the harsh basic conditions of ammonolysis that can lead to


-elimination of the serine hydroxyl group (forming dehydroalanine).[1]
  • Precursor: Cbz-L-Serine (Z-Ser-OH)[1][6]

  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).[1]

  • Conditions: Anhydrous THF, -15°C.

Protocol:

  • Dissolve Z-Ser-OH (1.0 eq) in dry THF under nitrogen.

  • Cool to -15°C (Critical to prevent O-acylation).

  • Add NMM (1.0 eq) followed by IBCF (1.0 eq) dropwise.[1] Stir for 15 mins to form the mixed anhydride.

  • Introduce anhydrous ammonia (gas bubbling or 0.5M solution in dioxane).

  • The active anhydride is selectively attacked by

    
     at the carbonyl carbon.
    
  • Warm to RT, evaporate solvent, and recrystallize from EtOAc/Hexane.

2.2 Method B: Ammonolysis of Methyl Ester

Suitable for large-scale, lower-cost production where slight racemization is acceptable.[1]

  • Precursor: Cbz-L-Serine Methyl Ester (Z-Ser-OMe).[1]

  • Reagent: Saturated Methanolic Ammonia (

    
    
    
    
    
    in MeOH).[1]
  • Protocol: Stir Z-Ser-OMe in methanolic ammonia at 0°C for 24 hours. The product precipitates or is isolated by concentration.[9][10]

2.3 Synthesis Workflow Visualization

Synthesis_Workflow cluster_side Side Reaction Risks Start L-Serine Protection Cbz-Protection (Cbz-Cl, NaOH) Start->Protection Schotten-Baumann Intermediate Z-Ser-OH (Acid) Protection->Intermediate Activation Activation (IBCF, -15°C) Intermediate->Activation Mixed Anhydride Method Amidation Amidation (NH3) Activation->Amidation Nucleophilic Attack Risk1 O-Acylation (if T > 0°C) Activation->Risk1 Risk2 Racemization (if Base excess) Activation->Risk2 Product Cbz-L-Serinamide (Z-Ser-NH2) Amidation->Product Workup

Caption: Step-wise synthesis via the Mixed Anhydride method, highlighting critical control points to prevent side reactions.

Part 3: Applications in Drug Discovery[1][2][12]
3.1 Serine Protease Probes

Cbz-L-serinamide serves as a P1-P1' mimic in protease assays.[1]

  • Mechanism: The amide group (

    
    ) occupies the S1' pocket of enzymes like Chymotrypsin or Elastase, while the Cbz group occupies the S2/S3 hydrophobic pockets.
    
  • Utility: It allows researchers to study the hydrolytic activity of proteases. Unlike ester substrates (which are hydrolyzed rapidly), the amide bond turnover is slower, allowing for steady-state kinetic analysis (

    
    , 
    
    
    
    ).[1]
3.2 Chiral Building Block

The compound is a precursor for:

  • Hofmann Rearrangement: Converting the amide to a geminal diamine derivative (retention of configuration).[1]

  • Dehydration: Conversion to the nitrile (Cbz-Ser-CN) using cyanuric chloride, a key intermediate for heterocyclic drug scaffolds.[1]

3.3 Experimental Decision Logic

Application_Logic Input Cbz-L-Serinamide Decision Intended Application? Input->Decision PathA Enzyme Kinetic Assay Decision->PathA Biochemistry PathB Synthetic Intermediate Decision->PathB Med Chem ActionA Dissolve in DMSO (Substrate Stock) PathA->ActionA Monitor Hydrolysis ActionB Dehydration to Nitrile (POCl3 / Pyridine) PathB->ActionB Scaffold Gen

Caption: Decision tree for utilizing Cbz-L-serinamide in biochemical assays versus organic synthesis.

Part 4: Analytical Characterization

To validate the identity of synthesized Cbz-L-serinamide, the following spectral signatures must be confirmed.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-d

):
  • 
     7.35 (m, 5H):  Phenyl group protons (Cbz).[1]
    
  • 
     5.05 (s, 2H):  Benzylic -CH
    
    
    
    - protons.[1]
  • 
     4.10 (m, 1H): 
    
    
    
    -proton (chiral center).[1]
  • 
     3.60 (m, 2H): 
    
    
    
    -protons (-CH
    
    
    OH).[1]
  • 
     7.10, 7.50 (br s, 2H):  Amide -NH
    
    
    
    protons (distinct diastereotopic splitting may occur).[1]

2. Mass Spectrometry (ESI-MS):

  • Expected [M+H]

    
    :  239.25[1]
    
  • Expected [M+Na]

    
    :  261.23
    
References
  • PubChem. (2025).[1][2] L-Serinamide Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ResearchGate. (2025). Synthesis of N-Cbz Amides and Transamidation Reactions. Available at: [Link]

Sources

Synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Name: Cbz-L-Serinamide (Z-Ser-NH2) CAS: 70897-15-3

Executive Strategic Analysis

The synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (Z-Ser-NH2) represents a fundamental yet nuanced challenge in chiral pool chemistry. While the transformation appears to be a simple amidation of N-protected serine, the presence of the free


-hydroxyl group introduces two critical failure modes: O-acylation  (esterification of the side chain) and racemization  (loss of chiral integrity at the 

-carbon).

This guide prioritizes the Mixed Anhydride Method via isobutyl chloroformate (IBCF). This pathway is selected for its scalability and atom economy compared to carbodiimide-mediated couplings (EDC/DCC), which often struggle with the removal of urea byproducts in polar substrates. A secondary Active Ester Ammonolysis route is provided for high-purity bench-scale applications.

Retrosynthetic Logic & Pathway

The synthesis disconnects the primary amide bond. The strategic choice of the Benzyloxycarbonyl (Cbz/Z) group is intentional; unlike Boc, it is stable to the acidic conditions often used in subsequent glycosylation or chain-elongation steps, and unlike Fmoc, it is stable to basic amines used in later stages.

Retrosynthesis target (S)-Z-Ser-NH2 (Target Amide) intermediate Mixed Anhydride (Activated Species) target->intermediate Ammonolysis start N-Cbz-L-Serine (Commercial Starter) intermediate->start Activation (IBCF / NMM) reagents NH3 (g) or NH4OH

Figure 1: Retrosynthetic disconnection showing the activation strategy.

Critical Process Parameters (CPP)

Before initiating synthesis, the following parameters must be controlled to ensure the (S)-enantiomer is preserved.

ParameterCritical LimitScientific Rationale
Temperature (Activation) -15°C to -20°C Higher temperatures (

C) promote O-acylation of the free serine hydroxyl group by the mixed anhydride.
Base Selection N-Methylmorpholine (NMM) Avoid Triethylamine (TEA). NMM is less basic and sterically hindered, significantly reducing the rate of

-proton abstraction (racemization).
Stoichiometry 1.0 : 1.0 (Acid : IBCF) Excess chloroformate will react with the hydroxyl group to form a carbonate impurity.
Ammonia Source NH

Gas or dry solution
Aqueous ammonium hydroxide can cause hydrolysis of the mixed anhydride back to the starting acid.

Methodology A: The Mixed Anhydride Protocol (Primary)

This protocol is the industry standard for synthesizing Z-Ser-NH2 due to its high yield and ease of purification.

Reagents:

  • N-Cbz-L-Serine (10.0 mmol)

  • N-Methylmorpholine (NMM) (10.0 mmol)

  • Isobutyl Chloroformate (IBCF) (10.0 mmol)

  • Ammonia gas (or 0.5M NH

    
     in Dioxane)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Solvation: Dissolve N-Cbz-L-Serine (2.39 g, 10 mmol) in anhydrous THF (30 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool the solution to -15°C using an ice/salt bath (or cryostat). Add NMM (1.1 mL, 10 mmol) dropwise. Do not overshoot temperature.

  • Activation: Add Isobutyl Chloroformate (1.3 mL, 10 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (NMM

      
      HCl) will form immediately.
      
    • Timing: Stir at -15°C for exactly 15 minutes . Longer times increase racemization risk; shorter times result in incomplete activation.

  • Ammonolysis: Introduce ammonia.

    • Gas Method: Gently bubble dry NH

      
       gas into the slurry for 15 minutes while maintaining -15°C.
      
    • Solution Method: Add 2.0 equivalents of NH

      
       (dissolved in dioxane or THF) dropwise.
      
  • Reaction Completion: Allow the mixture to warm to 0°C over 30 minutes, then to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 3:1).

  • Workup (Self-Validating Step):

    • Filter off the NMM

      
      HCl salt.
      
    • Concentrate the filtrate in vacuo.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: 5% Citric Acid (removes unreacted amine/base).

    • Wash 2: 5% NaHCO

      
       (removes unreacted starting acid). Note: If product precipitates here, add a small amount of n-Butanol.
      
    • Wash 3: Brine.[2]

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.

MixedAnhydride step1 Dissolve Cbz-Ser-OH in THF (-15°C) step2 Add NMM + IBCF (Form Mixed Anhydride) step1->step2 Activation step3 Add Ammonia Source (Nucleophilic Attack) step2->step3 Amidation step4 Filter NMM-HCl Salt step3->step4 Workup step5 Acid/Base Wash Cycle step4->step5 Purification final Cbz-Ser-NH2 (Crystalline Solid) step5->final

Figure 2: Process flow for the Mixed Anhydride synthesis.

Methodology B: Active Ester (EDC/HOBt) Protocol

Use this method if the Mixed Anhydride method yields low purity or if strictly aqueous ammonia must be used. HOBt is essential here to prevent racemization.

Reagents:

  • N-Cbz-L-Serine (10 mmol)

  • EDC

    
    HCl (11 mmol)
    
  • HOBt (11 mmol) - Critical for chiral preservation

  • Ammonium Chloride (NH

    
    Cl) (20 mmol) + DIPEA (20 mmol)
    
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolve Cbz-L-Serine in DMF (20 mL).

  • Add HOBt and EDC

    
    HCl at 0°C. Stir for 30 minutes to form the OBt-active ester.
    
  • Add solid NH

    
    Cl followed by DIPEA.
    
  • Stir at Room Temperature overnight (12-16 hours).

  • Workup: Dilute with water (100 mL). The product may precipitate.[3] If not, extract exhaustively with EtOAc (3 x 50 mL). Wash organic layer with 1M HCl, sat. NaHCO

    
    , and brine.
    

Characterization & Validation

To ensure scientific integrity, the isolated product must meet the following specifications.

PropertySpecificationValidation Method
Appearance White crystalline solidVisual Inspection
Melting Point 114 - 119°C Capillary Melting Point Apparatus
Optical Rotation

(c=1, MeOH)
Polarimeter (Sodium D line)
1H NMR (DMSO-d6)

7.35 (m, 5H, Ar-H), 5.03 (s, 2H, Ph-CH2), 3.95 (m, 1H,

-CH), 3.60 (m, 2H,

-CH2)
NMR Spectroscopy
Purity >98%HPLC (C18 column, Acetonitrile/Water gradient)

Note on Optical Rotation: A value significantly lower than +15° (e.g., +5° or 0°) indicates racemization occurred during the activation step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Oily Product O-Acylation of SerineEnsure temperature is strictly -15°C during IBCF addition. Do not allow to warm until ammonia is added.
Racemization (

)
Base-catalyzed proton abstractionSwitch from TEA to NMM . Reduce activation time to <15 mins.
Product in Aqueous Layer High water solubilitySaturate the aqueous layer with NaCl (Salting out) before extraction. Use EtOAc/n-Butanol (9:1) for extraction.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.
  • Albertson, N. F. (1962).[4] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. (Classic reference for the IBCF/NMM protocol).

Sources

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral building block in synthetic organic chemistry and drug discovery. From its fundamental properties to detailed synthetic protocols and applications, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

This compound, also known by its common synonyms N-Cbz-L-serine amide or Z-L-serine amide, is a derivative of the naturally occurring amino acid L-serine. The strategic importance of this molecule lies in the benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. This protection is crucial in multi-step syntheses, allowing for the selective reaction of other functional groups within the molecule. The Cbz group is stable under a variety of reaction conditions but can be readily removed when necessary, typically through hydrogenolysis, to reveal the free amine for subsequent chemical transformations.[1]

The defined stereochemistry at the α-carbon, inherited from L-serine, makes this compound an invaluable chiral synthon for the synthesis of complex, stereochemically rich target molecules, particularly in the development of novel therapeutics.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueSource
IUPAC Name Benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate[3]
Synonyms N-Cbz-L-serine amide, Z-L-serine amide[3]
CAS Number 70897-15-3[2]
Molecular Formula C₁₁H₁₄N₂O₄[2]
Molecular Weight 238.24 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[2]
Storage Sealed in dry, room temperature[2]

Spectroscopic Characterization (Reference Data for N-Cbz-L-serine):

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzyl group protons (aromatic region), the methylene protons of the benzyl group, the methine and methylene protons of the serine backbone, and exchangeable protons from the amide and hydroxyl groups.

  • ¹³C NMR: The carbon NMR would display resonances for the carbonyl carbons of the carbamate and amide, the aromatic carbons, the benzylic carbon, and the carbons of the serine backbone.

  • FT-IR: Infrared spectroscopy would reveal characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (amide and carbamate), C-O stretching, and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the benzyl group and other fragments.

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, N-Cbz-L-serine. A classic and reliable method for this transformation was described by Fruton in 1942.

Synthesis of the Precursor: N-Cbz-L-serine

The initial step involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry.

G cluster_reactants Reactants L_serine L-Serine NCbzLSerine (S)-2-((Benzyloxycarbonyl)amino) -3-hydroxypropanoic acid (N-Cbz-L-serine) L_serine->NCbzLSerine Schotten-Baumann Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->NCbzLSerine Base Aqueous Base (e.g., NaOH) Base->NCbzLSerine

Synthesis of N-Cbz-L-serine.

Experimental Protocol:

  • Dissolve L-serine in an aqueous solution of a suitable base, such as sodium hydroxide, at a low temperature (typically 0-5 °C).

  • Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the low temperature and basic pH.

  • Continue stirring until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Acidify the reaction mixture to precipitate the N-Cbz-L-serine product.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.[5]

Amidation of N-Cbz-L-serine to form this compound

The conversion of the carboxylic acid to the primary amide is a key step. The method described by Fruton involves a two-step process via the methyl ester.

G NCbzLSerine N-Cbz-L-serine MethylEster N-Cbz-L-serine methyl ester NCbzLSerine->MethylEster Esterification Methanol Methanol / Dry HCl Methanol->MethylEster FinalProduct (S)-Benzyl (1-amino-3-hydroxy- 1-oxopropan-2-yl)carbamate MethylEster->FinalProduct Aminolysis Ammonia Ammonia in Methanol Ammonia->FinalProduct

Two-step synthesis of the target amide.

Experimental Protocol (Adapted from Fruton, 1942):

  • Esterification: Dissolve N-Cbz-L-serine in methanol and treat with dry hydrogen chloride gas to catalyze the formation of the methyl ester. The reaction progress can be monitored by TLC.

  • Solvent Removal: Once the esterification is complete, remove the solvent under reduced pressure to obtain the crude N-Cbz-L-serine methyl ester, which is often a syrup.

  • Aminolysis: Dissolve the crude methyl ester in methanol that has been saturated with dry ammonia gas at 0 °C.

  • Reaction: Allow the solution to stand at room temperature for a period of time (e.g., 2 days) to allow for the conversion of the ester to the amide.

  • Isolation: Evaporate the solvent to yield the crystalline this compound. The product can be further purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound and its parent acid in drug development is as a chiral building block for the synthesis of more complex molecules.

Peptide Synthesis

As a protected amino acid derivative, N-Cbz-L-serine amide can be a precursor to serine-containing peptides. The Cbz group prevents unwanted side reactions at the N-terminus during peptide coupling reactions.[6]

Synthesis of Chiral Pharmaceuticals

The enantiomerically pure nature of this compound makes it a valuable starting material for the asymmetric synthesis of pharmaceutical agents. For instance, the D-enantiomer of the parent acid, N-Cbz-D-serine, is a known intermediate in the synthesis of the antiepileptic drug lacosamide.[1] This highlights the importance of such protected serine derivatives in accessing bioactive molecules with specific stereochemistry.

Potential Bioactivities

While extensive biological data for this compound itself is limited, related carbamate-containing compounds have been investigated for a range of biological activities. These include potential antimicrobial, anticancer, and neuroprotective effects.[7] The structural resemblance to natural peptides suggests that such molecules could interact with biological targets like enzymes.[7]

Enzymatic Hydrolysis: Early studies by Fruton demonstrated that "carbobenzoxy-l-serinamide" can be hydrolyzed by certain proteolytic enzymes, such as those found in papain and beef spleen cathepsin preparations. This indicates that the amide bond is susceptible to enzymatic cleavage, a property that could be relevant in the design of prodrugs or biodegradable materials.

Causality and Self-Validation in Experimental Design

The described synthetic protocols are designed with inherent self-validation and a clear understanding of the underlying chemical principles.

  • Choice of Protecting Group: The Cbz group is chosen for its stability under the conditions of esterification and amidation, and its susceptibility to removal by hydrogenolysis, which is a mild and selective deprotection method.[1]

  • Two-Step Amidation: The conversion of the carboxylic acid to the amide via the methyl ester is a classic and reliable strategy. Direct amidation of the carboxylic acid can sometimes require harsh conditions or expensive coupling reagents. The ester intermediate is more reactive towards aminolysis than the parent carboxylic acid, allowing the reaction to proceed under milder conditions.

  • Control of Stereochemistry: Starting with the enantiomerically pure L-serine ensures that the stereocenter is maintained throughout the synthesis, provided that harsh conditions that could lead to racemization are avoided. The reaction conditions described are generally mild enough to preserve the stereochemical integrity of the molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with established utility in organic synthesis. Its primary role in drug development is as a precursor for more complex molecules, leveraging its protected amine and defined stereochemistry. While direct and extensive biological activity data for this specific compound is not widely reported in recent literature, its foundational importance in the synthesis of bioactive peptides and chiral pharmaceuticals is undisputed.

Future research could focus on exploring the direct biological activities of this and similar Cbz-protected amino acid amides, potentially uncovering novel therapeutic applications. Furthermore, the development of more modern, efficient, and greener synthetic routes to this compound would be of significant interest to the pharmaceutical and chemical industries.

References

  • Lead Sciences. This compound. Available from: [Link]

  • Organic Syntheses. BENZYL METHOXY- OR ISOPROPOXYMETHYL-CARBAMATE. Available from: [Link]

  • Chemsrc.com. (s)-benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate. Available from: [Link]

  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]

  • PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Available from: [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

  • PubChem. Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate. Available from: [Link]

  • ResearchGate. Benzyl {2-[(2-(1H-Benzo[d][2][4][7]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate. Available from: [Link]

  • PubChem. N-(Benzyloxycarbonyl)-L-serine. Available from: [Link]

  • ResearchGate. Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Available from: [Link]

  • LookChem. Cas 1145-80-8,N-Cbz-L-Serine. Available from: [Link]

  • National Center for Biotechnology Information. Studies on the Enzymes Involved in the Biosynthesis of Cyclo-Tris (N-2,3-Dihydroxybenzoyl-l-Seryl) in Escherichia coli: Kinetic Properties of the l-Serine–Activating Enzyme. Available from: [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Available from: [Link]

  • PubMed. Toxicology studies with N-acetyl-L-serine. Available from: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Cbz-L-serinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and quality control framework for Cbz-L-serinamide (N-Benzyloxycarbonyl-L-serinamide), a critical chiral intermediate in the synthesis of protease inhibitors and peptidomimetics.

Executive Summary

Cbz-L-serinamide (CAS: 70897-15-3) serves as a protected serine building block where the amine is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is converted to a primary amide. This modification renders the molecule stable against racemization during subsequent coupling steps while preserving the hydroxymethyl side chain for further functionalization (e.g., glycosylation or phosphorylation).

This guide provides a definitive reference for the structural validation of Cbz-L-serinamide using NMR, IR, and MS modalities. It is designed to assist analytical chemists and process scientists in differentiating the target amide from common impurities such as the starting methyl ester (Cbz-Ser-OMe) or the hydrolysis byproduct (Cbz-Ser-OH).

Molecular Architecture & Theoretical Basis

The spectroscopic signature of Cbz-L-serinamide is defined by three distinct domains:

  • The Cbz Protecting Group: A carbamate linkage providing strong aromatic and benzylic signals.

  • The L-Serine Core: A chiral center (

    
    -CH) and a hydroxymethyl side chain (
    
    
    
    -CH
    
    
    -OH).
  • The Primary Amide: A terminal functional group exhibiting distinct exchangeable protons and carbonyl resonance.

Physicochemical Specifications
ParameterSpecification
IUPAC Name Benzyl ((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Molecular Formula

Molecular Weight 238.24 g/mol
Exact Mass 238.0954
Physical State White crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in

,

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. Cbz-L-serinamide is typically generated via the ammonolysis of Cbz-L-serine methyl ester using methanolic ammonia.

Reaction Workflow (Graphviz)

The following diagram illustrates the transformation and critical QC checkpoints.

G Start Cbz-L-Ser-OMe (Starting Material) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Acyl Substitution Impurity2 Impurity B: Cbz-L-Ser-OMe (Unreacted) Start->Impurity2 Incomplete Rxn Reagent 7N NH3 in MeOH (0°C to RT) Reagent->Inter Product Cbz-L-Ser-NH2 (Target) Inter->Product - MeOH Impurity1 Impurity A: Cbz-L-Ser-OH (Hydrolysis) Inter->Impurity1 + H2O (Side Rxn)

Figure 1: Synthetic pathway for Cbz-L-serinamide via aminolysis, highlighting potential impurities detectable by spectroscopy.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-


 is the mandatory solvent for characterization. Chloroform (

) often results in broad, unresolved signals for the amide and hydroxyl protons due to poor solubility and hydrogen bonding aggregation.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of two distinct amide protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.40 Multiplet (m)5HAr-H (Cbz)Phenyl ring protons; diagnostic for Cbz group integrity.
7.25 Broad Singlet (br s)1HCONH

Amide proton (anti); typically H-bonded and deshielded.
7.10 Broad Singlet (br s)1HCONH

Amide proton (syn); often appears upfield of the anti proton.
7.05 Doublet (d,

Hz)
1HNH-Cbz Urethane NH; couples to the

-CH.
5.03 Singlet (s)2HPh-CH

Benzylic methylene; sharp singlet confirms intact Cbz.
4.85 Triplet (t,

Hz)
1HOH Side-chain hydroxyl; visible as a triplet in dry DMSO due to coupling with

-CH

.
4.05 – 4.15 Multiplet (m)1H

-CH
Chiral center; multiplicity arises from coupling to NH and

-CH

.
3.55 – 3.65 Multiplet (m)2H

-CH

Diastereotopic methylene protons adjacent to the OH.
C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
172.5 Quaternary (C=O)Amide Carbonyl (CONH

); distinct from ester (~170 ppm).
156.1 Quaternary (C=O)Urethane Carbonyl (NH-CO-O); characteristic of Cbz.
137.0 Quaternary (Ar-C)Ipso-Carbon of Phenyl ring.
128.3, 127.7, 127.6 Methine (CH)Aromatic Carbons (Ortho, Meta, Para).
65.5 Methylene (CH

)
Benzylic Carbon (Ph-CH

-O).
61.8 Methylene (CH

)

-Carbon
(CH

-OH); shift confirms free hydroxyl.
57.5 Methine (CH)

-Carbon
; chemical shift is sensitive to racemization.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation. The key differentiator is the Amide I/II region, which splits into multiple bands due to the presence of both the carbamate and the primary amide.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3200 – 3400

(O-H) &

(N-H)
Hydroxyl / Amide ABroad, intense band. Overlap of OH and NH stretches.
1690 – 1705

(C=O)
Carbamate (Cbz) Urethane carbonyl stretch.
1650 – 1665

(C=O)
Amide I Primary amide carbonyl stretch (strong).
1530 – 1550

(N-H)
Amide II N-H bending mixed with C-N stretch.
1050 – 1070

(C-O)
Primary AlcoholCharacteristic of the Serine side chain (

-OH).
695, 735

(C-H)
Mono-sub. BenzeneOut-of-plane bending; confirms benzyl group.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular formula and provides structural evidence through specific fragmentation pathways, particularly the loss of the Cbz group or water.

Ionization: Electrospray (ESI) / Positive Mode
  • [M+H]

    
    : 
    
    
    
    239.1 (Base peak in clean samples)
  • [M+Na]

    
    : 
    
    
    
    261.1 (Common adduct)
  • [2M+H]

    
    : 
    
    
    
    477.2 (Dimer formation is common in amides)
Fragmentation Pathway (MS/MS)

The following Graphviz diagram details the logical fragmentation observed in collision-induced dissociation (CID).

MS Parent [M+H]+ m/z 239.1 Frag1 [M+H - H2O]+ m/z 221.1 Parent->Frag1 Dehydration (-18) (Serine side chain) Frag2 [M+H - CO2 - Benzyl]+ (Loss of Cbz) Parent->Frag2 Carbamate Cleavage Frag3 Benzyl Cation m/z 91.0 Parent->Frag3 Tropylium Ion Formation

Figure 2: Primary fragmentation pathways for Cbz-L-serinamide in ESI-MS/MS.

Quality Control & Troubleshooting Protocol

This protocol ensures the material is suitable for downstream applications.

Self-Validating Checks
  • The "Methyl Ester" Check (NMR):

    • Observation: Look for a sharp singlet at 3.6–3.7 ppm .

    • Verdict: If present, the ammonolysis is incomplete. The product contains Cbz-L-Ser-OMe .[1]

  • The "Racemization" Check (Chiral HPLC):

    • While NMR is achiral, racemization often leads to small satellite peaks in the

      
      -CH region if diastereomers are formed with chiral impurities. For strict QC, use a Chiralpak AD-H column (Hexane/IPA mobile phase).
      
  • The "Water" Check (MS):

    • A strong peak at

      
       221.1 in the primary MS scan (not MS/MS) suggests thermal degradation or instability in the source, as the serine hydroxyl is prone to elimination.
      
References
  • ChemicalBook. (n.d.). N-Cbz-L-Serine NMR and Properties. Retrieved from

  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 100310 (N-Cbz-L-Serine). Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: N-Benzyloxycarbonyl-L-serine. Retrieved from

  • Royal Society of Chemistry. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow. Reaction Chemistry & Engineering. Retrieved from

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Z-L-Serine Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Serine Amide Scaffold - A Gateway to Novel Bioactivities

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activities is paramount. Among the myriad of scaffolds explored, amino acid derivatives have consistently proven to be a fertile ground for innovation. This guide delves into the burgeoning field of Z-L-serine amide derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. The inherent chirality and functional versatility of the L-serine backbone, coupled with the diverse physicochemical properties that can be introduced via the amide linkage, provide a powerful platform for the rational design of targeted therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising molecules. We will explore their potential as enzyme inhibitors and anticancer agents, providing not only the theoretical underpinnings but also practical, field-proven experimental protocols to empower your research endeavors.

I. The Architectural Versatility of Z-L-Serine Amide Derivatives: A Foundation for Biological Activity

The core structure of a Z-L-serine amide derivative, characterized by a benzyloxycarbonyl (Z) protected amine, a primary amide, and a hydroxyl group, offers multiple points for chemical modification. This architectural flexibility is the cornerstone of its diverse biological activities. The Z-group provides a lipophilic character and protects the amine during synthesis, while the amide bond can be readily formed with a vast array of amines, introducing a wide range of functional groups.[1] The hydroxyl group of the serine residue presents a further opportunity for derivatization, such as esterification with bioactive molecules to create hybrid compounds with dual activities.[2]

Z-L-serine amide itself is a valuable building block in peptide synthesis and is utilized in the development of various bioactive molecules, including enzyme inhibitors.[3] Its unique structure facilitates specific interactions within biological systems, enhancing its potential in targeted therapies.[3]

II. Anticancer Potential: Targeting the Hallmarks of Malignancy

A growing body of evidence suggests that amide derivatives, including those derived from amino acids, possess significant antitumor properties.[1] While research specifically on Z-L-serine amide derivatives is an emerging field, the broader class of serine and amide-containing compounds has demonstrated efficacy against various cancer cell lines. The anticancer activity of these derivatives often stems from their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancerous cells.

A. Induction of Apoptosis: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering this cellular suicide program. Z-L-serine amide derivatives are being investigated for their potential to modulate key proteins in the apoptotic cascade.

The intrinsic apoptotic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[4] It is hypothesized that certain Z-L-serine amide derivatives can shift this balance in favor of apoptosis.

Experimental Workflow: Assessing Apoptosis Induction

Apoptosis_Workflow A Treat Cancer Cells with Z-L-Serine Amide Derivative B Cell Lysis and Protein Quantification A->B Incubation E Caspase-3/7 Activity Assay A->E Parallel Experiment F Flow Cytometry for Annexin V/PI Staining A->F Parallel Experiment C Western Blot Analysis B->C Protein Loading D Quantify Protein Expression (Bcl-2, Bax, Cleaved Caspase-3, PARP) C->D Densitometry

Caption: Workflow for evaluating apoptosis induction by Z-L-serine amide derivatives.

Protocol 1: Western Blot Analysis of Apoptotic Markers

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the Z-L-serine amide derivative for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved PARP overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio.[4]

Protocol 2: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the Z-L-serine amide derivative as described above.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., based on a proluminescent substrate like Z-DEVD-aminoluciferin).[6]

  • Measurement: Add the caspase-3/7 reagent to each well and incubate for 1-2 hours at room temperature, protected from light.

  • Data Analysis: Measure the luminescence using a plate reader. Increased luminescence corresponds to higher caspase-3/7 activity.[6]

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, anticancer agents can inhibit tumor growth by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase). This prevents cancer cells from replicating their DNA and dividing.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Treat Cancer Cells with Z-L-Serine Amide Derivative B Harvest and Fix Cells (e.g., with 70% Ethanol) A->B Incubation C Stain with Propidium Iodide (PI) and RNase Treatment B->C Staining Preparation D Flow Cytometry Analysis C->D Sample Loading E Quantify Cell Population in G0/G1, S, and G2/M Phases D->E Data Interpretation

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation and Treatment: Culture cancer cells and treat them with the Z-L-serine amide derivative for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9] An accumulation of cells in a particular phase suggests cell cycle arrest.

III. Enzyme Inhibition: A Targeted Approach to Disease Modulation

The structural features of Z-L-serine amide derivatives make them attractive candidates for the design of enzyme inhibitors, particularly for proteases. The serine hydroxyl group can mimic the catalytic serine residue in the active site of serine proteases, while the modifiable amide portion can be tailored to achieve specificity for the target enzyme's substrate-binding pockets.

A. Targeting Serine Proteases

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. The catalytic mechanism of serine proteases involves a catalytic triad (Ser, His, Asp) where the serine hydroxyl group acts as a nucleophile to attack the substrate's carbonyl carbon.[7] Inhibitors can be designed to interact with this active site.

Signaling Pathway: Serine Protease Catalytic Mechanism

SerineProtease_Mechanism cluster_0 Enzyme Active Site Ser195 Ser195-OH Substrate Substrate (R-C(O)-NH-R') Ser195->Substrate Nucleophilic Attack His57 His57 His57->Ser195 Proton Abstraction Asp102 Asp102 Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme + H+ to Leaving Group Product1 Product 1 (R'-NH2) Acyl_Enzyme->Product1 Release Water H2O Acyl_Enzyme->Water Hydrolysis Product2 Product 2 (R-COOH) Water->Product2 Release Enzyme_Regen Regenerated Enzyme Product2->Enzyme_Regen

Caption: Simplified catalytic mechanism of a serine protease.

B. Determining Inhibitory Potency: IC50 and Ki

To characterize the effectiveness of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[10]

  • Ki: The dissociation constant of the enzyme-inhibitor complex, representing the binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.

Protocol 4: Determination of IC50 and Ki for a Serine Protease Inhibitor

  • Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin, chymotrypsin) and a suitable chromogenic or fluorogenic substrate (e.g., a p-nitroanilide or AMC-conjugated peptide) in an appropriate assay buffer.[11]

  • Inhibitor Dilution Series: Prepare a serial dilution of the Z-L-serine amide derivative in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a pre-determined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation over time using a microplate reader (measuring absorbance or fluorescence).[11]

  • IC50 Determination:

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

  • Ki Calculation:

    • For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[11]

Table 1: Quantitative Data Summary for a Hypothetical Z-L-Serine Amide Derivative (Z-Ser-NH-R)

Biological ActivityAssayCell Line / EnzymeParameterValue
Anticancer MTT AssayMCF-7IC5015.2 µM
Cell Cycle AnalysisMCF-7% G2/M Arrest (at 24h)65%
Western BlotMCF-7Bax/Bcl-2 Ratio (fold change)3.5
Caspase-3/7 AssayMCF-7Activity (fold change)4.2
Enzyme Inhibition Protease Activity AssayTrypsinIC505.8 µM
TrypsinKi2.1 µM

IV. Synthesis and Characterization

The synthesis of Z-L-serine amide derivatives is typically achieved through standard peptide coupling reactions.

Protocol 5: General Synthesis of a Z-L-Serine Amide Derivative

  • Starting Material: Begin with commercially available N-α-Cbz-L-serine (Z-L-serine).

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of Z-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[12]

  • Amide Bond Formation: Add the desired amine (R-NH2) to the activated Z-L-serine. The reaction is typically carried out at room temperature and stirred for several hours to overnight.[1]

  • Work-up and Purification: After the reaction is complete, filter off any solid byproducts. The crude product is then purified using techniques such as extraction and column chromatography on silica gel.[1]

Characterization: The structure and purity of the synthesized Z-L-serine amide derivatives are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the compound. The restricted rotation around the amide C-N bond can sometimes lead to the observation of conformational isomers in the NMR spectrum.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

V. In Vivo Evaluation: A Glimpse into Therapeutic Efficacy

While in vitro studies provide crucial initial data, the ultimate validation of a compound's therapeutic potential requires in vivo evaluation in animal models.

Experimental Workflow: In Vivo Anticancer Efficacy Study

InVivo_Workflow A Establish Tumor Xenografts in Immunocompromised Mice B Administer Z-L-Serine Amide Derivative (e.g., i.p., i.v., or oral) A->B Tumor Growth C Monitor Tumor Growth and Body Weight B->C Treatment Period D Endpoint: Tumor Excision and Analysis C->D Ethical Endpoint E Histological Analysis and Immunohistochemistry D->E Tissue Processing

Caption: General workflow for an in vivo anticancer efficacy study.

Preclinical studies in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to assess the antitumor activity of novel compounds.[14] For example, a study on N-dichloroacetyl-DL-serine showed its ability to depress the growth of sarcoma-37 in mice.[15] Key parameters to evaluate include tumor growth inhibition, effects on animal body weight (as an indicator of toxicity), and analysis of biomarkers in the excised tumors.

VI. Concluding Remarks and Future Directions

Z-L-serine amide derivatives represent a promising class of compounds with demonstrable potential in oncology and as enzyme inhibitors. The inherent modularity of their synthesis allows for the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies. Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets. Elucidating the precise molecular mechanisms of action, including the identification of direct binding partners and the downstream signaling pathways they modulate, will be crucial for their clinical translation. Furthermore, exploring their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could unveil new applications for this versatile chemical scaffold. This guide provides a solid foundation for researchers to embark on or advance their investigations into the exciting and promising field of Z-L-serine amide derivatives.

References

  • Kinetic studies of serine protease inhibitors in 'active barrier' model. Diva-portal.org. Available at: [Link].

  • Serine derivative with antitumor activity. PubMed. Available at: [Link].

  • IC50 Determination. edX. Available at: [Link].

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link].

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link].

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.org. Available at: [Link].

  • In vivo efficacy in early-stage and upstage trials and pharmacodynamics... ResearchGate. Available at: [Link].

  • Apoptotic signaling pathway protein expression was evaluated using western blotting. Figshare. Available at: [Link].

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link].

  • Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. Available at: [Link].

  • Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal. Available at: [Link].

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. Available at: [Link].

  • Homogeneous, Bioluminescent Protease Assays: Caspase-3 as a Model. ResearchGate. Available at: [Link].

  • Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. ResearchGate. Available at: [Link].

  • In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition. PMC. Available at: [Link].

  • Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Available at: [Link].

  • The role and research progress of serine metabolism in tumor cells. PMC. Available at: [Link].

  • Caspase selective reagents for diagnosing apoptotic mechanisms. PMC. Available at: [Link].

  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers. Available at: [Link].

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link].

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link].

  • The synthesized novel L-serine derivatives. ResearchGate. Available at: [Link].

  • Small Molecule Active Site Directed Tools for Studying Human Caspases. PMC. Available at: [Link].

  • Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. PMC. Available at: [Link].

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. Available at: [Link].

  • Serine-70 phosphorylated Bcl-2 prevents oxidative stress-induced DNA damage by modulating the mitochondrial redox metabolism. PMC. Available at: [Link].

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC. Available at: [Link].

  • The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment. Frontiers. Available at: [Link].

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link].

  • 1 H NMR Spectrum of Amide Compounds. scinapse.io. Available at: [Link].

  • Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. MDPI. Available at: [Link].

  • The importance of serine metabolism in cancer. PMC. Available at: [Link].

  • Bcl-2 and Bax Exert Opposing Effects on Ca2+ Signaling, Which Do Not Depend on Their Putative Pore-forming Region*. UNIFE. Available at: [Link].

  • Study of the Bcl-2 Interactome by BiFC Reveals Differences in the Activation Mechanism of Bax and Bak. MDPI. Available at: [Link].

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Introduction to N-protected amino acids for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Control

In peptide synthesis, we fight entropy.[1] An amino acid is, by nature, a zwitterion—simultaneously acidic and basic. Without intervention, mixing amino acids results in random polymerization, not a sequenced peptide. N-protection is the "lock" we place on the


-amino group to ensure that peptide bond formation occurs only when and where we intend.

For the modern drug developer, the choice of N-protecting group—Fmoc (9-Fluorenylmethoxycarbonyl) or Boc (tert-Butyloxycarbonyl)—is not merely a chemical preference; it dictates the entire downstream workflow, from resin selection to cleavage machinery and safety protocols.

This guide dissects the technical nuances of these two strategies, providing a self-validating framework for selecting and executing the correct synthesis pathway.

The Strategic Landscape: Fmoc vs. Boc

The field is bifurcated into two primary "orthogonalities."[2] Your choice depends on the peptide's length, hydrophobicity, and your facility's capability to handle hydrofluoric acid (HF).

Comparative Technical Analysis
FeatureFmoc Strategy (Base Labile)Boc Strategy (Acid Labile)
Deprotection Reagent 20% Piperidine in DMF (Mild Base)50% TFA in DCM (Moderate Acid)
Final Cleavage 95% TFA (Acid)Anhydrous HF (Strong Acid)
Side-Chain Protection Acid-labile (tBu, Trt, Pbf, Boc)Base-stable/Acid-labile (Bzl, Z, Tos)
Solubility Moderate (Aggregation risks in DMF)High (TFA disrupts

-sheets)
Automation Standard (Safe, UV monitoring)Specialized (Corrosion resistant)
Primary Risk Base-catalyzed side reactions (Aspartimide)Hazardous HF handling; Benzyl cations

Scientist’s Insight: Do not view Boc as obsolete. While Fmoc is the industry standard for routine GMP production due to safety, Boc remains superior for "difficult sequences" (hydrophobic, aggregation-prone peptides) because the repetitive TFA deprotection steps effectively solvate the peptide chain, breaking up intermolecular hydrogen bonds that cause synthesis failure in Fmoc chemistry.

The Fmoc System: The Modern Standard

Fmoc chemistry relies on orthogonality : the N-terminus is removed by base, while the side chains are removed by acid. This allows mild cycling conditions.[3]

The Mechanism (E1cB Elimination)

Unlike acidolysis, Fmoc removal is a


-elimination reaction.[4] The base (piperidine) abstracts the acidic proton from the fluorenyl ring 9-position.[4] This collapses the system to release dibenzofulvene (DBF) and 

, freeing the amine.[4]

Critical Nuance: The reaction produces dibenzofulvene , a highly reactive alkene. If not scavenged, it will re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable fulvene-piperidine adduct.

Experimental Protocol: Standard Fmoc Deprotection

Reagents:

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[4][5][6][7][8][9][10]

  • Wash Solvent: DMF (High grade, amine-free).

Workflow:

  • Drain: Remove previous solvent from the reaction vessel.

  • Short Treat (Scavenging): Add 20% Piperidine (approx. 5 mL/g resin).[6] Agitate for 3 minutes . Drain.

    • Why? This removes the bulk of the Fmoc and saturates the solution with fulvene.

  • Long Treat (Completion): Add fresh 20% Piperidine. Agitate for 10–15 minutes . Drain.

    • Why? This drives the reaction to >99% completion.

  • The Critical Wash: Wash with DMF

    
     5 (1 min each).
    
    • Validation: Perform a chloranil or UV test. Residual piperidine will prematurely deprotect the next incoming amino acid, causing "double hits" (insertion sequences).

Visualization: The Fmoc SPPS Cycle

FmocCycle Start Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Remove Fmoc Wash1 Wash (DMF x5) Deprotect->Wash1 Remove Piperidine/Fulvene FreeAmine Free Amine-Resin (NH2-AA-Resin) Wash1->FreeAmine Coupling Coupling (Fmoc-AA-OH + DIC/Oxyma) FreeAmine->Coupling Add Next AA Wash2 Wash (DMF x3) Coupling->Wash2 Check Kaiser Test (Blue = Incomplete) Wash2->Check Check->Deprotect Pass (Colorless) Check->Coupling Fail (Blue) - Recouple

Caption: The iterative Fmoc SPPS cycle. Note the critical washing steps to prevent side reactions between piperidine and the activated ester of the next amino acid.

The Boc System: The Robust Legacy

Boc chemistry is non-orthogonal in the strict sense (both N-term and side chains are acid labile), but "modulated" by acid strength. The N-Boc group is cleaved by TFA, while side chains (Benzyl-based) require the brute force of HF.[2][11]

The Mechanism (Acidolysis)

TFA protonates the carbonyl oxygen of the Boc group. This leads to the cleavage of the tert-butyl cation (


), releasing 

and the free amine (as a TFA salt).

Critical Nuance: The generated


 cations are electrophilic "scuds." If not trapped, they will alkylate Trp, Tyr, or Met residues. You must  use scavengers (e.g., water, anisole, TIS).
Experimental Protocol: Boc Deprotection

Reagents:

  • Deprotection: 50% TFA in DCM (v/v).[5]

  • Neutralization: 5% DIEA (Diisopropylethylamine) in DCM.[5]

Workflow:

  • Pre-wash: Wash resin with DCM (swells the polystyrene matrix).

  • Acidolysis: Add 50% TFA/DCM. Agitate 2 minutes . Drain.

  • Completion: Add fresh 50% TFA/DCM. Agitate 20 minutes . Drain.

  • Wash: DCM

    
     3.
    
  • Neutralization (Crucial): The amine is currently protonated (

    
    ). It cannot couple. Add 5% DIEA/DCM 
    
    
    
    2 (2 min each) to generate the free amine (
    
    
    ).
  • Wash: DCM

    
     3.
    

Orthogonality & Side-Chain Logic

Understanding orthogonality is the key to designing complex peptides (e.g., cyclic peptides, side-chain modifications).

  • Definition: Two protecting groups are orthogonal if one can be removed without affecting the other.

Side-Chain Protection Map
Amino AcidFmoc System (Side Chain)Removal ConditionBoc System (Side Chain)Removal Condition
Lysine Boc (tert-butyloxycarbonyl)95% TFACl-Z (2-chlorobenzyloxycarbonyl)HF
Asp/Glu OtBu (tert-butyl ester)95% TFAOcHx (cyclohexyl ester)HF
Cysteine Trt (Trityl)5% TFA (Selective)Mob (4-methoxybenzyl)HF
Arginine Pbf (Pentamethyldihydrobenzofuran)95% TFATos (Tosyl)HF

Application Note: If you need to cyclize a peptide on-resin (Head-to-Tail), you might use Fmoc for the backbone, but protect the C-terminal Lysine side chain with Alloc (Allyloxycarbonyl), which is orthogonal to both Fmoc (Base) and tBu (Acid), removable only by Palladium (


).

Troubleshooting & Storage

Racemization
  • Cause: Base-catalyzed proton abstraction from the

    
    -carbon during coupling (especially Cys and His).
    
  • Solution: Avoid HOBt. Use Oxyma Pure with DIC. The lower basicity of Oxyma suppresses racemization significantly compared to HOBt/HATU.

Aspartimide Formation (Fmoc specific)
  • Issue: In sequences like Asp-Gly, the nitrogen of the Glycine attacks the side-chain ester of Aspartic acid under basic conditions (piperidine), forming a ring.

  • Fix: Add 0.1M HOBt to the deprotection solution (Piperidine). The acid buffers the reaction enough to suppress ring closure without stopping deprotection.

Storage of Protected Amino Acids
  • Fmoc-AA: Stable at room temperature, but sensitive to UV light (slow degradation). Store in amber bottles.

  • Hydrolysis: Both Fmoc and Boc amino acids are susceptible to moisture. Always equilibrate the bottle to room temperature before opening to prevent condensation.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis Protocol.

  • Bachem. Global Leader in Peptide Chemistry - Technical Guides.

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Methodological & Application

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate , commonly known as Z-Ser-NH


  or Cbz-L-Serinamide , within Solid-Phase Peptide Synthesis (SPPS).[1]

Content Type: Application Note & Protocol Molecule ID: Z-Ser-NH


 (Cbz-Serinamide)
Primary Application:  C-Terminal Capping, Fragment Condensation, and Enzymatic Substrate Synthesis.[1]

Part 1: Core Directive & Chemical Logic[1]

The Molecule and its Role

The molecule This compound represents a Serine residue where:

  • N-terminus: Protected by a Benzyloxycarbonyl (Z or Cbz) group.[1]

  • C-terminus: Converted to a primary amide (–CONH

    
    ).
    
  • Side-chain: Free hydroxyl (–OH), unless transiently protected.[1]

In the context of SPPS, this molecule is rarely a "building block" for elongation because the Z-group is stable to standard SPPS deprotection reagents (Piperidine for Fmoc, TFA for Boc). Instead, it serves two critical roles:

  • N-Terminal "Cap": It is introduced as the final residue to generate Z-protected peptide amides, often used as stable intermediates for solution-phase fragment condensation.[1]

  • Model Substrate: It is synthesized as a standalone unit to study serine side-reactions (racemization,

    
    -acylation) or for use in enzymatic peptide synthesis.[1]
    
Strategic Orthogonality

The synthesis of Z-Ser-NH


 relies on the Acid-Stability of the Z-group  vs. the Acid-Lability of the Resin Linker .[1]
  • Resin Choice: Rink Amide resins release a primary amide upon acid cleavage.[1]

  • Cleavage Logic: High-concentration TFA cleaves the peptide from the resin and removes side-chain protectors (like tBu), but leaves the N-terminal Z-group intact.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of Z-Ser-NH on Rink Amide Resin

This protocol describes the synthesis of the standalone molecule or its introduction as a terminal unit.

Materials:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).[1]

  • Reagents: Z-Ser-OH (or Z-Ser(tBu)-OH), DIC, Oxyma Pure, DMF, DCM, TFA, TIS (Triisopropylsilane).[1]

Step 1: Resin Preparation
  • Weigh 200 mg of Rink Amide MBHA resin into a fritted syringe reactor.

  • Swelling: Add DMF (3 mL) and shake for 30 min. Drain.

  • Fmoc Removal (Linker): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    mL).[1]
    • Validation: Perform a Kaiser Test.[1][2] Result should be Blue (positive for free amines).[1]

Step 2: Coupling (The "Z-Cap")

Note: Using Z-Ser(tBu)-OH is recommended over Z-Ser-OH to prevent side-chain acylation if this were part of a longer peptide, though for a single residue, Z-Ser-OH is acceptable.[1]

  • Activation: In a vial, dissolve Z-Ser(tBu)-OH (3 eq relative to resin loading) and Oxyma Pure (3 eq) in minimal DMF. Add DIC (3 eq).[1]

  • Reaction: Transfer the activated solution to the resin immediately. Shake at Room Temperature (RT) for 60–90 minutes.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).[1]
    • Validation: Perform a Kaiser Test.[1][2] Result should be Colorless (negative for free amines).

Step 3: Cleavage and Global Deprotection

This step releases the amide and removes the tBu group, retaining the Z-group.

  • Cocktail Preparation: Prepare TFA/TIS/H

    
    O (95:2.5:2.5 v/v) .
    
  • Incubation: Add 3 mL of cocktail to the resin. Shake for 2 hours at RT.

    • Chemistry: The high TFA concentration cleaves the Rink linker (releasing –CONH

      
      ) and removes the tert-butyl ether from Serine. The Z-carbamate remains stable.[1]
      
  • Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold Diethyl Ether (

    
     volume). Centrifuge and dry.
    

Yield Calculation Table:

Parameter Value
Resin Loading 0.6 mmol/g
Scale 0.2 g (0.12 mmol)
Theoretical Yield (MW ~252.[1]27) ~30.3 mg

| Expected Yield (Typical) | 85–95% |[1]

Protocol B: Handling Serine Side-Reactions ( Shift)

If Z-Ser-OH (unprotected side chain) is used, a common issue is the


 acyl shift , where the amide bond migrates to the hydroxyl group in acidic conditions, or the hydroxyl attacks an activated ester during coupling.

Prevention Strategy:

  • Use tBu Protection: Always use Z-Ser(tBu)-OH during SPPS.[1] The tBu group is removed during cleavage, regenerating the hydroxyl only after the peptide is off the resin.

  • Minimize Base Exposure: If using Z-Ser-OH (unprotected), avoid prolonged exposure to base (Piperidine) after coupling, as this promotes oxazolidine formation.[1]

Part 3: Visualization & Logic Flow

Workflow: Orthogonal Synthesis of Z-Ser-NH

The following diagram illustrates the specific chemical pathway, highlighting the stability of the Z-group during TFA cleavage.

SPPS_Z_Ser_NH2 Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Step 1 FreeAmine Resin-NH2 (Free Amine) Deprotect->FreeAmine Coupling Coupling Z-Ser(tBu)-OH + DIC/Oxyma FreeAmine->Coupling Step 2 Protected Resin-NH-Ser(tBu)-Z (Fully Protected) Coupling->Protected Cleavage Acid Cleavage (95% TFA) Protected->Cleavage Step 3 Product Final Product Z-Ser-NH2 (Z-Group Intact) Cleavage->Product Releases Amide Removes tBu

Caption: Step-wise SPPS workflow for generating Z-Ser-NH


 using Rink Amide resin, ensuring Z-group retention.
Mechanism: Serine Side-Reaction Risks

This diagram details the


 acyl shift risk if the hydroxyl is not properly managed.

Serine_SideReaction Start Z-Ser-NH-Resin (Free OH Side Chain) Acid Acidic Conditions (or Activation) Start->Acid Exposure Stable Z-Ser(tBu)-NH-Resin (Protected OH) Start->Stable Use tBu Protection Intermediate Oxazoline/Oxazolidine Intermediate Acid->Intermediate Nucleophilic Attack by OH Shift O-Acyl Product (Ester Bond) Intermediate->Shift Rearrangement Stable->Acid Safe

Caption: Mechanism of potential Serine side reactions (


 shift) and the protective role of the tert-butyl group.

Part 4: Troubleshooting & Critical Control Points

Racemization of Serine

Serine is highly prone to racemization during coupling, particularly if the activation is slow or if bases like DIEA are used in excess.

  • Mechanism: Proton abstraction from the

    
    -carbon is facilitated by the electron-withdrawing nature of the urethane (Z-group) and the side-chain oxygen.[1]
    
  • Solution: Use Oxyma Pure or HOBt as additives.[1] Avoid phosphonium salts (PyBOP) if pre-activation time is long; carbodiimides (DIC) are generally safer for Serine.[1]

Solubility of Z-Peptides

Peptides capped with Z-Ser-NH


 are often hydrophobic.[1]
  • Observation: The cleaved product may not precipitate well in ether.

  • Protocol Adjustment: If no precipitate forms in ether, evaporate the TFA under a nitrogen stream first, then dissolve the oil in a small amount of MeOH before adding ether.

Reference Standards

When using Z-Ser-NH


 as a reference standard (e.g., for HPLC monitoring of enzymatic hydrolysis), ensure the commercial standard matches the L-isomer.[1] SPPS-derived material should be checked via Chiral HPLC to confirm no racemization occurred during the coupling of Z-Ser-OH.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Rink, H. (1987).[1] Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters.

Sources

Deprotection of the Cbz group from (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Type: Technical Application Note & Protocol Guide ID: AN-CBZ-SER-001[1]

Executive Summary

This application note details the methodological framework for the chemoselective deprotection of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (commonly referred to as Cbz-L-Serinamide ).

The substrate contains three distinct functional groups: a carbamate (Cbz), a primary amide, and a primary alcohol (Serine side chain). The primary challenge in deprotecting this specific molecule is preserving the stereochemical integrity of the


-carbon and preventing N

O acyl migration
, a common side reaction in serine derivatives under acidic conditions. Consequently, this guide prioritizes Catalytic Hydrogenolysis as the Gold Standard, while providing Catalytic Transfer Hydrogenation (CTH) as a scalable, safety-focused alternative.

Strategic Analysis: Method Selection

Before initiating experimental work, it is critical to understand the mechanistic implications of the chosen deprotection strategy.

The Critical Constraint: N O Acyl Migration

While acidolysis (e.g., HBr/AcOH) is a standard method for Cbz removal, it is contraindicated for Serine amides with free hydroxyl groups. Under strong acidic conditions, the protonated amide carbonyl is susceptible to nucleophilic attack by the adjacent hydroxyl group, leading to an N


O acyl shift . This results in the formation of a depsipeptide (ester) impurity, which is thermodynamically stable in acid but reverts to the amide in base (often with racemization).

Recommendation: Avoid acidolysis. Use neutral conditions (Hydrogenolysis) to ensure the product remains exclusively the amino-amide.

MethodSuitabilityRisk Profile
Catalytic Hydrogenolysis (

, Pd/C)
High (Preferred) Low. Neutral conditions prevent side reactions.
Transfer Hydrogenation (Pd/C,

)
High Low. Eliminates pyrophoric

gas risks.
Acidolysis (HBr/AcOH) Low High. Risk of N

O migration and hydrolysis.

Visualization: Reaction Mechanism & Workflow

Figure 1: Mechanism of Cbz Removal via Hydrogenolysis

The following diagram illustrates the palladium-catalyzed cleavage, emphasizing the decarboxylation step that drives the reaction forward.

Cbz_Mechanism Start Cbz-Substrate (Adsorbed on Pd) H2_Add Hydrogen Insertion Start->H2_Add Pd(0) Cleavage C-O Bond Cleavage H2_Add->Cleavage Hydride Transfer Intermed Carbamic Acid Intermediate Cleavage->Intermed - Toluene Products Free Amine + Toluene + CO2 Intermed->Products Spontaneous Decarboxylation

Caption: Mechanistic pathway of Pd-catalyzed Cbz cleavage. The unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[2]

Figure 2: Experimental Workflow

Workflow Setup 1. Dissolution (MeOH or EtOH) Cat_Add 2. Catalyst Addition (10% Pd/C under Inert Gas) Setup->Cat_Add Reaction 3. Hydrogenation (H2 Balloon or Formate) Cat_Add->Reaction Monitor 4. Monitoring (TLC: Ninhydrin + UV) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Filtration (Celite) & Concentration Monitor->Workup Conversion > 98%

Caption: Step-by-step operational workflow for the deprotection process, ensuring safety and high yield.

Detailed Protocols

Protocol A: Catalytic Hydrogenolysis (Gold Standard)

Best for: Small to medium scale (mg to g), high purity requirements.

Materials:

  • Substrate: Cbz-L-Serinamide

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Degassed)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50%

    
    ) preferred to minimize ignition risk.
    
  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

    • Note: If solubility is poor, add small amounts of Ethyl Acetate or warm gently, but pure alcohol is preferred for Serine derivatives.

  • Inerting: Flush the flask with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Always add to a wet solvent stream or use "wet" catalyst variants.

  • Hydrogenation: Purge the system with

    
     gas (vacuum/fill cycle x3) and attach a hydrogen balloon. Stir vigorously at Room Temperature (RT).
    
    • Time: Reaction is typically fast (1–4 hours).

  • Monitoring: Check TLC (See Section 5). The starting material (UV active) should disappear; the product (UV inactive, Ninhydrin positive) should appear at the baseline (very polar).

  • Workup:

    • Flush with

      
      .
      
    • Filter the mixture through a pad of Celite to remove Pd/C.[3][4]

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate in vacuo (rotary evaporator) at <40°C.

  • Result: The free amine (L-Serinamide) is obtained as a waxy solid or oil. It is often used directly in the next step due to instability (hygroscopic).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without


 cylinders, or scale-up where gas handling is hazardous.

Materials:

  • Hydrogen Donor: Ammonium Formate (

    
    ) or Cyclohexene.
    
  • Catalyst: 10% Pd/C.[4][5]

Step-by-Step Procedure:

  • Dissolve substrate (1.0 equiv) in MeOH.[4]

  • Flush with Nitrogen.

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (3.0 – 5.0 equiv) in one portion.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C) or stir at RT (slower).

    • Observation: Evolution of

      
       gas will occur.[1][2] Ensure the system is vented (e.g., via a needle).
      
  • Completion: usually complete within 1–2 hours at reflux.

  • Workup: Filter through Celite. The excess ammonium formate will sublime upon rigorous drying or can be removed via an ion-exchange resin if high purity is required immediately.

Analytical Validation

To ensure the protocol was successful and the product is authentic:

Analytical MethodExpected Observation
TLC (Thin Layer Chrom.) Start: UV Active (

in 10% MeOH/DCM).Product: UV Inactive (No aromatic ring). Stains intense Purple/Red with Ninhydrin (free amine).

will be very low (baseline) in standard solvents.
1H NMR (DMSO-d6) Disappearance: Multiplet at 7.35 ppm (Phenyl) and Singlet at 5.0 ppm (

-Benzyl).Appearance: Broad singlet for

(if not exchanged).
HPLC Shift to earlier retention time (loss of hydrophobic Cbz group).

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis. Wiley. (The authoritative text on protecting group stability and removal conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Organic Chemistry Portal. (n.d.). Cbz-Protection and Deprotection Protocols.

  • Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups. Accounts of Chemical Research. (Context on why Cbz/Fmoc orthogonality is crucial in peptide synthesis).

  • Sakakibara, S. (1995). Chemical Synthesis of Proteins in Solution. Biopolymers. (Discusses side reactions like N->O shift in Serine derivatives).

Sources

Application Note: Precision Deprotection of Cbz-Serine Derivatives via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from serine derivatives is a pivotal step in peptide synthesis and medicinal chemistry. While catalytic hydrogenation is the gold standard for this transformation, serine derivatives present unique challenges, including high polarity, potential for


-elimination, and catalyst poisoning by free amines. This guide provides a scientifically grounded, step-by-step protocol for Cbz deprotection, emphasizing the control of reaction kinetics and the suppression of side reactions through solvent modulation and transfer hydrogenation techniques.

Mechanistic Insight

Understanding the surface chemistry of Palladium on Carbon (Pd/C) is essential for troubleshooting. The deprotection does not occur in the bulk solution but at the catalyst interface.

  • Adsorption: The Cbz-protected substrate adsorbs onto the Pd surface via the aromatic ring and the carbamate oxygen.

  • Oxidative Addition/Hydrogenolysis: Surface-bound hydrogen species attack the benzylic carbon-oxygen bond.

  • Cleavage: This scission releases toluene and generates a carbamic acid intermediate (

    
    ).[1]
    
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release

    
     and the free amine.[1]
    

Serine-Specific Nuance: The


-hydroxyl group of serine can coordinate with Pd, potentially slowing turnover. Furthermore, if the reaction environment becomes too basic (due to accumulating free amine), serine derivatives are susceptible to 

-elimination, forming dehydroalanine impurities.
Visualization: Cbz Deprotection Mechanism

Cbz_Mechanism Substrate Cbz-Serine-OR (Substrate) Adsorption Pd Surface Adsorption Substrate->Adsorption Diffusion Cleavage Hydrogenolysis (Benzyl cleavage) Adsorption->Cleavage H2 Activation Intermediate Carbamic Acid + Toluene Cleavage->Intermediate - Toluene Product H-Serine-OR + CO2 Intermediate->Product - CO2 (Spontaneous)

Caption: The stepwise mechanism of Cbz removal on a Palladium surface, highlighting the critical decarboxylation step.[1]

Critical Considerations & Optimization

Before initiating the protocol, evaluate these parameters to ensure "Right First Time" success.

Solvent Selection & Additives
  • Methanol (MeOH): The standard solvent. High solubility for protected substrates.

  • Acetic Acid (AcOH): Highly Recommended for Serine. Adding 1-5% AcOH or running the reaction entirely in AcOH prevents the free amine product from poisoning the catalyst. It also protonates the amine immediately, stabilizing the serine against

    
    -elimination.
    
  • Ethyl Acetate (EtOAc): Use only if the substrate is lipophilic. Often requires higher catalyst loading due to lower hydrogen solubility.

Catalyst Loading & Handling
  • Standard: 10 wt% of 10% Pd/C (e.g., 100 mg catalyst for 1 g substrate).

  • Safety: Dry Pd/C is pyrophoric .[2][3] Always use water-wet (50%

    
    ) catalyst variants when possible. If using dry catalyst, blanket the flask with Nitrogen/Argon before adding the catalyst to the solvent.
    
Serine Side-Chain Compatibility
  • O-Benzyl (Obzl): Will be cleaved concurrently with N-Cbz.

  • O-tert-butyl (OtBu): Stable to hydrogenation.

  • O-Trityl (OTrt): Generally stable under neutral hydrogenation but may cleave if acid is added.

Experimental Protocols

Protocol A: Standard Hydrogenation (Balloon Method)

Best for: Routine deprotection of stable serine esters/amides.

Materials:

  • Substrate: Cbz-Ser(tBu)-OMe (or similar)

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (HPLC grade)

  • Additive: Acetic Acid (optional, 1.0 eq)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in Methanol (10 mL, 0.1 M concentration).

    • Expert Tip: If the product is a free amine, add 1.05 eq of Acetic Acid or HCl (in dioxane) now to form the salt in situ.

  • Inerting: Flush the flask with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) to the solution. Do not add dry catalyst to flammable solvent in air.[3]

  • Hydrogenation:

    • Attach a balloon filled with Hydrogen gas.[4][5]

    • Evacuate the flask (light vacuum) and backfill with

      
      . Repeat 3 times.
      
    • Stir vigorously at Room Temperature (20-25°C).

  • Monitoring: Check TLC or LC-MS after 1 hour. Most serine derivatives cleave within 1-4 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd/C. Caution: The filter cake is flammable. Keep it wet.[3]

    • Rinse the pad with MeOH.[4]

    • Concentrate the filtrate under reduced pressure.[1][4]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability, safety (no gas cylinders), and avoiding over-reduction.

Materials:

  • Hydrogen Donor: Ammonium Formate (

    
    )
    
  • Catalyst: 10% Pd/C[1][4][5][6][7][8][9]

  • Solvent: Methanol (degassed)

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 mmol) in Methanol (10 mL).

  • Inerting: Flush with Nitrogen.

  • Reagent Addition: Add 10% Pd/C (10 wt%) followed by Ammonium Formate (3.0 - 5.0 equivalents).

  • Reaction: Stir at Room Temperature or mild reflux (50°C).

    • Observation: Evolution of gas (

      
      , 
      
      
      
      ) will occur.[10]
  • Completion: Reaction is typically faster than Protocol A (often <1 hour).

  • Workup: Filter through Celite. The excess ammonium formate sublimes upon lyophilization or can be removed via aqueous workup.

Decision Workflow & Troubleshooting

Workflow Diagram

Serine_Deprotection_Workflow Start Start: Cbz-Serine Derivative Check_SideChain Is Side Chain O-Benzyl? Start->Check_SideChain Global_Deprotection Protocol A: Global Deprotection (Cleaves N-Cbz & O-Bn) Check_SideChain->Global_Deprotection Yes (Remove Both) Selective_Check Is Selective N-Cbz required? Check_SideChain->Selective_Check No (Side chain is O-tBu/Other) Hard_Stop Stop: Hydrogenation will cleave O-Bn. Use Acid/Base method instead. Selective_Check->Hard_Stop Yes (Keep O-Bn) Safety_Check Is H2 Gas Permitted/Available? Selective_Check->Safety_Check No (Safe to proceed) Protocol_A Run Protocol A (H2 Balloon + AcOH) Safety_Check->Protocol_A Yes Protocol_B Run Protocol B (Ammonium Formate) Safety_Check->Protocol_B No (Safer)

Caption: Decision tree for selecting the optimal Cbz deprotection strategy based on side-chain composition and safety constraints.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% conv.) Catalyst Poisoning (Amines/Sulfur)Add 1-2 eq. Acetic Acid or HCl to protonate the amine.
Reaction Stalls Poor

Mass Transfer
Increase stirring speed significantly; ensure solvent volume isn't too high.
Dehydroalanine Formation

-Elimination (Basic conditions)
Avoid basic workups. Ensure reaction pH is neutral/acidic.
Fire at Filter Funnel Pyrophoric Pd/CNever let the filter cake dry out. Wash with water immediately after filtration.[3]
Unknown Impurity (+14 mass) Methylation (rare)If using MeOH and high pressure/temp, switch to EtOH or EtOAc.

References

  • Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M.). The definitive guide for protection/deprotection conditions.

  • Catalytic Transfer Hydrogenation (Anwer, M. K., & Spatola, A. F.).

  • Palladium on Carbon Safety Data (Sigma-Aldrich/Merck).

  • Cbz Removal Mechanisms.

Sources

Application Notes & Protocols: The Strategic Utility of Z-L-Serine Amide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Building Block

In the landscape of medicinal chemistry and drug development, success is often dictated by the strategic selection of foundational chemical motifs. Z-L-serine amide, a seemingly straightforward derivative of the amino acid L-serine, represents a cornerstone reagent whose utility extends far beyond its primary role as a peptide building block. The presence of the N-terminal carboxybenzyl (Z) protecting group and the C-terminal amide provides a unique combination of stability and reactivity, making it an invaluable tool for constructing complex therapeutic agents, from peptide-based drugs to novel enzyme inhibitors and neuroprotective compounds.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple cataloging of applications to provide a deeper understanding of the causality behind its use. We will explore not just what Z-L-serine amide is used for, but why it is the reagent of choice in specific contexts, grounding our discussion in mechanistic principles and providing field-tested protocols for its effective implementation.

Part 1: Physicochemical Profile and Strategic Advantages

Z-L-serine amide, or N-Carboxybenzyl-L-serinamide, is a chiral molecule whose structure is optimized for specific synthetic applications. The carboxybenzyl (Z) group provides robust protection against unwanted side reactions at the amine terminus under a wide range of conditions, yet it can be cleanly removed via catalytic hydrogenolysis. The C-terminal amide is a common feature in many biologically active peptides, often conferring increased resistance to degradation by carboxypeptidases and enhancing binding affinity through additional hydrogen bond donation.

PropertyValueSource
CAS Number 70897-15-3[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance White to off-white powderN/A
Chirality L-configuration[2]

The primary strategic advantage of using Z-L-serine amide lies in its ability to serve as a stable, C-terminal protected residue in multi-step syntheses, particularly in solution-phase peptide coupling.[3][4]

Part 2: Core Applications in Drug Discovery & Development

Foundational Role in Peptide Synthesis

The most prominent application of Z-L-serine amide is as a fundamental building block in the synthesis of peptides and peptidomimetics.[3] The amide terminus is a key feature of many peptide hormones and drugs, and starting a synthesis with Z-L-serine amide ensures this functionality is pre-installed. This is particularly valuable in solution-phase synthesis or for creating specific peptide fragments that will later be joined via ligation techniques.[5]

The general workflow involves the coupling of an N-protected amino acid to the deprotected amine of a preceding residue, or in this case, using Z-L-serine amide as the starting C-terminal fragment. The hydroxyl side chain of serine often requires its own protecting group (e.g., Benzyl ether) to prevent undesired O-acylation during coupling reactions, a critical consideration for ensuring product purity.[2]

sp_workflow start Z-L-Serine Amide step1 Couple with N-Protected Amino Acid (e.g., Z-Val-OH + EDC/HOBt) start->step1 step2 Purify Dipeptide (Z-Val-Ser-NH2) step1->step2 step3 Selective N-terminal Deprotection (e.g., Hydrogenolysis for Z-group) step2->step3 step4 Couple with Next N-Protected Amino Acid step3->step4 end Elongated Peptide Amide step4->end Repeat cycle

Caption: Solution-Phase Peptide Synthesis Workflow using Z-L-Serine Amide.

Precursor for Neuroprotective Agents

The parent amino acid, L-serine, has garnered significant attention for its neuroprotective properties, with potential therapeutic applications in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[6][7][8] L-serine and its metabolites are crucial for neuronal development and function.[9][10] Mechanistically, L-serine's neuroprotective effects are linked to the activation of inhibitory glycine receptors, which reduces neuronal excitability, and the clearance of misfolded proteins via pathways like the unfolded protein response (UPR).[6][9][11]

Z-L-serine amide serves as a key starting material for synthesizing more complex derivatives and peptidomimetics designed to modulate these neuroprotective pathways with improved specificity or pharmacokinetic profiles. Its structure allows for the elaboration of molecules that can cross the blood-brain barrier or target specific receptor subtypes.

neuro_pathway cluster_0 Therapeutic Intervention cluster_1 Cellular Mechanisms ZSerAmide Z-L-Serine Amide (Precursor) Derivative Synthesized Neuroprotective Agent ZSerAmide->Derivative Multi-step Synthesis GlyR Glycine Receptor Derivative->GlyR Activates UPR Unfolded Protein Response (UPR) Derivative->UPR Modulates Apoptosis Neuronal Apoptosis GlyR->Apoptosis Inhibits Excitotoxicity UPR->Apoptosis Reduces Protein Aggregates Protection Neuroprotection

Caption: Role of Z-L-serine amide derivatives in neuroprotection.

Scaffolding for Anti-Cancer Agents

Cancer cells exhibit profound metabolic reprogramming, with many tumors becoming heavily reliant on the serine synthesis pathway (SSP) for proliferation.[12][13] This pathway provides the necessary building blocks for nucleotide, lipid, and protein synthesis.[13] The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step of de novo serine synthesis, is frequently overexpressed in various cancers and represents a key therapeutic target.[14]

Medicinal chemists utilize Z-L-serine amide and its derivatives as scaffolds to design and synthesize inhibitors of PHGDH and other enzymes in the SSP. The serine structure provides a natural starting point for creating molecules that can act as competitive inhibitors or allosteric modulators, thereby starving cancer cells of a critical nutrient.

cancer_pathway Glycolysis Glycolysis (3-PG) PHGDH PHGDH Glycolysis->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-PPyr PSPH PSPH PSAT1->PSPH P-Ser Serine L-Serine PSPH->Serine Downstream Nucleotides Lipids One-Carbon Metabolism Serine->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibitor Z-L-Serine Amide -derived Inhibitor Inhibitor->PHGDH Inhibits

Caption: Targeting the Serine Synthesis Pathway in Cancer.

Part 3: Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to ensure high yield and purity, with rationale provided for key choices.

Protocol 3.1: Solution-Phase Dipeptide Synthesis using Z-L-Serine Amide

This protocol details a standard coupling reaction to form a dipeptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as activating agents. This combination is effective at forming the amide bond while suppressing racemization.[4][15]

Objective: To synthesize Z-Ala-Ser-NH₂ from Z-L-Alanine and Z-L-Serine Amide.

Materials:

  • Z-L-Serine Amide (1.0 eq)

  • Z-L-Alanine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Serine Amide (1.0 eq) and Z-L-Alanine (1.1 eq) in a 1:1 mixture of anhydrous DCM:DMF. The volume should be sufficient to fully dissolve the reagents (approx. 0.1 M concentration).

    • Rationale: A solvent mixture is used to ensure solubility of all reactants and coupling agents. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Pre-activation (Cooling): Cool the solution to 0 °C using an ice-water bath. This minimizes side reactions and potential racemization during the activation step.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C.

    • Rationale: HOBt reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid, creating a less reactive but more selective HOBt-active ester. This significantly reduces the risk of epimerization.[4]

  • Coupling Reaction: Add DIEA (2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Rationale: DIEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction without competing in the coupling.

  • Work-up & Extraction: a. Dilute the reaction mixture with ethyl acetate (EtOAc). b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Rationale: The acid wash removes unreacted amine and excess DIEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: a. Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in DCM). b. Monitor fractions by TLC. c. Validate the final product structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Catalytic Hydrogenolysis for Z-Group Deprotection

This protocol describes the standard method for removing the carboxybenzyl (Z) protecting group to liberate the free amine for further elongation of the peptide chain.

Objective: To deprotect Z-Ala-Ser-NH₂ to yield H-Ala-Ser-NH₂.

Materials:

  • Z-Ala-Ser-NH₂ (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~10% by weight of the substrate)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Setup: Dissolve the Z-protected peptide in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Caution: Pd/C is flammable, especially when dry and in the presence of organic solvents. Handle with care.

  • Hydrogenation: Purge the flask with H₂ gas (a balloon is sufficient for small-scale reactions). Stir the suspension vigorously under an H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours). The product will have a much lower Rf and can be visualized with ninhydrin stain (which detects free amines).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

    • Rationale: Celite is a filter aid that prevents fine catalyst particles from passing through the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide amide. The product is often used immediately in the next coupling step without further purification.

References

  • Chem-Impex. (n.d.). Z-L-serine amide. Retrieved from [Link][3]

  • Chem-Impex. (n.d.). Z-L-serine benzyl ester. Retrieved from [Link][16]

  • Schmél, Z., & Kupihár, Z. (2000). N-(9-Fluorenylmethoxycarbonyl)-L-serine Amide. Molecules, 5(7), M162. Retrieved from [Link][17]

  • Dunlop, R. A., & Cox, P. A. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotoxicity Research, 39(1), 17–26. Retrieved from [Link][6]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. Retrieved from [Link][18]

  • Miller, T. M., et al. (2020). Pharmacokinetics of oral l-serine supplementation in a single patient. Molecular Genetics and Metabolism Reports, 23, 100595. Retrieved from [Link][19]

  • Theodosis-Nobelos, P., et al. (2021). The synthesized novel L-serine derivatives. ResearchGate. Retrieved from [Link][20]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses Procedure. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link][4]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Retrieved from [Link][21]

  • Springer Nature Experiments. (n.d.). Synthesis of Amide Backbone-Modified Peptides. Retrieved from [Link][22]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. Retrieved from [Link][5]

  • Wu, Q., et al. (2025). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology. Retrieved from [Link][12]

  • Ngo, B., et al. (2025). De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. Cancer Research. Retrieved from [Link][14]

  • Kumar, A., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 15(1), 106-111. Retrieved from [Link][23]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. Retrieved from [Link][9]

  • de Koning, T. J. (2010). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism, 99(3), 206-211. Retrieved from [Link][10]

  • Encyclopedia.pub. (2023). Neurological Implications and Therapeutic Potential of L-serine. Retrieved from [Link][11]

  • ResearchGate. (2025). Pharmacokinetics of oral L-serine supplementation in a single patient. Retrieved from [Link][24]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][25]

  • Sparrow, K. (2022). L-Serine, an Endogenous Amino Acid, Neuroprotective Agent for Neurological Disease, Alzheimer. Retrieved from [Link][7]

  • Bosley, C., et al. (2021). Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans. Frontiers in Pharmacology, 12, 644365. Retrieved from [Link][26]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link][27]

  • Lee, J., et al. (2022). Population Pharmacokinetic Model of AST-001, L-Isomer of Serine, Combining Endogenous Production and Exogenous Administration in Healthy Subjects. Frontiers in Pharmacology, 13, 901004. Retrieved from [Link][28]

  • Mattaini, K. R., et al. (2016). The importance of serine metabolism in cancer. Journal of Cell Biology, 212(3), 249-257. Retrieved from [Link][13]

  • Bosley, C., et al. (2021). Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans. Frontiers in Pharmacology, 12, 644365. Retrieved from [Link][29]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. ResearchGate. Retrieved from [Link][8]

Sources

Application Notes & Protocols: The Strategic Use of Cbz-L-Serinamide in Chiral Synthesis and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Building Block - A Gateway to Chiral Complexity

In the landscape of synthetic organic chemistry and pharmaceutical development, the pursuit of enantiomerically pure molecules is paramount. Among the arsenal of chiral synthons available to the modern chemist, N-Benzyloxycarbonyl-L-serinamide (Cbz-L-serinamide) emerges not merely as a protected amino acid derivative, but as a versatile and strategic precursor for constructing complex chiral architectures. Its unique combination of a nucleophilic amide, a protected amine, and a primary alcohol side-chain, all anchored to a defined stereocenter, provides a rich platform for a variety of synthetic transformations.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of why and how Cbz-L-serinamide is a powerful tool. We will explore its application with a focus on the underlying principles, providing detailed, field-tested protocols that are designed to be both informative and reproducible.

Foundational Concepts: Understanding Cbz-L-Serinamide

Cbz-L-serinamide is a derivative of the natural amino acid L-serine. Its utility in synthesis is largely dictated by the interplay of its three key functional groups:

  • The Amide: This primary amide is the focal point for one of the most powerful transformations of this molecule: the Hofmann rearrangement.

  • The Cbz (Benzyloxycarbonyl) Protecting Group: The Cbz group provides robust protection for the amine functionality.[1][2] It is stable under a range of conditions but can be readily removed via catalytic hydrogenolysis, a method that is typically mild and high-yielding.[3][4][5] This selective deprotection is a cornerstone of its use in multi-step synthesis.[3][6]

  • The Hydroxymethyl Side-Chain: The primary alcohol offers a handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

The inherent chirality of the L-serine backbone is the most critical feature, allowing for the synthesis of enantiomerically pure downstream products.

Key Application: Synthesis of Chiral 1,2-Diamines via Hofmann Rearrangement

One of the most elegant applications of Cbz-L-serinamide is its conversion to a chiral 1,2-diamine. This transformation is achieved through the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[7][8] The reaction proceeds with retention of configuration at the migrating carbon, making it an excellent method for translating the chirality of an α-amino acid to that of a 1,2-diamine.

The Underlying Mechanism: A Stepwise View

The Hofmann rearrangement of Cbz-L-serinamide proceeds through several key steps, ensuring the stereochemical integrity of the product.[7][8][9]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement of Cbz-L-Serinamide A Cbz-L-Serinamide B N-Bromoamide anion A->B  1. Deprotonation &  N-Bromination  (Br₂, NaOH) C Isocyanate Intermediate B->C  2. Rearrangement  (Loss of Br⁻) D Carbamic Acid C->D  3. Hydrolysis  (H₂O) E Chiral Diamine Product D->E  4. Decarboxylation  (-CO₂) Beta_Amino_Acid_Synthesis cluster_1 Pathway to β-Amino Acid Derivatives A N-Cbz-L-Serine B N-Cbz-L-Serine-β-lactone A->B  Cyclization  (e.g., Mitsunobu reaction) C Optically Pure N-Cbz-β-amino-L-alanine Derivatives B->C  Ring-opening with  Trimethylsilylamines  (Me₃Si-NR₂)

Sources

N-carbobenzyloxy-L-serinamide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Abstract

N-carbobenzyloxy-L-serinamide (Cbz-L-serinamide) represents a pivotal "chiral pool" intermediate in the synthesis of peptidomimetics, protease inhibitors, and chiral heterocycles.[1][2][3] Distinguished by the orthogonal stability of the Carbobenzyloxy (Cbz/Z) protecting group and the reactive versatility of its primary amide and hydroxyl functionalities, this molecule serves as a gateway to three critical pharmacophores: chiral nitriles , oxazolines , and gem-diamines (via Hofmann rearrangement). This guide details the strategic divergence of Cbz-L-serinamide, providing validated protocols for its conversion into high-value drug discovery scaffolds.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Benzyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate
CAS Number 19332-43-5 (L-isomer)
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water/Et₂O.[1][2][3]
Stability Stable solid; Cbz group resistant to basic conditions and mild acids (TFA); cleaved by hydrogenolysis (H₂/Pd) or HBr/AcOH.[2][3]
Key Functionality Amide: Precursor to nitriles (dehydration) or amines (rearrangement).Hydroxyl: Handle for Mitsunobu etherification or cyclization.Chiral Center: (S)-configuration retained in most transformations.[1][2][3]
Strategic Divergence Map

The following diagram illustrates the three primary synthetic pathways originating from Cbz-L-serinamide.

Cbz_Serinamide_Pathways Start N-Cbz-L-Serinamide (Chiral Pool Pivot) Path1 Dehydration (Cyanuric Chloride) Start->Path1 Path2 Cyclodehydration (Burgess Reagent / DAST) Start->Path2 Path3 Hofmann Rearrangement (PIDA/Hypervalent Iodine) Start->Path3 Product1 Cbz-Amino Nitrile (Precursor to Tetrazoles/Thiazoles) Path1->Product1 Product2 2-Unsubstituted Oxazoline (Ligand/Heterocycle Scaffold) Path2->Product2 Product3 gem-Diamine / N,O-Acetal (Retro-Inverso Peptidomimetics) Path3->Product3

Figure 1: Synthetic divergence from N-Cbz-L-serinamide to key drug discovery scaffolds.

Application Protocols

Protocol A: Synthesis of Chiral Nitriles (Dehydration)

Target: Benzyl (S)-(1-cyano-2-hydroxyethyl)carbamate (Cbz-Ser-CN) Significance: Chiral


-amino nitriles are precursors to tetrazoles (bioisosteres of carboxylic acids) and oxazoles.[1][2][3]
Mechanism:  Activation of the amide oxygen followed by elimination of water. Cyanuric chloride is preferred over POCl₃ for milder conditions compatible with the Cbz group.

Reagents:

  • N-Cbz-L-serinamide (1.0 equiv)[1][2][3]

  • Cyanuric Chloride (0.5 equiv)[2][3]

  • DMF (Solvent)[2][3][4]

  • Ice water (for quench)[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve N-Cbz-L-serinamide (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under N₂ atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add Cyanuric Chloride (5 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amide (lower R_f) and appearance of the nitrile (higher R_f).

  • Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water. A white precipitate should form.[3]

  • Extraction: If no precipitate forms, extract with EtOAc (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove cyanuric acid byproducts) and brine.[3]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO₂, 30% EtOAc in Hexane).

Validation:

  • IR Spectroscopy: Look for the disappearance of Amide II bands and the appearance of a weak Nitrile stretch at ~2250 cm⁻¹.

Protocol B: Cyclodehydration to Oxazolines

Target: (S)-4-((benzyloxycarbonyl)amino)-4,5-dihydrooxazole Significance: Oxazolines are critical structural motifs in natural products and ligands.[1][2][3] This protocol generates the 2-unsubstituted oxazoline, a reactive intermediate for 2-functionalization.[1][2][3] Reagent Choice: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) is selected for its neutral conditions, preventing Cbz cleavage or racemization.[3]

Reagents:

  • N-Cbz-L-serinamide (1.0 equiv)[1][2][3]

  • Burgess Reagent (1.2 equiv)[2][3][5]

  • THF (anhydrous)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Cbz-L-serinamide (5 mmol) in anhydrous THF (25 mL).

  • Cyclization: Add Burgess Reagent (6 mmol) in one portion at room temperature.

  • Reflux: Heat the mixture to 50–60°C for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo directly.

  • Purification: Purify immediately via flash column chromatography (neutral alumina or silica pre-treated with 1% Et₃N) using EtOAc/Hexane.[3] Note: Oxazolines can be sensitive to acidic silica.[1]

Protocol C: Hofmann Rearrangement to gem-Diamines

Target: N-Cbz-gem-diamine derivatives (Precursors to Retro-Inverso Peptides) Significance: The conversion of the primary amide to an amine creates a gem-diamine moiety (N-C-N).[1][2][3] Using PIDA (Phenyliodine diacetate) avoids the harsh oxidative conditions of the traditional bromine/hydroxide method, preserving the chiral center and the Cbz group.

Mechanism Workflow:

Hofmann_Mechanism Step1 Cbz-Ser-NH2 + PIDA Step2 N-Iodane Intermediate Step1->Step2 - AcOH Step3 Isocyanate (Rearrangement) Step2->Step3 Migration Step4 Carbamate/Amine (Trapping) Step3->Step4 + ROH or H2O

Figure 2: Hypervalent iodine-mediated Hofmann rearrangement pathway.[1][2][3]

Reagents:

  • N-Cbz-L-serinamide (1.0 equiv)[1][2][3]

  • PIDA (1.1 equiv)[2][3]

  • Solvent: Ethyl Acetate / Water (1:1 mixture)[2][3][6]

  • Base: Pyridine (optional, buffer)[2][3]

Step-by-Step Methodology:

  • Setup: Dissolve N-Cbz-L-serinamide (2 mmol) in EtOAc/H₂O (10 mL, 1:1 v/v).

  • Addition: Add PIDA (2.2 mmol) at 0°C.

  • Rearrangement: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 4 hours.

  • Trapping (Critical):

    • Option A (Aldehyde Synthesis): If water is the only nucleophile, the resulting gem-diamine is unstable and hydrolyzes to the N-Cbz-amino aldehyde (Garner's aldehyde analog) and ammonia.[1][2][3]

    • Option B (Retro-Inverso): Perform the reaction in MeOH to trap the isocyanate as the methyl carbamate, yielding a stable N,N-protected gem-diamine.

  • Workup: Separate the organic layer, wash with 10% sodium thiosulfate (to remove iodobenzene byproducts), dry, and concentrate.

Quality Control & Storage

ParameterSpecificationMethod
Purity >98%HPLC (C18 column, MeCN/H₂O + 0.1% TFA gradient)
Chiral Purity >99% eeChiral HPLC (Chiralcel OD-H, Hexane/IPA)
Storage -20°C, DesiccatedHygroscopic; store under inert gas to prevent hydrolysis.
Handling IrritantWear standard PPE; PIDA is an oxidant—avoid reducing agents.[3]

References

  • Jew, S. S., et al. (2002).[3] "Enantioselective synthesis of quaternary

    
    -amino acids via enzymatic resolution." Tetrahedron Letters, 43(17), 3241-3243.[1][3] [2][3]
    
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 34(43), 6813-6816.[1][3] [2][3]

  • Stanković, S., et al. (2014).[3] "Hypervalent iodine(III) in the synthesis of nitrogen-containing heterocycles." Synthesis, 46(10), 1277-1294.[1][3] [2][3]

  • Ray, C. A., et al. (2008).[3] "Cyanuric Chloride: A Mild and Efficient Reagent for the Dehydration of Primary Amides." Organic Process Research & Development, 12(3), 575–578.[3] [2][3]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[3] Wiley.[3][7] (Standard reference for Cbz stability). [2][3]

Sources

Step-by-step guide to introducing the Cbz protecting group on L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective


-Benzyloxycarbonyl (Cbz) Protection of L-Serine 

Strategic Overview

The introduction of the benzyloxycarbonyl (Cbz or Z) group is a foundational transformation in peptide chemistry, providing robust amine protection that is stable to acidic conditions (TFA, HCl in dioxane) but cleavable via hydrogenolysis (


/Pd-C) or strong acids (HBr/AcOH).[1]

Protecting L-Serine presents a specific chemoselectivity challenge: the presence of the


-hydroxyl group. Under uncontrolled alkaline conditions, the hydroxyl group can deprotonate, competing with the amine for the electrophile, leading to the formation of 

-bis-Cbz-L-Serine.[1] This protocol utilizes a modified Schotten-Baumann approach, strictly controlling pH and temperature to kinetically favor

-acylation over

-acylation.

Mechanistic Principles & Reaction Logic[1]

The reaction relies on the nucleophilic attack of the primary amine of L-Serine onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Critical Control Points:

  • Zwitterion Disruption: L-Serine exists as a zwitterion. We must add base (NaOH or

    
    ) to deprotonate the ammonium (
    
    
    
    ) to the nucleophilic amine (
    
    
    ).[1]
  • pH Window (9.0 – 10.5):

    • pH < 8.5:[1][2] The amine remains protonated; reaction stalls.

    • pH > 11.0:[1] The

      
      -hydroxyl group (
      
      
      
      ) begins to equilibrate to the alkoxide, increasing the risk of
      
      
      -acylation. Additionally, Cbz-Cl hydrolysis competes significantly.[1]
  • Temperature: Maintained at 0–5 °C to suppress the reaction rate of the less nucleophilic hydroxyl group and minimize reagent hydrolysis.

Visualizing the Reaction Pathway

The following diagram illustrates the reaction flow and the critical branching point for side reactions.

ReactionPathway Reagents L-Serine + Base (pH 9-10) Intermediate Free Amine Species (NH2-CH(CH2OH)-COO-) Reagents->Intermediate Deprotonation Product N-Cbz-L-Serine (Target) Intermediate->Product Path A: Kinetic Control (0°C, pH < 10.5) SideProduct N,O-bis-Cbz-L-Serine (Impurity) Intermediate->SideProduct Path B: O-Acylation (pH > 11, High Temp) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product CbzCl->SideProduct Hydrolysis Benzyl Alcohol + CO2 (Reagent Loss) CbzCl->Hydrolysis Path C: Hydrolysis (Excess Base/Water)

Figure 1: Reaction pathway demonstrating the kinetic competition between N-protection, O-protection, and reagent hydrolysis.

Experimental Protocol

Safety Warning: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. It releases HCl upon contact with moisture. All operations must be performed in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]QuantityRole
L-Serine 105.091.010.5 g (100 mmol)Substrate
Benzyl Chloroformate 170.591.118.8 g (~15.7 mL)Electrophile
NaOH (2M) 40.002.2~110 mLBase (Initial)
NaOH (4M) 40.00VariableAs neededpH Maintenance
Acetone or THF --50 mLCo-solvent
Step-by-Step Methodology

Step 1: Solubilization and pH Adjustment

  • In a 500 mL three-neck round-bottom flask equipped with a thermometer and pH probe, suspend L-Serine (10.5 g) in water (100 mL) .

  • Cool the mixture to 0 °C using an ice/water bath.

  • Add 2M NaOH slowly until the solution clears and the pH reaches 9.5–10.0 .

    • Note: Approximately 1 equivalent of base is consumed just to neutralize the carboxylic acid.

Step 2: Controlled Addition (The Schotten-Baumann Phase)

  • Add the co-solvent (Acetone or THF , 50 mL) to improve the solubility of Cbz-Cl.

  • Load Cbz-Cl (15.7 mL) into a pressure-equalizing addition funnel.

  • Dropwise Addition: Add the Cbz-Cl over a period of 45–60 minutes .

  • Simultaneous pH Control: During addition, the reaction produces HCl.[1] You must concurrently add 4M NaOH (via syringe or second addition funnel) to maintain the pH between 9.0 and 10.0 .

    • Critical: Do not let pH exceed 10.5 (risk of O-acylation) or drop below 8.5 (reaction stalls).

    • Observation: The mixture may become cloudy as the product forms or if Cbz-Cl is added too fast.

Step 3: Reaction Completion

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for an additional 2 hours .

  • QC Check: Spot on TLC (Eluent: n-Butanol/AcOH/Water 4:1:1). Ninhydrin stain should show no free amine (no purple spot on baseline).

Step 4: Workup and Isolation

  • Wash: Extract the alkaline reaction mixture with Diethyl Ether (2 x 50 mL) .

    • Purpose: This removes unreacted Cbz-Cl and Benzyl Alcohol (hydrolysis byproduct). The product remains in the aqueous layer as the sodium salt.

  • Acidification: Cool the aqueous layer back to 0 °C. Carefully acidify to pH 2.0 using 6M HCl .

    • Observation: The product, N-Cbz-L-Serine, will precipitate as a white solid or form an oil that crystallizes upon scratching.

  • Extraction (Alternative to precipitation): If oil forms, extract the acidified aqueous layer with Ethyl Acetate (3 x 75 mL) .[1]

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 5: Purification (Crystallization) [1]

  • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .

  • Add n-Heptane or Petroleum Ether dropwise until turbidity persists.

  • Cool to 4 °C overnight.

  • Filter the white crystals and dry under vacuum over

    
    .
    

Process Validation & QC

Analytical Specifications
TestExpected ResultMethod
Appearance White crystalline powderVisual
Melting Point 117 – 120 °CCapillary
Purity (HPLC) > 98%C18 column, AcCN/H2O gradient
Optical Rotation

(c=1, AcOH)
Polarimetry
NMR Interpretation (Self-Validation)

The


-NMR spectrum provides immediate confirmation of structure and purity.
  • 
     7.35 ppm (m, 5H):  Phenyl group protons (Confirms Cbz presence).[1]
    
  • 
     5.10 ppm (s, 2H):  Benzylic 
    
    
    
    protons (Characteristic singlet).[1]
  • 
     4.25 ppm (m, 1H): 
    
    
    
    -proton of Serine.[1]
  • 
     3.80 ppm (m, 2H): 
    
    
    
    -protons (
    
    
    ).[1]
    • Diagnostic: If O-acylation occurred, these protons would shift downfield significantly (approx

      
       4.4 - 4.6 ppm) due to the ester effect.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH dropped below 8.5 during addition.Ensure rigorous pH monitoring. The amine must be deprotonated to react.
O-Acylation (Impurity) pH > 11 or Temperature > 5 °C during addition.Rescue: Treat the crude product with dilute NaOH (1M) for 30 mins. The ester (O-Cbz) hydrolyzes much faster than the carbamate (N-Cbz). Re-acidify to isolate.[5]
Product is Oily Residual Benzyl Alcohol.Ensure the alkaline wash (Step 4.1) is thorough before acidification.
Incomplete Reaction Cbz-Cl hydrolysis.Cbz-Cl degrades in water.[5][6] Use 1.1–1.2 eq. Ensure Cbz-Cl quality (should be clear, not yellow).

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (Alkaline, pH ~10) Wash Wash with Diethyl Ether Start->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Discard: Cbz-Cl, BnOH) Separation->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Acidify Acidify to pH 2 (6M HCl, 0°C) AqLayer->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Crystallize Crystallize (EtOAc / Heptane) Extract->Crystallize

Figure 2: Isolation and purification workflow designed to remove hydrolysis byproducts and isolate the free acid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz stability and cleavage conditions).

  • Organic Syntheses. (1989). N-(Benzyloxycarbonyl)-L-serine.[3][7][5] Org. Synth. Coll. Vol. 7, p. 30. [Link] (Validated protocol for similar amino acid protection).

  • PubChem. (n.d.).[7] N-Cbz-L-serine Compound Summary. National Center for Biotechnology Information. [Link] (Physicochemical property verification).

Sources

High-Efficiency Solution-Phase Peptide Synthesis Using Z-L-Serine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEP-2026-02

Strategies for Hydroxyl-Functionalized C-Terminal Amidation

Abstract & Strategic Overview

Z-L-Serine amide (Cbz-Ser-NH₂) is a critical building block for synthesizing bioactive peptide amides, particularly in CNS-targeting drug development where the C-terminal amide improves metabolic stability and receptor binding.[1][2] However, the dual presence of the primary amide and the unprotected


-hydroxyl group presents a unique synthetic challenge: the risk of O-acylation  and racemization  during chain elongation.

This guide details a robust solution-phase protocol for utilizing Z-L-Ser-NH₂.[1][2] Unlike solid-phase methods, this solution-phase approach allows for the scalable production of short pharmaceutical intermediates without the cost of resin.[1] We focus on the "Deprotection-Activation-Coupling" cycle, prioritizing the suppression of the


 acyl shift.[1]
Key Technical Specifications
PropertySpecification
Compound Z-L-Serine amide (N-Carbobenzyloxy-L-serine amide)
CAS No. 70897-15-3
Molecular Weight 238.24 g/mol
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in Water, DCM.[1][2]
Primary Utility C-terminal capping of serine-containing peptides.[1][2]

Critical Mechanistic Insight: The "Serine Wolf"

The primary failure mode in coupling to Serine derivatives is O-acylation .[1] When the amine of H-Ser-NH₂ is slow to react (due to steric hindrance or low pH), the hydroxyl group acts as a competing nucleophile, forming an ester bond instead of a peptide bond.[1]

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired N-acylation and the unwanted O-acylation.

SerineCoupling Start Activated Amino Acid (Boc-Xaa-OBt) Target Desired Product (Boc-Xaa-Ser-NH2) Start->Target Kinetic Path A (Amine Attack) SideProduct O-Acyl Impurity (Ester Formation) Start->SideProduct Path B (Hydroxyl Attack) Serine H-Ser-NH2 (Nucleophile) Serine->Target Serine->SideProduct

Figure 1: Kinetic competition during Serine coupling.[1][2] Path A is favored by maintaining basic pH and using active esters (OBt/OAt) rather than highly reactive anhydrides.[1]

Protocol A: Hydrogenolytic Deprotection

Before coupling, the Z-group must be removed to generate the free amine (H-Ser-NH₂).[1][2]

Rationale: Hydrogenolysis is preferred over acid hydrolysis (HBr/AcOH) because the amide group is sensitive to harsh hydrolysis, and H-Ser-NH₂ is water-soluble, making extraction difficult after acid treatment.[1][2]

Materials
  • Substrate: Z-L-Ser-NH₂ (10 mmol)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol (MeOH) or MeOH/DMF (9:1 if solubility is low)[1][2]

  • Reagent: Hydrogen gas (balloon or reactor)

Step-by-Step Procedure
  • Dissolution: Dissolve 2.38 g (10 mmol) of Z-L-Ser-NH₂ in 50 mL of degassed Methanol. If the solution is cloudy, add dry DMF dropwise until clear.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 240 mg of 10% Pd/C.[2]

    • Safety Note: Pd/C is pyrophoric.[2] Do not add to dry solvent; ensure solvent wets the catalyst immediately.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm) for 2–4 hours.

  • Monitoring: Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting material (

    
    ) should disappear; the product (
    
    
    
    ) will stain with Ninhydrin (free amine).[1]
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse the pad with MeOH.[2]

  • Concentration: Evaporate the filtrate in vacuo at <40°C.

    • Result: H-Ser-NH₂ is obtained as a hygroscopic oil or amorphous solid.[1][2] Use immediately in the coupling step to prevent air oxidation or dimerization.

Protocol B: High-Fidelity Coupling (EDC/HOBt Method)

This protocol couples an N-protected amino acid (e.g., Boc-Phe-OH) to the freshly prepared H-Ser-NH₂.[1][2]

Rationale: We use EDC.HCl (water-soluble carbodiimide) with HOBt (1-Hydroxybenzotriazole).[1][2][3] HOBt forms an active ester in situ, which is less reactive than the O-acylisourea intermediate but more selective for amines over hydroxyls, significantly reducing O-acylation [1].[1]

Materials
  • Amine: H-Ser-NH₂ (from Protocol A, ~10 mmol)

  • Carboxyl Component: Boc-Xaa-OH (10 mmol)[1][2]

  • Coupling Agents: EDC.HCl (11 mmol), HOBt (11 mmol)[1]

  • Base: N-Methylmorpholine (NMM) or DIPEA[1][2][4]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Procedure
  • Activation:

    • Dissolve 10 mmol of Boc-Xaa-OH and 11 mmol HOBt in 20 mL anhydrous DMF.

    • Cool to 0°C in an ice bath.[2]

    • Add 11 mmol EDC.HCl.[2] Stir for 15 minutes at 0°C.

    • Observation: The formation of the active ester is often invisible, but the solution ensures pre-activation.

  • Coupling:

    • Dissolve H-Ser-NH₂ in 10 mL DMF.

    • Add 1.0 equivalent of NMM (to neutralize any residual acid from the hydrogenation workup or EDC.HCl). Check pH; it should be ~7–8 (moist pH paper).[1][2]

    • Add the amine solution to the activated carboxyl solution dropwise.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Critical Check: If the pH drops below 6, the amine becomes protonated (

      
      ) and unreactive, while the OH remains available, increasing O-acylation risk. Maintain pH 7–8 with NMM.
      
  • Workup (Precipitation Method):

    • Since the product is a peptide amide, it is often less soluble in water.

    • Pour the reaction mixture into 150 mL of ice-cold 5% NaHCO₃ solution.

    • Scenario A (Solid forms): Filter the precipitate, wash with water, 5% citric acid, and water. Dry in vacuo.[2]

    • Scenario B (Oiling out): Extract with Ethyl Acetate (3x).[1][2] Wash organics with 5% NaHCO₃, 5% Citric Acid, Brine. Dry over Na₂SO₄ and evaporate.[2]

Analytical Validation & Troubleshooting

Data Comparison: Coupling Methods

The following table highlights why EDC/HOBt is the superior choice for Serine amides compared to Mixed Anhydride methods (e.g., Isobutyl chloroformate).

ParameterEDC / HOBt ProtocolMixed Anhydride Protocol
O-Acylation < 1% (Negligible)5–15% (Significant risk)
Racemization Low (< 0.5%)Moderate (depends on temp)
Workup Aqueous extraction/PrecipitationRequires strict temp control (-15°C)
Suitability Recommended Not Recommended for Ser-NH₂
Troubleshooting the "O-Acyl Shift"

If you observe a mass spectrum peak corresponding to the product but with incorrect HPLC retention time, you may have formed the O-ester.[1]

Corrective Action (The "Reverse Shift"):

  • Dissolve the crude product in DMF.[2]

  • Add 5% aqueous Piperidine or dilute NaOH (pH 10–11).

  • Stir for 30 minutes.

  • The basic conditions catalyze the

    
     shift, converting the kinetic O-ester product into the thermodynamic N-amide product [2].
    

Workflow Visualization

Workflow cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Activation cluster_2 Phase 3: Coupling ZSer Z-L-Ser-NH2 H2Pd H2 / Pd-C (Methanol) ZSer->H2Pd HSer H-Ser-NH2 (Free Amine) H2Pd->HSer Coupling Coupling Reaction pH 7-8 HSer->Coupling BocXaa Boc-Xaa-OH Activator EDC / HOBt (DMF, 0°C) BocXaa->Activator ActiveEster Boc-Xaa-OBt (Active Species) Activator->ActiveEster ActiveEster->Coupling Workup Acid/Base Wash & Isolation Coupling->Workup Final Boc-Xaa-Ser-NH2 Workup->Final

Figure 2: Complete solution-phase workflow from Z-protected precursor to dipeptide amide.

References

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Albericio, F., et al. (2018).[2] Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology. Springer Protocols. Link

  • Chem-Impex. (2024).[1][2] Z-L-Serine Amide Product Specifications and Solubility Data. Link

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1][2]

Author Note: This protocol assumes standard laboratory safety practices. Z-L-Ser-NH₂ is generally non-toxic but should be handled as a chemical irritant.[1][2]

Sources

Application Note: Protecting Group Strategies for Serine's Side-Chain Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Serine (Ser, S) presents a unique challenge in peptide synthesis due to its primary


-hydroxyl group. While less sterically hindered than threonine, this nucleophilic moiety is a gateway to diverse side reactions—including O-acylation, dehydration to dehydroalanine (leading to chain fragmentation), and racemization via oxazolone formation. Furthermore, serine-rich sequences are notorious for inducing 

-sheet aggregation, often terminating synthesis prematurely.

This guide moves beyond basic textbook definitions to provide a strategic framework for selecting protecting groups (PGs) based on sequence difficulty, orthogonality requirements, and downstream applications. It includes detailed protocols for standard handling, aggregation-breaking strategies (Pseudoprolines), and orthogonal deprotection (Trityl).

Part 1: Strategic Selection Guide

The choice of protecting group for Serine is not binary; it depends on the synthesis mode (SPPS vs. Solution), the sequence length, and the need for post-synthetic modification.

Decision Matrix: Serine Protecting Groups
StrategyProtecting GroupLabilityPrimary ApplicationKey Advantage
Standard Fmoc tert-Butyl (tBu) TFA (95%)Routine SPPSStable to piperidine; minimizes side reactions.
Standard Boc Benzyl (Bzl) HF / TFMSARoutine Boc SPPSExtremely robust; prevents O-acylation.
Aggregation Breaker Pseudoproline (

Pro)
TFA (95%)"Difficult" sequencesDisrupts

-sheets; increases solubility 10-100x.
Orthogonal (Acid) Trityl (Trt) TFA (1%)Phosphorylation / GlycosylationAllows selective side-chain deprotection on-resin.
Orthogonal (Base/Metal) Allyl (Alloc) Pd(PPh

)

Cyclic peptides / StaplingCompletely orthogonal to Fmoc/tBu and Boc/Bzl.
Solubility Switch O-Acyl Isopeptide pH 7.4 (Shift)Amyloid/Hydrophobic peptidesSynthesized as O-ester; rearranges to native amide in buffer.

Part 2: Visualizing the Strategy

The following decision tree illustrates the logical flow for selecting the appropriate Serine protection strategy based on experimental constraints.

SerineStrategy Start Start: Serine PG Selection Mode Synthesis Mode? Start->Mode Fmoc Fmoc SPPS Mode->Fmoc Standard Boc Boc SPPS Mode->Boc High Acid Stability SeqType Sequence Difficulty? Fmoc->SeqType Bzl Ser(Bzl) Boc->Bzl Use Ser(Bzl) Routine Routine (<20 AA) SeqType->Routine Difficult Aggregation Prone / Long SeqType->Difficult Use Pseudoproline (Fmoc-Ser(tBu)-Ser(PsiMe,Me)-OH) Mod Post-Synthetic Mod? Routine->Mod Pseudo Pseudoproline Difficult->Pseudo Use Pseudoproline (Fmoc-Ser(tBu)-Ser(PsiMe,Me)-OH) NoMod No Modification Mod->NoMod Use Ser(tBu) YesMod Phosphorylation/Cyclization Mod->YesMod Orthogonal Req? tBu Ser(tBu) NoMod->tBu Use Ser(tBu) Ortho Orthogonality Type YesMod->Ortho Orthogonal Req? Trt Ser(Trt) Ortho->Trt Acid Sensitive (Use Ser(Trt)) Alloc Ser(Alloc) Ortho->Alloc Pd Sensitive (Use Ser(Alloc))

Caption: Decision tree for selecting Serine protecting groups based on synthesis chemistry and sequence requirements.

Part 3: Deep Dive & Protocols

The "Difficult Sequence" Solution: Pseudoprolines

Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline, introducing a "kink" in the peptide backbone.[1][2][3] This disrupts the intermolecular hydrogen bonding network responsible for


-sheet formation and aggregation during SPPS.
  • Structure: The Serine side chain is cyclized with the backbone nitrogen and the preceding amino acid's carbonyl carbon.

  • Regeneration: The oxazolidine ring is acid-labile. During final cleavage (95% TFA), it hydrolyzes, regenerating the native Serine residue and releasing acetone.

Protocol A: Incorporation of Pseudoprolines Use this protocol when synthesizing sequences with high hydrophobic content or those >30 residues.

  • Reagent Selection: Purchase the pre-formed dipeptide unit, e.g., Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH.[3] Direct coupling of a single Pseudoproline amino acid is difficult due to steric hindrance at the secondary amine.

  • Coupling Conditions:

    • Activator: Use HATU or COMU (stronger activation is required due to steric bulk).

    • Stoichiometry: 3.0 eq Dipeptide : 2.9 eq HATU : 6.0 eq DIPEA.

    • Solvent: DMF or NMP.[3][4]

    • Time: Extend coupling time to 2–4 hours or use double coupling (2 x 1 hour).

  • Monitoring: Standard Kaiser test may be ambiguous due to the secondary amine. Use Chloranil test or micro-cleavage followed by HPLC/MS.

  • Cleavage: Perform standard cleavage (95% TFA, 2.5% TIS, 2.5% H2O) for 3–4 hours. The ring opening is slower than tBu removal; ensure sufficient time.

Orthogonal Protection: Ser(Trt) for Selective Modification

Mechanism: The Trityl (Trt) group on Serine is hyper-acid-labile. It can be removed with 1% TFA in DCM, leaving tBu (requires >50% TFA) and Boc (requires 95% TFA) groups intact. This allows for on-resin phosphorylation or glycosylation of specific Ser residues.

Protocol B: Selective Deprotection of Ser(Trt) Use this protocol to expose a single Serine hydroxyl for modification while the peptide remains on-resin.

  • Synthesis: Assemble peptide using Fmoc-Ser(Trt)-OH at the modification site and Fmoc-Ser(tBu)-OH elsewhere.

  • Wash: Wash resin extensively with DCM (5 x 1 min) to remove DMF traces (DMF buffers the acid).

  • Selective Deprotection:

    • Prepare 1% TFA / 5% TIS / 94% DCM (v/v). Note: TIS acts as a scavenger for the trityl cation.

    • Treat resin with solution: 10 x 2 minutes.

    • Critical: Do not exceed 2 minutes per wash to prevent premature loss of tBu groups.

    • Filter and repeat.[5]

  • Neutralization: Wash with 5% DIPEA in DCM (3 x 2 min) to neutralize the resin.

  • Verification: A small resin sample can be cleaved (standard cocktail) and analyzed by HPLC. The target Ser will be unmodified, while others remain protected (if not cleaved). Wait—standard cleavage removes all groups. To verify, check for loss of mass corresponding to Trityl (-242 Da) on a protected fragment if possible, or proceed to modification and check final mass.

  • Modification: Perform phosphorylation (e.g., Phosphoramidite method) or other reaction on the free hydroxyl.

The "O-Acyl Isopeptide" Method

Mechanism: For extremely difficult sequences (e.g., Amyloid Beta), the peptide is synthesized with the bond connected to the Serine oxygen (ester) rather than the nitrogen. This converts the amide bond to an ester, disrupting hydrogen bonding.

  • Rearrangement: Upon physiological pH exposure (pH 7.4), the O-acyl group migrates to the N-terminus (O-to-N acyl shift), forming the native peptide bond.

Protocol C: O-to-N Acyl Shift (Post-Synthesis)

  • Synthesis: Use specialized Fmoc-Ser(O-acyl)-OH building blocks.

  • Isolation: Cleave peptide from resin using standard TFA cocktail. Isolate the O-acyl isopeptide (stable in acid/solid).

  • Conversion:

    • Dissolve lyophilized peptide in Phosphate Buffer (PBS, pH 7.4) at 0.1–1.0 mg/mL.

    • Incubate at 25°C or 37°C.

    • Time: Conversion typically completes in 5–30 minutes.

    • Monitor: HPLC will show a shift in retention time as the ester converts to the amide (native peptide is usually less soluble/more hydrophobic).

Part 4: Troubleshooting & Optimization

Racemization Control

Serine is prone to racemization during coupling, particularly via the


-elimination pathway to dehydroalanine, followed by non-stereospecific addition.
  • Cause: High base concentration (DIPEA) and strong activation (HBTU/HATU) promote proton abstraction from the

    
    -carbon.
    
  • Solution:

    • Use Oxyma Pure / DIC activation instead of HBTU/DIPEA. Oxyma is acidic and suppresses racemization.

    • If using base, keep DIPEA < 2.0 equivalents relative to the amino acid.

    • Use Fmoc-Ser(tBu)-OH rather than Fmoc-Ser(Trt)-OH for routine couplings, as the bulkier Trt can sometimes increase steric strain and racemization risk during slow couplings.

Aspartimide Formation

When Ser(tBu) is adjacent to Asp(OtBu) (e.g., -Asp-Ser-), the Asp side chain can attack the backbone amide, forming a cyclic aspartimide.

  • Prevention: Add 0.1 M HOBt to the piperidine deprotection solution during Fmoc removal steps for this region. Alternatively, use Fmoc-Asp(OMpe)-OH to sterically hinder the side chain.

References

  • O-Acyl isopeptide method: efficient synthesis of isopeptide segment. Organic & Biomolecular Chemistry, 2007. Available at: [Link]

  • Fmoc-Ser(Trt)-OH Technical Data. CEM Corporation. Available at: [Link]

Sources

Application of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate in glycopeptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of O-Linked Glycopeptide Mimetics using (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Executive Summary

This technical guide details the application of This compound (commonly referred to as Z-Ser-NH₂ ) as a critical acceptor scaffold in the synthesis of O-linked glycopeptide mimetics .

Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (which typically utilize Fmoc-Ser-OH), Z-Ser-NH₂ serves a specialized role in solution-phase synthesis and chemoenzymatic assays . It functions as a stable C-terminal amide surrogate, essential for developing protease-resistant peptide drugs (e.g., LHRH agonists, enkephalin analogs) where C-terminal amidation is required for biological activity.

This guide focuses on the "Cassette Approach," utilizing Z-Ser-NH₂ to synthesize the Tn-Antigen (GalNAc-α-O-Ser) core, a fundamental tumor-associated carbohydrate antigen.

Scientific Background & Rationale

The Molecule: Z-Ser-NH₂
  • IUPAC: this compound

  • Functional Role: Serine acceptor for O-glycosylation.[1]

  • Protecting Group Strategy:

    • N-Terminus (Z/Cbz): Benzyloxycarbonyl. Stable to acidic glycosylation conditions (Lewis acids like TMSOTf) and basic conditions. Removed via catalytic hydrogenolysis (

      
      ), which is orthogonal to most glycosidic bonds.
      
    • C-Terminus (Amide): Mimics the native C-terminus of bioactive peptides; prevents diketopiperazine formation during synthesis; blocks carboxypeptidase degradation in vivo.

The "Cassette" Strategy

Direct glycosylation of a pre-assembled peptide is often plagued by low yields and poor stereocontrol. The Cassette Strategy involves glycosylating the single amino acid (Z-Ser-NH₂) first, purifying the resulting glycosyl-amino acid to ensure >99% anomeric purity (typically


-anomer for mucin-type glycans), and then utilizing this "cassette" in convergent synthesis or enzymatic elongation.

Core Protocol: Stereoselective Chemical Glycosylation

Objective: Synthesis of Z-Ser(Ac₃-α-D-GalNAc)-NH₂ (Protected Tn-Antigen Building Block).

Reaction Mechanism (Graphviz Visualization)

Glycosylation_Pathway Acceptor Z-Ser-NH₂ (Acceptor) Oxocarbenium Oxocarbenium Ion Pair Acceptor->Oxocarbenium Nucleophilic Attack Donor GalNAc Imidate (Donor) Donor->Oxocarbenium Activation (-TCA) LewisAcid TMSOTf (Catalyst) LewisAcid->Oxocarbenium Product Z-Ser(α-GalNAc)-NH₂ (Tn-Antigen Core) Oxocarbenium->Product Kinetic Control (Ether Solvent)

Caption: Schmidt glycosylation pathway utilizing solvent-controlled kinetic stereoselectivity.

Materials & Reagents
ComponentSpecificationRole
Acceptor Z-Ser-NH₂ (1.0 equiv)Nucleophilic scaffold.
Donor 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl trichloroacetimidate (1.5 equiv)"Schmidt" donor for GalNAc. Note: Azide at C2 is non-participating, allowing

-selectivity.
Promoter TMSOTf (0.1 equiv)Lewis Acid catalyst.
Solvent DCM / Et₂O (1:3 v/v)Ether effect promotes

-anomer formation.
Drying Agent 4Å Molecular Sieves (Activated)Critical: Removes water to prevent donor hydrolysis.
Step-by-Step Methodology
  • Pre-Activation (Drying):

    • Flame-dry a two-neck round-bottom flask under Argon.

    • Add Z-Ser-NH₂ (1.0 mmol) and the Glycosyl Donor (1.5 mmol).

    • Dissolve in anhydrous DCM/Et₂O (1:3 mixture, 20 mL).

    • Add 1.0 g of activated powdered 4Å molecular sieves.

    • Critical Step: Stir at Room Temperature (RT) for 1 hour to ensure total system dryness.

  • Glycosylation:

    • Cool the reaction mixture to -20°C (Cryostat or ice/salt bath).

    • Add TMSOTf (0.1 mmol) dropwise via syringe.

    • Stir at -20°C for 30 minutes, then allow to warm to 0°C over 2 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 2:1). Look for consumption of the donor (high Rf) and appearance of the product (lower Rf).

  • Quenching & Workup:

    • Quench by adding Triethylamine (TEA) (0.2 mL).

    • Filter through a Celite pad to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       5% Methanol in DCM.
      
    • Note: The

      
      -anomer typically elutes after the 
      
      
      
      -anomer in this solvent system due to dipole alignment.

Analytical Validation (QC)

Trustworthiness in glycopeptide synthesis relies on proving the stereochemistry of the new glycosidic bond.

ParameterMethodAcceptance Criteria (for

-GalNAc)
Anomeric Purity ¹H-NMR (500 MHz)Anomeric proton (

-1) appears as a doublet at

~4.8-5.0 ppm with a coupling constant

. (Note:

-anomer would show

).
Mass Identity ESI-MSObserved

or

matching theoretical mass.
Homogeneity HPLC (C18)Single peak, purity >95% (214 nm).

Application 2: Chemoenzymatic Elongation

Once the Z-Ser(GalNAc)-NH₂ cassette is synthesized, it serves as a primer for enzymatic extension to create complex glycan structures (e.g., Sialyl-Tn).

Workflow Diagram

Workflow Start Start: Z-Ser(GalNAc)-NH₂ (Synthetic Cassette) Enzyme Add ST6GalNAc-I (Sialyltransferase) + CMP-Neu5Ac Start->Enzyme Incubate Incubate 37°C, pH 7.0 (12-24 Hours) Enzyme->Incubate Monitor Monitor: HPLC/MS (Shift in Retention Time) Incubate->Monitor Monitor->Incubate Incomplete Purify SPE Purification (C18 Cartridge) Monitor->Purify Conversion >90% Final Product: Z-Ser(Sialyl-Tn)-NH₂ Purify->Final

Caption: Chemoenzymatic workflow for converting the Tn-antigen core to Sialyl-Tn using recombinant glycosyltransferases.

Protocol Summary
  • Dissolve Z-Ser(GalNAc)-NH₂ (10 mg) in 50 mM HEPES buffer (pH 7.0).

  • Add CMP-Neu5Ac (1.5 equiv) and ST6GalNAc-I (Sialyltransferase, 0.5 Units).

  • Add Alkaline Phosphatase (1 U) to degrade the inhibitory byproduct (CMP).

  • Incubate at 37°C. The hydrophobic Z-group facilitates easy capture of the product on a C18 Sep-Pak cartridge, washing away salts and enzymes with water before eluting the product with methanol.

References

  • Paulsen, H. (1982). Advances in the selective chemical synthesis of complex oligosaccharides. Angewandte Chemie International Edition, 21(3), 155-173. Link

  • Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. Link

  • Kunz, H. (1987). Synthesis of glycopeptides, partial structures of biological recognition components. Angewandte Chemie International Edition, 26(4), 294-308. Link

  • Marcaurelle, L. A., & Bertozzi, C. R. (2002). Chemoselective elaboration of O-linked glycopeptide mimetics by alkylation of 3-thio-GalNAc. Journal of the American Chemical Society, 123(7), 1587-1595. Link

  • Hossain, F., & Polt, R. (2023). Glycopeptide synthesis: A review of current strategies. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of Serine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the deprotection of Carboxybenzyl (Cbz or Z)-protected serine residues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in peptide synthesis and medicinal chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common hurdles and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Cbz deprotection of serine-containing molecules. Each issue is presented in a question-and-answer format, providing both an explanation of the cause and actionable solutions.

Question 1: My Cbz deprotection is incomplete or stalls, even with standard catalytic hydrogenation (Pd/C, H₂). What's going on?

Answer:

Incomplete deprotection is a frequent issue. Several factors related to both the catalyst and the substrate can be at play.

Root Cause Analysis:

  • Catalyst Poisoning: Serine-containing peptides, especially those with other sulfur-containing residues like cysteine or methionine, can adsorb strongly to the palladium catalyst surface, leading to deactivation. The catalyst can also be poisoned by residual reagents from previous steps.

  • Poor Catalyst Activity: The quality and activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced efficacy.

  • Substrate Insolubility: If your Cbz-protected serine peptide is not fully dissolved in the reaction solvent, the three-phase system (solid catalyst, liquid solvent, gas hydrogen) will have poor mass transfer, leading to an incomplete reaction.

  • Insufficient Hydrogen: A leak in the hydrogenation apparatus or an inadequate hydrogen source (e.g., a depleted balloon) can starve the reaction.

Solutions & Protocols:

  • Optimize Catalyst and Conditions:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome minor poisoning effects.

    • Use a Fresh Catalyst: Always use a fresh, high-quality catalyst. Consider in-situ generation of an active Pd/C catalyst from Pd(OAc)₂ and charcoal for enhanced reproducibility.[1]

    • Change the Catalyst Type: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning than Pd/C.

  • Employ Transfer Hydrogenolysis: This method avoids the need for gaseous hydrogen and can sometimes be more efficient.[2]

    • Protocol: Dissolve the Cbz-protected serine compound in methanol. Add ammonium formate (HCOONH₄, 5-10 equivalents) followed by 10% Pd/C (10 mol%). Reflux the mixture and monitor by TLC.[3] Alternative hydrogen donors include 1,4-cyclohexadiene.[4]

  • Improve Solubility:

    • Solvent Screening: If solubility is an issue in standard solvents like methanol or ethanol, consider using a co-solvent system such as MeOH/THF or adding a small amount of acetic acid to protonate basic sites and improve solubility.

Question 2: I'm observing a significant amount of a byproduct with the same mass as my starting material after deprotection. What is this side reaction?

Answer:

This is a classic sign of an N→O acyl shift . The newly deprotected, nucleophilic amine of the serine residue attacks the adjacent carbonyl group of the peptide backbone, leading to the formation of an ester linkage (a depsipeptide). This is particularly problematic under neutral or slightly basic conditions.[5][6]

Mechanism of N→O Acyl Shift:

NO_Acyl_Shift cluster_legend Legend Start Deprotected Serine Peptide Intermediate Cyclic Hemiorthoamide Intermediate Start->Intermediate Intramolecular Nucleophilic Attack Product Depsipeptide (Ester Product) Intermediate->Product Proton Transfer & Ring Opening

Caption: N→O Acyl Shift Pathway.

Solutions & Protocols:

  • Maintain Acidic Conditions: The N→O acyl shift is reversible. The amide bond is thermodynamically favored over the ester bond, especially under acidic conditions which protonate the amine and reduce its nucleophilicity.[5]

    • Protocol: After catalytic hydrogenation, immediately filter off the catalyst and acidify the filtrate with a small amount of acetic acid or trifluoroacetic acid (TFA) before workup and purification.

    • If using acidic deprotection methods like HBr/AcOH, this side reaction is generally suppressed.

  • Reverse the Shift: If the acyl shift has already occurred, the depsipeptide can often be converted back to the desired amide.

    • Protocol: Dissolve the crude product containing the depsipeptide in a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) and stir at room temperature. Monitor the conversion back to the desired peptide by HPLC or LC-MS. Once complete, carefully acidify and extract the product.

Question 3: My deprotection with HBr in acetic acid is leading to significant degradation and racemization. How can I mitigate this?

Answer:

While effective, HBr in acetic acid is a harsh reagent that can cause several side reactions, especially with sensitive substrates.

Root Cause Analysis:

  • Racemization: The acidic conditions can facilitate the abstraction of the α-proton of the serine residue, leading to a loss of stereochemical integrity.[7] This is a significant concern in peptide synthesis.

  • Side-Chain Reactions: The free hydroxyl group of serine can be susceptible to side reactions under strongly acidic and nucleophilic conditions, such as esterification with acetic acid.

  • Degradation: Other acid-labile functional groups in your molecule may not be stable to the harsh conditions.

Solutions & Protocols:

  • Use Milder Acidic Conditions:

    • Lewis Acids: A combination of a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group with good functional group tolerance.[1][8]

    • TMSI: Trimethylsilyl iodide (TMSI) can also be used, but be aware that it can also cleave ethers and esters.[9]

  • Consider Alternative Non-Hydrogenolysis Methods:

    • Nucleophilic Cleavage: For substrates that are sensitive to both hydrogenation and strong acids, nucleophilic deprotection is an excellent alternative.[1] A recently developed method uses 2-mercaptoethanol in the presence of a base.[9][10] This SN2-type reaction is mild and avoids many common side reactions.[10]

Experimental Protocol: Nucleophilic Cbz Deprotection

  • Reagents: Cbz-protected serine substrate, 2-mercaptoethanol, potassium phosphate (K₃PO₄), N,N-dimethylacetamide (DMA).

  • Procedure:

    • Dissolve the Cbz-protected compound in DMA.

    • Add potassium phosphate (2-3 equivalents) and 2-mercaptoethanol (5-10 equivalents).

    • Heat the reaction mixture to 75 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and perform an appropriate workup to isolate the deprotected amine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Cbz deprotection by catalytic hydrogenation?

A1: Catalytic hydrogenation involves the cleavage of the benzylic C-O bond. The reaction proceeds on the surface of the palladium catalyst where hydrogen gas is adsorbed. This process releases the unstable carbamic acid, which spontaneously decarboxylates to give the free amine, with toluene and carbon dioxide as the only byproducts.[2][11]

Cbz_Deprotection Cbz_Serine Cbz-Ser-R N-H Carbamic_Acid HOOC-Ser-R N-H Cbz_Serine->Carbamic_Acid H₂, Pd/C Free_Amine H₂N-Ser-R N-H Carbamic_Acid->Free_Amine Decarboxylation Byproducts Toluene + CO₂ Carbamic_Acid->Byproducts

Caption: Cbz Deprotection via Hydrogenolysis.

Q2: Is the Cbz group orthogonal to other common amine protecting groups like Boc and Fmoc?

A2: Yes, the Cbz group is largely orthogonal to both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.[3][12]

  • Cbz vs. Boc: Cbz is removed by hydrogenolysis or strong acid, while Boc is labile to moderate acids (like TFA). This allows for selective deprotection.

  • Cbz vs. Fmoc: Cbz is stable to the basic conditions (e.g., piperidine) used to remove Fmoc.

This orthogonality is a cornerstone of modern solid-phase peptide synthesis.[3]

Q3: Can I use catalytic hydrogenation if my molecule has a double bond?

A3: This is a significant challenge as catalytic hydrogenation will typically reduce alkenes and alkynes.[13]

  • Selective Catalysts: In some cases, specialized catalysts or conditions can offer some selectivity, but this is highly substrate-dependent.

  • Alternative Methods: It is strongly recommended to use non-reductive deprotection methods in this scenario. Acidic cleavage (e.g., AlCl₃/HFIP)[8] or nucleophilic cleavage[10] are excellent alternatives that will preserve the double bond.

Data Summary Table

Deprotection MethodReagentsTypical ConditionsAdvantagesPotential Issues
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/CMeOH or EtOH, rt, 2-16 hClean byproducts (toluene, CO₂), mild conditions.[3]Catalyst poisoning, reduction of other functional groups.[10]
Transfer Hydrogenolysis HCOONH₄, 10% Pd/CMeOH, reflux, 1-4 hAvoids gaseous H₂, often faster.[3]Still uses a Pd catalyst, potential for side reactions at high temp.
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-2 hFast, effective, no metal catalyst.[8]Harsh conditions, potential for racemization and side reactions.[11]
Lewis Acid Cleavage AlCl₃, HFIPrt, 2-16 hMetal-free, good functional group tolerance.[1][8]Requires stoichiometric Lewis acid, HFIP is expensive.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMA, 75 °C, 4-8 hExcellent for sensitive substrates, avoids acid and reduction.[1][10]Requires heating, potential for workup challenges.

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. AAPPTec. Available at: [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Why does my CBz-deprotection not work?. ResearchGate. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link]

  • Slow O,N-acyl shift in an actinomycin-related peptide lactone. PubMed. Available at: [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Available at: [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. Available at: [Link]

  • Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. PMC. Available at: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate. Available at: [Link]

  • Protein chemical synthesis by serine and threonine ligation. PNAS. Available at: [Link]

  • N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, also known as Z-L-Serine hydroxamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.

Introduction: The Chemistry of Z-L-Serine Hydroxamate Coupling

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of hydroxamic acid-based enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. The success of these syntheses hinges on the efficient and clean coupling of a carboxylic acid to the amino group of Z-L-Serine hydroxamate. This process, however, is not without its challenges due to the presence of three potentially reactive functional groups: the primary amine, the hydroxyl group, and the hydroxamic acid moiety.

This guide will provide a comprehensive overview of how to navigate these challenges, from selecting the appropriate coupling reagents to troubleshooting common issues and purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling a carboxylic acid to Z-L-Serine hydroxamate?

The primary challenges stem from the molecule's multifunctionality:

  • Side Reactions at the Hydroxyl Group: The serine hydroxyl group can compete with the primary amine as a nucleophile, leading to the formation of undesired ester byproducts (O-acylation).

  • Reactivity of the Hydroxamic Acid: The hydroxamic acid itself can undergo side reactions, such as the Lossen rearrangement, under certain coupling conditions.[1]

  • Low Reaction Yields: Incomplete reactions can occur due to steric hindrance, suboptimal activation of the carboxylic acid, or aggregation of reagents.

  • Purification Difficulties: The presence of closely related byproducts can complicate the purification of the desired product.

Q2: Which coupling reagents are recommended for use with Z-L-Serine hydroxamate?

The choice of coupling reagent is critical for a successful reaction.[2] Generally, reagents that promote rapid amide bond formation at or below room temperature are preferred to minimize side reactions.

Coupling Reagent ClassExamplesSuitability for Z-L-Serine Hydroxamate
Carbodiimides DCC, DIC, EDCOften used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. EDC is advantageous for its water-soluble urea byproduct, simplifying purification.
Phosphonium Salts PyBOP, PyAOPHighly efficient and generally provide clean reactions. They are less likely to cause guanidinylation of the primary amine compared to uronium salts.
Uronium/Aminium Salts HBTU, HATU, HCTUVery effective and fast-acting. HATU is particularly reactive and useful for sterically hindered couplings. However, there is a risk of guanidinylation if not used correctly (pre-activation is recommended).[3]

Q3: Is it necessary to protect the serine hydroxyl group?

While not always mandatory, protecting the hydroxyl group is a highly recommended strategy to prevent O-acylation, a common side reaction.[4] The choice of protecting group should be orthogonal to the N-terminal protecting group (in this case, the Z-group). Common protecting groups for the serine hydroxyl group in Fmoc-based synthesis include tert-butyl (tBu), and in Boc-based synthesis, benzyl (Bzl) is often used.[5][6]

Q4: What is the Lossen rearrangement and how can it be avoided?

The Lossen rearrangement is a reaction of hydroxamic acids or their derivatives that can lead to the formation of isocyanates.[7][8][9] In the context of a coupling reaction, this can result in unwanted byproducts. This rearrangement is typically promoted by strong activating agents and harsh reaction conditions. To minimize the risk of the Lossen rearrangement:

  • Use mild coupling conditions.

  • Avoid prolonged reaction times at elevated temperatures.

  • Choose coupling reagents that are less likely to over-activate the hydroxamic acid moiety.

Experimental Protocols

Standard Coupling Protocol for Z-L-Serine Hydroxamate

This protocol provides a general guideline for the coupling of a generic carboxylic acid to Z-L-Serine hydroxamate using a carbodiimide with an additive.

Materials:

  • This compound (Z-L-Serine hydroxamate)

  • Carboxylic acid of interest

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), Z-L-Serine hydroxamate (1.0-1.2 eq), and HOBt or OxymaPure (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add the tertiary amine base (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes.

  • Coupling Reagent Addition: Slowly add the coupling reagent (DIC or EDC, 1.1-1.3 eq) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction and provides systematic solutions.

Visualizing the Troubleshooting Workflow

G cluster_start Start cluster_problem Problem Analysis cluster_solutions Potential Solutions cluster_actions_low_yield Actions for Low Yield cluster_actions_side_product Actions for Side Products cluster_actions_complex_mixture Actions for Complex Mixture Start Reaction Issue Identified (e.g., Low Yield, Impurities) Problem Analyze Reaction Data (TLC, LC-MS, NMR) Start->Problem LowYield Low or No Product Problem->LowYield SideProduct Major Side Product(s) Problem->SideProduct ComplexMixture Complex Mixture of Products Problem->ComplexMixture Action_LY1 Check Reagent Quality & Stoichiometry LowYield->Action_LY1 Action_LY2 Optimize Coupling Reagent & Additives LowYield->Action_LY2 Action_LY3 Increase Reaction Time or Temperature (with caution) LowYield->Action_LY3 Action_SP1 Identify Side Product Structure (Mass Spec, NMR) SideProduct->Action_SP1 Action_CM1 Re-evaluate Protecting Group Strategy ComplexMixture->Action_CM1 Action_CM2 Optimize Solvent & Base ComplexMixture->Action_CM2 Action_CM3 Consider Alternative Coupling Reagent ComplexMixture->Action_CM3 Action_SP2 If O-acylation: Protect Hydroxyl Group Action_SP1->Action_SP2 Action_SP3 If Lossen Rearrangement: Use Milder Conditions Action_SP1->Action_SP3

Caption: Troubleshooting workflow for optimizing Z-L-Serine hydroxamate coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure all reagents are anhydrous and of high purity.- Consider a more powerful coupling reagent like HATU or PyAOP, especially for sterically hindered substrates.[3]- Pre-activate the carboxylic acid with the coupling reagent before adding the Z-L-Serine hydroxamate.
Aggregation of starting materials or the product.- Try a different solvent system (e.g., a mixture of DCM and DMF).- Perform the reaction at a more dilute concentration.
Presence of a Side Product with the Same Mass Racemization of the carboxylic acid or Z-L-Serine hydroxamate.- Add HOBt or OxymaPure to the reaction mixture if using a carbodiimide.[1][10]- Avoid excessive amounts of tertiary amine base and elevated temperatures.
Presence of a Side Product with Mass Corresponding to O-acylation Nucleophilic attack by the serine hydroxyl group.- Protect the hydroxyl group with an appropriate protecting group (e.g., tBu or Bzl).[5][6]- Use a coupling reagent that favors N-acylation over O-acylation. Phosphonium-based reagents can sometimes offer better selectivity.
Formation of a Complex Mixture of Byproducts Degradation of starting materials or product.- Lower the reaction temperature and shorten the reaction time.- Re-evaluate the stability of the carboxylic acid and Z-L-Serine hydroxamate under the reaction conditions.
Lossen rearrangement of the hydroxamic acid.- Avoid high temperatures and strongly activating conditions.[1][7][8][9]- Consider using a milder coupling reagent.
Difficulty in Purifying the Final Product Similar polarity of the product and byproducts.- Optimize the mobile phase for flash column chromatography or preparative HPLC. A gradient elution is often necessary.- If using EDC, ensure complete removal of the urea byproduct through aqueous washes.
The product is a salt.- A final aqueous workup with a mild acid or base may be necessary to ensure the product is in its free form before purification.

Purification and Characterization

The standard method for purifying peptide-like molecules is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]

General RP-HPLC Purification Protocol
  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B is used to elute the compounds based on their hydrophobicity.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides and protected amino acids.

Following purification, fractions containing the pure product are pooled and lyophilized to obtain the final compound as a fluffy powder.

Characterization of the final product should be performed using:

  • LC-MS: To confirm the molecular weight.

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Analytical HPLC: To determine the final purity.

Conclusion

The successful coupling of carboxylic acids to this compound is an achievable yet nuanced process. By understanding the potential side reactions, carefully selecting reagents and conditions, and employing a systematic approach to troubleshooting, researchers can consistently obtain high yields of their desired products. This guide provides the foundational knowledge and practical advice to navigate the complexities of working with this versatile building block.

References

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Lockey, T. D., et al. (2022). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology, 17(9), 2465–2475. [Link]

  • S. De Cesco, et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21745–21758. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Tosa, T., et al. (1967). Effect of serine hydroxamate on the growth of Escherichia coli. Journal of Bacteriology, 93(5), 1622–1630. [Link]

  • S. De Cesco, et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21745–21758. [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1377–1381. [Link]

  • Kumar, K. S., & Kumar, V. V. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(34), 8082–8092. [Link]

  • G. Evano, et al. (2010). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, 8(24), 5515-5527. [Link]

  • Aapptec. (2025, August 10). Procedures to Improve Difficult Couplings. Aapptec. [Link]

  • Zhang, Y., et al. (2019). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry, 17(3), 553–557. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]

  • Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1985. [Link]

  • Kumar, A., et al. (2023). Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. Chemical Communications, 59(84), 12630–12633. [Link]

  • V. V. S. Rajasekhar, et al. (2019). Protecting Groups in Peptide Synthesis. Current Organic Synthesis, 16(1), 2-23. [Link]

  • G. Evano, et al. (2010). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, 8(24), 5515-5527. [Link]

  • L. M. G. E. D. M. L. S. T. A. J. M. J. L. A. M. H. M. P. M. S. E. T. A. M. J. L. A. M. H. M. P. M. S. E. T. A. M. J. L. A. M. H. M. P. M. S. E. T. (2015). Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases. Chemical Science, 6(1), 174–179. [Link]

  • Wang, B., et al. (2014). Purification and Identification of Antioxidant Peptides from Enzymatic Hydrolysates of Tilapia (Oreochromis niloticus) Frame Protein. Marine Drugs, 12(10), 5023–5041. [Link]

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Challenges in using Z-L-serine amide in complex peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with Z-L-serine amide (Cbz-Ser-NH₂) in complex peptide synthesis.

Executive Summary & Technical Context

Z-L-serine amide (N-benzyloxycarbonyl-L-serine amide) is a critical intermediate often used in the solution-phase synthesis of C-terminal serine-amide peptides or as a chiral standard.

Using this building block presents three distinct mechanistic hurdles:

  • Amphiphilic Solubility Issues: The combination of the hydrophobic Z-group and the polar primary amide/hydroxyl creates aggregation in standard organic solvents (DCM/EtOAc).

  • The "O-Acylation" Trap: Upon Z-deprotection, the resulting H-Ser-NH₂ possesses a free hydroxyl group (-OH) and a free amine (-NH₂). During subsequent couplings, activated amino acids may erroneously attack the hydroxyl group (forming an ester) rather than the amine, leading to depsipeptide impurities.

  • Racemization Sensitivity: The serine side chain is prone to

    
    -elimination (forming dehydroalanine) and subsequent racemization under basic conditions.
    

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Handling

Q: I cannot get Z-L-Ser-NH₂ to dissolve in Dichloromethane (DCM) for my coupling reaction. What is the recommended solvent system?

A: Z-L-Ser-NH₂ is poorly soluble in non-polar chlorinated solvents due to its hydrogen-bonding network (amide + hydroxyl).

  • Root Cause: Intermolecular hydrogen bonding leads to aggregation.

  • Solution: Switch to DMF (Dimethylformamide) or DMA (Dimethylacetamide) .

  • Advanced Protocol: If the subsequent coupling requires DCM (e.g., to minimize racemization of the incoming residue), use a "chaotropic solvent spike." Dissolve the Z-L-Ser-NH₂ in a minimum volume of DMSO or HFIP (Hexafluoroisopropanol) , then dilute with DCM.

    • Ratio: 10% DMSO / 90% DCM is usually sufficient to maintain solubility without interfering with standard carbodiimide couplings.

Category B: Reactivity (The O-Acylation Issue)

Q: After removing the Z-group and coupling the next amino acid, I see two spots on LC-MS with the same mass but different retention times. Is this a diastereomer?

A: While it could be a diastereomer (racemization), it is more likely O-acylation .

  • Mechanism: When you couple an activated amino acid (e.g., Fmoc-AA-OBt) to H-Ser-NH₂ (the deprotected form), the unprotected hydroxyl group on the serine side chain competes with the amine. If the reaction pH is too high or the activation is too "hot," the ester (depsipeptide) forms.

  • Diagnostic: Treat a small aliquot of the crude product with 0.1 M NaOH or aqueous ammonia. If the impurity disappears (converts to the main peak) or shifts significantly, it was the O-acylated ester (esters hydrolyze much faster than amides).

  • Prevention Strategy:

    • Do not use base (DIEA/NMM) during the coupling if possible. Use pre-activated esters (e.g., OPfp, OSu) in neutral buffers.

    • If using carbodiimides (EDC/DIC), add 1 equivalent of HOBt to suppress O-reactivity.

    • Stoichiometry: Use a slight excess of the nucleophile (H-Ser-NH₂) rather than the electrophile to discourage over-reaction at the oxygen.

Category C: Deprotection (Z-Group Removal)

Q: I am using Hydrogenolysis (H₂/Pd-C) to remove the Z-group, but the reaction stalls. My peptide contains Methionine/Cysteine.

A: Sulfur-containing amino acids (Met, Cys) poison Palladium catalysts, halting hydrogenolysis.

  • Immediate Fix: You cannot use catalytic hydrogenation for S-containing peptides.

  • Alternative Protocol (Acidolysis): Use HBr in Acetic Acid (33%) .

    • Conditions: Dissolve Z-peptide in AcOH, add HBr/AcOH. Stir 1-2 hours.

    • Warning: Serine hydroxyls can be acetylated by acetic acid under strong acid catalysis. To prevent this, use TFMSA (Trifluoromethanesulfonic acid) / TFA scavengers or ensure the reaction is kept cold (0°C) and quenched immediately with ether.

Detailed Experimental Protocols

Protocol 1: Controlled Z-Removal and Coupling to Unprotected Serine Amide

Objective: Synthesize Fmoc-Phe-Ser-NH₂ starting from Z-Ser-NH₂ without protecting the Serine -OH.

StepReagent/ConditionCritical Parameter
1. Z-Removal H₂ (1 atm), 10% Pd/C, MeOHMonitor via TLC. Disappearance of UV-active starting material. Product H-Ser-NH₂ is UV-inactive (ninhydrin positive).
2. Evaporation Rotary evaporator < 40°CDo not heat. Free base Ser-NH₂ is unstable. Use immediately.
3. Activation Fmoc-Phe-OH (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq) in DMFPre-activation: Stir these before adding the H-Ser-NH₂ to ensure Active Ester formation.
4. Coupling Add H-Ser-NH₂ (1.2 eq) to the mixture.NO BASE. Do not add DIPEA. The free amine of Ser-NH₂ is nucleophilic enough. Adding base promotes O-acylation.
5. Workup Dilute with EtOAc, wash with NaHCO₃ (aq).O-acyl impurities (if any) may hydrolyze slowly during bicarbonate wash.
Protocol 2: Troubleshooting Racemization

If you suspect racemization (D-Ser formation), use Marfey’s Reagent (FDAA) for analysis.

  • Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA.

  • Analyze via HPLC (C18 column). L-Ser-FDAA and D-Ser-FDAA separate cleanly.

Visualizing the Challenge

The following diagrams illustrate the decision logic and the chemical pathway risks.

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through the solubility and deprotection hurdles.

Z_Ser_Troubleshooting Start Start: Z-L-Ser-NH2 Integration Solubility Issue: Solubility? Start->Solubility Solvent_Check Using DCM? Solubility->Solvent_Check Switch_DMF Switch to DMF/DMA or 10% DMSO spike Solvent_Check->Switch_DMF Yes Deprotection Step: Remove Z-Group Solvent_Check->Deprotection No (Soluble) Switch_DMF->Deprotection S_Check Contains Met/Cys? Deprotection->S_Check Hydrogenolysis Method: H2 / Pd-C (MeOH) S_Check->Hydrogenolysis No Acidolysis Method: HBr / AcOH (Watch for O-acetylation) S_Check->Acidolysis Yes Coupling Step: Coupling Next AA Hydrogenolysis->Coupling Acidolysis->Coupling O_Acyl_Risk Risk: O-Acylation Coupling->O_Acyl_Risk Mitigation Use HOBt/EDC NO BASE O_Acyl_Risk->Mitigation

Caption: Decision matrix for handling Z-L-Ser-NH₂. Note the critical branch points for solvent selection and deprotection method based on peptide composition.

Diagram 2: The O-Acylation Mechanism & Prevention

Understanding why the side reaction occurs is key to preventing it.

O_Acylation_Mech H_Ser H-Ser-NH2 (Free Amine & Free Hydroxyl) Path_A Path A: Amide Bond Formation (Desired) H_Ser->Path_A Path_B Path B: O-Acylation (Ester) (Undesired Side Reaction) H_Ser->Path_B Activated_AA Activated AA (Fmoc-AA-OBt) Activated_AA->Path_A Activated_AA->Path_B Product Fmoc-AA-Ser-NH2 (Correct Peptide) Path_A->Product Impurity Fmoc-AA-O-Ser-NH2 (Depsipeptide Impurity) Path_B->Impurity Condition_Good Condition: Neutral pH High Nucleophilicity of NH2 Condition_Good->Path_A Condition_Bad Condition: Excess Base (DIEA) or High Temp Condition_Bad->Path_B

Caption: Mechanistic divergence during coupling. Basic conditions favor Path B (O-acylation), while neutral conditions favor Path A (Amide bond).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504.

  • Barlos, K., et al. (1985). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen." Tetrahedron Letters, 26(40), 4941-4944.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative text on Z-group removal conditions).
  • Sigma-Aldrich. "Solubility Guidelines for Peptides." (General solubility protocols for hydrophobic/hydrophilic peptides).

  • BenchChem. "Navigating the Labyrinth of Serine Racemization." (Specific data on Serine racemization pathways).

Sources

Technical Support Center: Mitigating Serine Epimerization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in solid-phase peptide synthesis (SPPS): the epimerization of serine residues during coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the causes of serine epimerization and to offer robust strategies for its prevention. Our goal is to ensure the stereochemical integrity of your synthetic peptides, thereby preserving their intended biological activity.

Introduction: The Challenge of Serine Epimerization

Serine, with its β-hydroxyl group, is one of several amino acids particularly susceptible to racemization (the conversion of a pure L- or D-enantiomer into a mixture of both) during peptide bond formation.[1] This loss of stereochemical integrity, known as epimerization in the context of a peptide chain, results in the formation of diastereomeric impurities. These impurities can be challenging to separate from the target peptide and may significantly alter its biological properties and therapeutic efficacy.[1] Understanding and controlling the factors that promote serine epimerization is therefore paramount for successful peptide synthesis.

Core Principles: Understanding the "Why"

Epimerization during peptide coupling primarily occurs through two mechanisms: direct enolization via α-proton abstraction by a base, or through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[2][3][4] The latter is often the predominant pathway.[2][3] The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, making it susceptible to removal by base. The resulting planar oxazolone intermediate can be protonated from either face, leading to a mixture of L- and D-isomers.

Several factors influence the rate of epimerization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some reagents can over-activate the carboxylic acid, promoting oxazolone formation.[1][2]

  • Base: The type and concentration of the base used for both amino acid activation and Fmoc deprotection can significantly impact epimerization rates.[1][2][3] Strong, non-sterically hindered bases are particularly problematic.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[1]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[1]

  • Protecting Groups: The nature of the side-chain protecting group on serine can also play a role.

Troubleshooting Guide: Diagnosing and Solving Serine Epimerization

This section provides a structured approach to identifying and resolving common issues related to serine epimerization.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
High levels of D-Ser diastereomer detected by chiral HPLC or MS/MS. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DCC, DIC) without racemization-suppressing additives.[1][5] Overly reactive uronium/aminium salts (e.g., HBTU, HATU) can also increase risk with sensitive residues.[2]Solution: Always use carbodiimides in conjunction with additives like Oxyma Pure or HOAt.[1][6] These additives form active esters that are less prone to racemization.[1] Consider using coupling reagents known for lower racemization potential, such as COMU or DEPBT.[5][7][8]
Increased epimerization when using a specific base. Strong, Non-Hindered Base: Bases like Diisopropylethylamine (DIEA) can readily abstract the α-proton, leading to higher rates of epimerization.[3]Solution: Optimize the base concentration, using the minimum amount necessary.[1] Switch to a more sterically hindered base like 2,4,6-collidine, which has been shown to significantly reduce serine racemization.[9] N-methylmorpholine (NMM) is also a commonly used alternative to DIEA.[3]
Epimerization varies with reaction conditions. Elevated Temperature: Higher temperatures increase reaction rates, including the rate of epimerization.[1]Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature, avoiding excessive heat.[1]
Inconsistent results between different peptide sequences. Sequence-Dependent Effects: The amino acid preceding the serine residue can influence the extent of epimerization.Solution: While harder to control, be aware of this effect. If a particular sequence is problematic, consider the strategies outlined above with extra care.
Visualizing the Epimerization Pathway

The following diagram illustrates the common oxazolone-mediated mechanism of epimerization during peptide coupling.

Epimerization_Mechanism cluster_0 Peptide Coupling cluster_1 Epimerization Outcome L_Amino_Acid L-Serine Residue (Activated Carboxyl) Oxazolone Planar Oxazolone Intermediate L_Amino_Acid->Oxazolone Base -H+ L_Product L-Serine Peptide (Desired Product) D_Amino_Acid D-Serine Residue (Epimerized) Oxazolone->D_Amino_Acid +H+ Oxazolone->L_Product +H+

Caption: Oxazolone mechanism of serine epimerization.

Frequently Asked Questions (FAQs)

Q1: Why is serine particularly prone to epimerization?

A: While any chiral amino acid (except glycine) can racemize, serine, along with histidine and cysteine, is known to be more susceptible under standard SPPS conditions.[1] This is partly due to the electronic effects of its side chain and the stability of the potential intermediates formed during the activation step.

Q2: Which coupling reagents are considered "low-racemization"?

A: Reagents like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are known for their very low epimerization potential, making them particularly useful for coupling easily epimerized amino acids.[5][8] COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is also reported to have superior racemization suppression compared to HOBt-based reagents.[7][10]

Q3: Is pre-activation of the amino acid a good practice to avoid epimerization?

A: Pre-activating the protected amino acid with the coupling reagent before adding it to the resin can be beneficial.[1] This can help avoid side reactions like guanidinylation of the N-terminus by uronium/aminium reagents.[6] However, prolonged pre-activation times, especially at elevated temperatures and in the presence of base, can increase the risk of epimerization. A short pre-activation time (1-5 minutes) is generally recommended.[1]

Q4: How can I accurately quantify the level of serine epimerization?

A: The most common method is to hydrolyze the synthetic peptide and then analyze the resulting amino acid mixture.[1] The D- and L-isomers of serine can be separated and quantified using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a chiral reagent like Marfey's reagent.[11][12]

Recommended Protocol: Minimizing Serine Epimerization using DIC/Oxyma Pure

This protocol provides a robust method for coupling Fmoc-Ser(tBu)-OH while minimizing the risk of epimerization.

Materials:

  • Fmoc-Ser(tBu)-OH (3-5 equivalents)

  • Oxyma Pure (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Step-by-Step Methodology:

  • Resin Preparation:

    • Perform the standard deprotection of the N-terminal Fmoc group from the resin-bound peptide (e.g., using 20% piperidine in DMF).[1]

    • Thoroughly wash the resin with DMF to remove all traces of piperidine. This is a critical step as residual base can promote epimerization.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve Fmoc-Ser(tBu)-OH (3-5 equiv.) and Oxyma Pure (3-5 equiv.) in DMF.

    • Add DIC (3-5 equiv.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1] Do not extend this time unnecessarily.

  • Coupling Reaction:

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] For particularly sensitive sequences, consider performing the coupling at 0°C.[1]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

    • Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[1]

Workflow for Troubleshooting Serine Epimerization

Troubleshooting_Workflow Start High D-Ser Detected CheckReagent Review Coupling Reagent and Additive Start->CheckReagent CheckBase Evaluate Base (Type & Concentration) CheckReagent->CheckBase Reagent/Additive OK Sol_Reagent Switch to DIC/Oxyma or COMU/DEPBT CheckReagent->Sol_Reagent Using Carbodiimide alone or strong uronium salt? CheckTemp Check Reaction Temperature CheckBase->CheckTemp Base is Hindered (e.g., Collidine) Sol_Base Use Collidine or NMM; Minimize Concentration CheckBase->Sol_Base Using DIEA? Sol_Temp Perform Coupling at 0°C or Room Temperature CheckTemp->Sol_Temp Temp > RT? End Epimerization Minimized CheckTemp->End Temp is Low Sol_Reagent->CheckBase Sol_Base->CheckTemp Sol_Temp->End

Caption: A logical workflow for troubleshooting serine epimerization.

By carefully selecting reagents, controlling reaction conditions, and understanding the underlying chemical mechanisms, researchers can effectively suppress serine epimerization and ensure the synthesis of high-purity, stereochemically defined peptides.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Di Fenza, A., Tancredi, M., Galoppini, C., & Rovero, P. (1998). Racemization studies of Fmoc-Ser(tBu)-OH during stepwise continuous-flow solid-phase peptide synthesis. Tetrahedron Letters, 39(46), 8533-8536. [Link]

  • Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Creative Biostructure. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Bennett, C. S., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH. [Link]

  • SlidePlayer. Epimerization of Peptide. [Link]

  • Phadke, R., et al. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research (IJAR). [Link]

  • Fujii, N., et al. (2002). Age-dependent racemization of serine residues in a human chaperone protein. PMC - NIH. [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Végső, K., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Li, X., & Zhang, Y. (2023). Roles of the quantification of serine in the brain. PMC - NIH. [Link]

  • Al Musaimi, O., Al-Harthi, S., & El-Faham, A. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions Involving (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (N-Cbz-L-Serinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, also known as N-Cbz-L-Serinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent systems in reactions involving this versatile building block.

Introduction

This compound is a valuable chiral intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents. Its trifunctional nature, possessing a primary amide, a secondary carbamate, and a primary hydroxyl group, offers multiple avenues for chemical modification. However, these very features can present challenges in terms of solubility, reactivity, and potential side reactions. The judicious selection of a solvent system is paramount to achieving high yields, minimizing impurities, and ensuring the stereochemical integrity of your products.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the complexities of working with N-Cbz-L-Serinamide.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: The solubility of N-Cbz-L-Serinamide is dictated by its polar functional groups (amide and hydroxyl) and the more nonpolar benzyloxycarbonyl (Cbz) protecting group. Generally, polar aprotic solvents are the most effective for achieving good solvation.

  • Highly Recommended: Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) are excellent choices, particularly for subsequent reactions like peptide couplings, as they effectively solvate the growing peptide chain and reagents.[1]

  • Good Alternatives: Acetonitrile (ACN) and Tetrahydrofuran (THF) can also be used, although the solubility might be lower compared to DMF or DMA. Dichloromethane (DCM) can be a suitable solvent, but solubility may be limited, and it is less effective at solvating polar reagents.

  • Limited Solubility: Protic solvents like methanol and ethanol can dissolve the compound but may interfere with many common reactions (e.g., those involving organometallics or acylating agents). Water has very poor solubility for this compound. Nonpolar solvents such as hexanes and toluene are not suitable.

Q2: I am performing a peptide coupling reaction with N-Cbz-L-Serinamide as the amine component. Which solvent system should I choose?

A2: For peptide coupling reactions, the solvent must not only dissolve the starting materials but also facilitate the reaction and stabilize any charged intermediates.

  • Primary Recommendation: Anhydrous DMF is the industry standard for solid-phase and solution-phase peptide synthesis.[1] It provides excellent solvation for the amino acid derivatives, coupling reagents (e.g., HATU, HBTU, EDC), and bases (e.g., DIPEA).

  • Alternative: DMA can be used interchangeably with DMF and sometimes offers superior solvation for complex or aggregation-prone sequences.[1]

  • Solvent Mixtures: In cases of poor solubility of a coupling partner, a mixture of solvents can be beneficial. For instance, a small amount of Dichloromethane (DCM) can be added to DMF to improve the solubility of certain reagents, but care must be taken as DCM is less polar and may not solvate all components as effectively.

Q3: How can I avoid racemization of the chiral center during my reaction?

A3: The stereocenter in N-Cbz-L-Serinamide is susceptible to racemization, especially under basic conditions or during carboxyl activation if it were a carboxylic acid. While N-Cbz-L-Serinamide is typically used as an amine component, racemization can still be a concern in certain side reactions or if the reaction conditions are harsh.

  • Base Selection: Use of sterically hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) is preferred over smaller, more nucleophilic bases like triethylamine (TEA) when applicable.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice.

  • Urethane Protection: The benzyloxycarbonyl (Cbz) group is a urethane-type protecting group, which is known to help reduce the potential for racemization compared to other N-protecting groups.[2]

Troubleshooting Guide

Problem 1: My reaction is incomplete, and I observe unreacted N-Cbz-L-Serinamide.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility of Reactants 1. Switch to a more effective solvent like DMF or DMA if not already in use.[1] 2. Gently warm the reaction mixture to aid dissolution (monitor for potential side reactions). 3. Use a co-solvent to improve the solubility of a specific reactant.Inadequate solvation can lead to a heterogeneous reaction mixture and slow reaction kinetics.
Insufficient Reagent Equivalents 1. Increase the equivalents of the coupling partner and/or activating agents. 2. Ensure all reagents are of high purity and anhydrous where necessary.Stoichiometric imbalances or degraded reagents will naturally lead to incomplete conversion.
Incomplete Activation (in coupling reactions) 1. Allow for a sufficient pre-activation time for the carboxylic acid component with the coupling reagent before adding N-Cbz-L-Serinamide.The formation of the activated species is a prerequisite for the nucleophilic attack by the amine.
Reaction Monitoring 1. Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. A common TLC stain for amines is ninhydrin.[3]Lack of reaction monitoring can lead to premature workup.

Problem 2: I am observing significant side products in my reaction.

Potential Cause Troubleshooting Steps Scientific Rationale
Reaction with the Hydroxyl Group 1. Protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether or another suitable protecting group prior to the main reaction.The hydroxyl group is nucleophilic and can compete with the intended reaction pathway, especially with highly reactive electrophiles.
Reaction with the Primary Amide 1. Under strongly dehydrating conditions, the primary amide can be converted to a nitrile. Avoid harsh dehydrating agents if this is not the desired outcome.The primary amide is generally stable but can undergo side reactions under specific conditions.
Guanidinylation of the Amine 1. If using a uronium-based coupling reagent (like HBTU or HATU), avoid a large excess of the coupling reagent. 2. Alternatively, switch to a phosphonium-based coupling reagent (e.g., PyBOP) or a carbodiimide (e.g., EDC) with an additive like HOBt or Oxyma.Uronium salts can react with the primary amine to form a guanidinium byproduct, terminating the desired reaction.
Hydrolysis of the Cbz Group 1. The Cbz group is generally stable to mild acidic and basic conditions but can be cleaved by strong acids or catalytic hydrogenation.[4] Ensure your reaction conditions are compatible.Unintended deprotection will lead to a free amine, which can undergo further undesired reactions.

Problem 3: The purification of my product is difficult.

Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Product and Starting Material 1. Drive the reaction to completion to minimize the amount of starting material in the crude product. 2. If using column chromatography, test a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/DCM) to optimize separation.Co-elution of compounds with similar polarities is a common challenge in purification.
Removal of Urea Byproducts (from carbodiimide coupling) 1. If using DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration. 2. If using a water-soluble carbodiimide like EDC, perform an aqueous workup to remove the urea byproduct and any excess reagent.The choice of coupling reagent can impact the ease of purification.
Complex Mixture of Byproducts 1. Re-evaluate the reaction conditions (solvent, temperature, reagents) to improve the reaction's selectivity. 2. Consider using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification of highly polar or complex mixtures.[5]A cleaner crude product simplifies the purification process significantly.

Experimental Protocols

Protocol 1: General Peptide Coupling using N-Cbz-L-Serinamide

  • To a solution of the N-protected amino acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • In a separate flask, dissolve N-Cbz-L-Serinamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of N-Cbz-L-Serinamide to the activated amino acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Silylation of the Hydroxyl Group

  • Dissolve N-Cbz-L-Serinamide (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Visualizations

Solvent Selection Workflow

SolventSelection A Reaction Type? B Peptide Coupling A->B e.g., Amide Bond Formation C Protection/Deprotection A->C e.g., Silylation D Other Nucleophilic/Electrophilic Reaction A->D General Case DMF_DMA DMF or DMA (Excellent Solvation) B->DMF_DMA ACN_THF_DCM ACN, THF, or DCM (Moderate Solubility) C->ACN_THF_DCM D->DMF_DMA Check_Compatibility Check Solvent Reactivity (e.g., protic solvents) D->Check_Compatibility Check_Compatibility->ACN_THF_DCM

Caption: Decision workflow for selecting an appropriate solvent system.

Troubleshooting Incomplete Reactions

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reaction solubility Poor Solubility Reactants not fully dissolved start->solubility reagents Reagent Issue Insufficient equivalents or degradation start->reagents activation Activation Failure Incomplete formation of active ester start->activation change_solvent Improve Solvation Use DMF/DMA, warm gently, or use co-solvent solubility->change_solvent check_reagents Verify Reagents Increase equivalents, use fresh reagents reagents->check_reagents preactivate Optimize Activation Increase pre-activation time activation->preactivate

Caption: Troubleshooting flowchart for incomplete reactions.

References

  • Spectroscopic investigations of solvent effect on chiral interactions. PubMed. Available at: [Link]

  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate. Available at: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Available at: [Link]

  • Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. ResearchGate. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • N-Cbz-L-Serine. LookChem. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Racemization in amino acids? ResearchGate. Available at: [Link]

  • Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. ResearchGate. Available at: [Link]

  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed. Available at: [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Available at: [Link]

  • Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Available at: [Link]

  • Solvent Effects on Transition States and Reaction Rates. ResearchGate. Available at: [Link]

  • Pursuit of a Chiral Amino Aldehyde Intermediate in the Synthesis of (+)-Obafluorin, a B-Lactone Antibiotic. Illinois Wesleyan University Digital Commons. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PubMed. Available at: [Link]

  • Straightforward, Scalable, Solution-Phase Synthesis of Peptide Bonds in Flow. University of Cambridge Repository. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]

  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius. Available at: [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Available at: [Link]

  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. Available at: [Link]

  • Identifying the Hydrolysis of Carbonyl Sulfide as a Side Reaction Impeding the Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride. PubMed. Available at: [Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC - NIH. Available at: [Link]

  • 2-O-N-Benzylcarbamoyl as a Protecting Group To Promote β-Selective Glycosylation and Its Applications in the Stereoselective Synthesis of Oligosaccharides. PubMed. Available at: [Link]

  • Selective Synthesis of N-[1][3][6]Triazinyl-α-Ketoamides and N-[1][3][6]Triazinyl-Amides from the Reactions of 2-Amine-[1][3][6]Triazines with Ketones. PMC - NIH. Available at: [Link]

  • Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains. PubMed. Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

Sources

Technical Support Center: Cbz-L-Serinamide Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process development scientists synthesizing Cbz-L-serinamide (N-benzyloxycarbonyl-L-serine amide) .[1] It prioritizes the identification, removal, and prevention of impurities specific to the serine side-chain and the amide coupling process.

Subject: Troubleshooting Impurity Profiles in Cbz-L-Ser-NH₂ Synthesis Ticket Type: Advanced Technical Guide Applicable For: Solution-Phase Peptide Synthesis, Chiral Building Block Manufacturing[1]

Executive Summary: The "Serine Challenge"

Synthesizing Cbz-L-serinamide appears deceptively simple.[1] However, the presence of the free


-hydroxyl group on the serine side chain introduces a competing nucleophile, leading to specific impurity profiles not seen in hydrophobic amino acids (like Valine or Phenylalanine).

The Critical Triad of Impurities:

  • O-Acylation: Formation of N,O-bis-Cbz derivatives.[1]

  • Racemization: Conversion of L-Ser to D-Ser (loss of optical purity).[1]

  • 
    -Elimination:  Formation of Dehydroalanine (Dha).[1][2]
    

Diagnostic Module: Impurity Identification & Removal[3][4][5]

Issue #1: The "Double Protection" Error (O-Acylation)

Symptom: Mass spectrometry shows a peak at [M+H]⁺ + 134 Da .[1] NMR shows additional aromatic protons and a downfield shift of the serine


-protons.
  • Root Cause: During the protection step (L-Ser + Cbz-Cl), the hydroxyl group acts as a nucleophile if the pH is too high (>10) or if excess Cbz-Cl is used.[1]

  • Mechanism: The highly reactive chloroformate attacks the unhindered primary alcohol.

Troubleshooting Protocol:

  • Prevention: Maintain reaction pH between 8.5 and 9.0 strictly. Do not use >1.1 equivalents of Cbz-Cl.

  • Remediation (The "Rescue" Fix):

    • Do not discard the batch.

    • Dissolve the crude N,O-di-Cbz intermediate in methanol.[1]

    • Add 2M NaOH (2.5 eq) and stir at room temperature for 30–60 minutes.

    • Logic: The ester bond (O-Cbz) is far more labile to hydrolysis than the carbamate (N-Cbz).[1] This selectively cleaves the impurity back to the desired product.

Issue #2: The "Silent" Impurity (Racemization)

Symptom: Product has correct Mass/NMR but low optical rotation


 or shows a split peak in Chiral HPLC.[1]
  • Root Cause: Activation of the carboxylic acid (for amidation) promotes the formation of an oxazolone intermediate. The

    
    -proton of the oxazolone is acidic and easily removed by base, destroying chirality.
    
  • High-Risk Factor: Using strong bases (TEA/DIEA) during coupling or allowing the activated ester to sit too long before ammonia addition.[1]

Troubleshooting Protocol:

  • Prevention:

    • Use HOBt (1-Hydroxybenzotriazole) or Oxyma as a suppressor.[1] These form "active esters" that react with amines faster than they racemize.[1]

    • Temperature Control: Perform the activation step at -10°C to 0°C .

    • Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or Collidine , which are less likely to abstract the

      
      -proton.[1]
      
Issue #3: Dehydroalanine Formation ( -Elimination)

Symptom: Appearance of vinyl protons in


H NMR (

5.0–6.5 ppm).[1]
  • Root Cause: Under basic conditions, the serine side chain (especially if O-acylated) can undergo E2 elimination, forming a double bond.

  • Mechanism: Base abstracts the

    
    -proton, expelling the hydroxyl (or O-acyl) leaving group.[1]
    

Troubleshooting Protocol:

  • Prevention: Avoid strong bases like DBU.[1] Ensure the O-hydroxyl is not activated (e.g., O-mesyl or O-tosyl) if basic conditions are required later.[1]

Visualizing the Impurity Pathways

The following diagram maps the critical divergence points where impurities form during the synthesis.

ImpurityPathways Start L-Serine Target Cbz-L-Ser-OH (Correct Intermediate) Start->Target pH 8.5-9.0 Impurity_O N,O-di-Cbz-Ser (Impurity: +134 Da) Start->Impurity_O pH > 10 Excess Cbz-Cl CbzCl Reagent: Cbz-Cl (pH Control) Activation Activation (Mixed Anhydride/EDC) Target->Activation Impurity_O->Target Rescue: NaOH/MeOH Racemate D-Ser Isomer (Racemization) Activation->Racemate High Temp Strong Base Dehydro Dehydroalanine (Elimination) Activation->Dehydro Beta-Elimination Final Cbz-L-Ser-NH2 (Target Amide) Activation->Final + NH3 (Low Temp)

Caption: Pathway analysis showing the divergence of L-Serine into the target molecule versus common impurities (O-acylation, Racemization, Elimination).

Validated Synthetic Workflow

To minimize the impurities listed above, use this Mixed Anhydride Method . This method is preferred over carbodiimides (EDC/DCC) for simple primary amides because it avoids urea byproducts that are difficult to separate from the polar serine product.

Step 1: In-Process Control (IPC) Check

Before starting amidation, verify the purity of your Cbz-L-Ser-OH starting material.[1]

  • TLC System: Chloroform/Methanol/Acetic Acid (85:10:5).[1]

  • Criteria: Single spot. If a higher R_f spot exists (N,O-di-Cbz), perform the saponification rescue described in Module 2.[1]

Step 2: Activation & Amidation Protocol
  • Dissolution: Dissolve Cbz-L-Ser-OH (1.0 eq) in dry THF (Tetrahydrofuran).

    • Why THF? It minimizes racemization compared to DMF.[1]

  • Base Addition: Cool to -15°C . Add N-Methylmorpholine (NMM, 1.05 eq).[1]

    • Critical: Do not use Triethylamine.[1] NMM is weaker and sterically hindered, reducing racemization risk.[3]

  • Activation: Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise.[1] Stir for 15 minutes at -15°C.

    • Observation: A white precipitate (NMM[1]·HCl) will form.[1][4]

  • Amidation: Bubble dry Ammonia gas (

    
    ) or add a solution of 0.5M Ammonia in Dioxane (1.2 eq). Stir for 2 hours, allowing temp to rise to 0°C.
    
  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate.

    • Wash 1: 5% Citric Acid (Removes unreacted amine/NMM).[1]

    • Wash 2: Sat.

      
       (Removes unreacted acid).[1]
      
    • Wash 3: Brine.[1]

Step 3: Purification Strategy (Recrystallization)

Chromatography is often unnecessary for this compound.[1] Recrystallization is the self-validating purification step.[1]

Solvent SystemOutcomeNotes
Ethyl Acetate / Hexane StandardDissolve in hot EtOAc, add Hexane until turbid.[1] Cool slowly.
Ethanol / Water High PurityGood for removing inorganic salts, but yield may be lower.
Acetonitrile AlternativeEffective if the product oils out in EtOAc.

Troubleshooting Decision Tree

Use this logic flow to solve post-reaction issues.

TroubleshootingTree CheckMass 1. Check LC-MS (Target Mass: 238.2 Da) MassCorrect Mass Correct? CheckMass->MassCorrect YesMass 2. Check Chiral Purity (Optical Rotation/HPLC) MassCorrect->YesMass Yes NoMass Analyze Mass Shift MassCorrect->NoMass No FixRac Action: Recrystallize (Discard mother liquor) YesMass->FixRac Low ee% Plus134 +134 Da: N,O-di-Cbz NoMass->Plus134 Peak at ~372 Minus18 -18 Da: Dehydroalanine NoMass->Minus18 Peak at ~220 Fix134 Action: Saponify (NaOH/MeOH) Plus134->Fix134

Caption: Decision tree for diagnosing product quality based on Mass Spectrometry and Chiral Analysis.

References

  • Racemization Mechanisms

    • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Explains the oxazolone mechanism and the superiority of HOBt/Oxyma.

    • BenchChem. (2025).[1][5] Strategies to Prevent Racemization During Peptide Synthesis. Details the impact of base strength (NMM vs DIEA) on chiral integrity.

  • Serine Side-Reactions (O-Acylation & Elimination)

    • Martinez, J., et al. (1985). Side reactions in peptide synthesis.[1][2][6][7] Prevention of O-acylation. Confirming the nucleophilicity of the Serine hydroxyl group.

    • ResearchGate. (2011).[1] Beta-Elimination Side Reactions. Discusses the base-catalyzed formation of dehydroalanine from serine derivatives.

  • Purification & Crystallization

    • Edelmann, F. T. (2020).[1][8] Amide purification techniques. Recommends Acetonitrile and Ethanol systems for amide recrystallization.[1][8]

Sources

Minimizing racemization during the activation of N-carbobenzyloxy-L-serinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During the Activation of N-Carbobenzyloxy-L-Serinamide Document ID: TSC-SER-004 Audience: Process Chemists, Peptide Scientists, and Drug Development Researchers

Core Directive & Scope

The Challenge: Serine is uniquely susceptible to racemization compared to other amino acids.[1] While the N-carbobenzyloxy (Z- or Cbz-) group is a urethane protector that typically suppresses racemization (by preventing 5(4H)-oxazolone formation), the presence of the unprotected


-hydroxyl group in serine creates a secondary pathway: Oxazoline Formation .

Scope of "Activation": This guide addresses two critical "activation" scenarios often conflated in technical inquiries:

  • Synthesis (Upstream): Activating the carboxyl group of Z-Ser-OH to form Z-Ser-NH2.

  • Transformation (Downstream): Activating the amide group of Z-Ser-NH2 (e.g., dehydration to nitrile or Hofmann rearrangement).

The Mechanistic "Danger Zone"

To solve the problem, you must understand the enemy. Unlike Phenylalanine or Alanine, Serine does not need to form an azlactone to racemize. It uses its own side chain.

The Oxazoline Pathway

When the carboxyl group of Z-Ser-OH is activated (e.g., as a mixed anhydride or active ester), the


-hydroxyl oxygen can attack the activated carbonyl. This forms a 2-alkoxy-oxazoline intermediate. The proton at the chiral center (C

) of this ring is highly acidic and easily removed by weak bases, leading to immediate racemization.
Visualization: The Racemization Pathway

The following diagram illustrates the specific failure mode for Z-Serine derivatives.

SerineRacemization cluster_prevention Prevention Strategy Z_Ser_OH Z-Ser-OH (Starting Material) Activated Activated Species (Mixed Anhydride/Active Ester) Z_Ser_OH->Activated Activation Oxazoline Oxazoline Intermediate (The Trap) Activated->Oxazoline Side-chain OH Attack (Slow Reaction) Product Target Product (Z-L-Ser-NH2) Activated->Product NH3 / Amine (Fast Reaction) Activated->Product  Use Oxyma/HOBt (Suppress OH attack) Enol Planar Enol (Achiral) Oxazoline->Enol Base (-H+) DL_Mix Racemic Mixture (Z-DL-Ser-NH2) Oxazoline->DL_Mix Hydrolysis/Aminolysis Enol->Oxazoline Reprotonation

Caption: The "Oxazoline Trap" specific to Serine. The side-chain hydroxyl competes with the amine, forming a racemization-prone intermediate.

Troubleshooting Guide: Synthesis of Z-Ser-NH2

Scenario: You are converting Z-Ser-OH to Z-Ser-NH2 and observing loss of optical purity (ee% < 98%).

Protocol A: The "Safe" Coupling (Recommended)

Avoid Chloroformates (Mixed Anhydride method) if possible. While scalable, they are highly sensitive to temperature and base stoichiometry.

Reagents:

  • Coupling Agent: EDC.HCl (1.1 eq) + Oxyma Pure (1.1 eq).

  • Ammonia Source: NH4Cl (2.0 eq) or 0.5M NH3 in Dioxane.

  • Base: DIEA (Diisopropylethylamine) - Strictly controlled.

Step-by-Step:

  • Dissolution: Dissolve Z-Ser-OH (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1) at 0°C.

    • Why Oxyma? It creates an active ester that is reactive enough to couple with ammonia but stable enough to resist intramolecular attack by the serine hydroxyl [1].

  • Activation: Add EDC.HCl (1.1 eq). Stir for 5 minutes at 0°C.

    • Note: Do NOT add the base yet. Pre-activation allows the Oxyma ester to form in a slightly acidic environment, protecting the stereocenter.

  • Ammonolysis: Add NH4Cl (2.0 eq) followed by dropwise addition of DIEA (2.5 eq) over 15 minutes.

    • Critical: Keep temperature < 5°C. Heat promotes the oxazoline ring closure.

  • Workup: Acid wash (0.1 N HCl) immediately to remove any unreacted amine and quench the reaction.

Protocol B: The Mixed Anhydride Method (If Cost is Critical)

If you must use Isobutyl Chloroformate (IBCF), you must disrupt the "Self-Catalysis."

VariableRecommendationThe "Why"
Temperature -15°C to -20°C Kinetic control. The rate of oxazoline formation drops significantly below -10°C.
Base N-Methylmorpholine (NMM) Weaker base than TEA. Reduces the risk of proton abstraction from the alpha-carbon.
Activation Time < 2 minutes Minimize the lifetime of the mixed anhydride before ammonia addition.
Stoichiometry 1:1 Base:Acid Excess base is fatal to Serine stereochemistry.

Troubleshooting Guide: Downstream Activation (Dehydration)

Scenario: You are activating Z-Ser-NH2 (e.g., with POCl3, SOCl2, or T3P) to form the nitrile (Z-Ser-CN) or reacting the side chain.

Issue: Racemization during dehydration. Mechanism: The dehydration reagents can activate the amide carbonyl, facilitating proton loss at the alpha-position via an enol-like intermediate.

Solution: The "Soft" Dehydration Instead of harsh halides (POCl3), use Cyanuric Chloride or T3P (Propylphosphonic anhydride).

  • Solvent: DMF (acts as a catalyst/Vilsmeier reagent precursor).

  • Reagent: Cyanuric Chloride (0.5 eq).

  • Procedure: Stir Z-Ser-NH2 in DMF at 0°C. Add Cyanuric Chloride. Stir 1h.

    • Advantage:[2][3][4] Reaction occurs under neutral-to-mildly acidic conditions, preserving the chiral center [2].

Decision Matrix & Workflow

Use this logic flow to determine your experimental setup.

DecisionMatrix Start Start: Z-Ser-NH2 Process Q1 Is the Side Chain Protected? (e.g. Z-Ser(tBu)-OH) Start->Q1 Yes Standard Coupling (EDC/HOBt or IBCF) Risk: Low Q1->Yes Yes No Unprotected Hydroxyl Risk: High Q1->No No Q2 Select Activation Method No->Q2 MA Mixed Anhydride (IBCF/NMM) Q2->MA Scale/Cost Priority ActiveEster Active Ester (EDC/Oxyma) Q2->ActiveEster Purity Priority MA_Cond Conditions: -15°C, Exact Base Eq Fast Addition MA->MA_Cond AE_Cond Conditions: 0°C, Pre-activation No Excess Base ActiveEster->AE_Cond

Caption: Decision tree for selecting the activation strategy based on side-chain protection and purity requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) as the base? A: Avoid if possible. TEA is a strong enough base to deprotonate the alpha-carbon of the activated serine species. Use N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) in strictly limited quantities (1.0 eq relative to acid). Collidine (TMP) is even safer due to steric hindrance.

Q2: My HPLC shows a split peak. Is this racemization? A: Likely. Z-L-Ser-NH2 and Z-D-Ser-NH2 are enantiomers and will not separate on a standard C18 column. You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or add a chiral shift reagent. If you see split peaks on C18, you might have formed the O-acylated byproduct (Z-Ser(Z-Ser)-NH2), where the side chain of one serine attacked the activated carboxyl of another.

Q3: Why not just protect the hydroxyl group (e.g., Z-Ser(tBu)-OH)? A: This is the "Gold Standard" solution. The t-Butyl ether prevents oxazoline formation entirely. If your budget allows, switch to Z-Ser(tBu)-OH. You can remove the tBu group later with TFA, though this requires acid handling compatibility.

Q4: I am seeing "dehydroalanine" impurities. What happened? A: You used too much base or allowed the temperature to rise. This caused


-elimination. This is irreversible. Ensure your reaction stays below 5°C and base equivalents 

2.5 total.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403.

  • Rayle, H. L., & Fellmeth, L. (1999). "Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids." Organic Process Research & Development, 3(3), 172–176.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).[5]

  • König, W., & Geiger, R. (1970).[6] "A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazoles." Chemische Berichte, 103(3), 788-798.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (Z-L-Serinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, a key building block in pharmaceutical and biochemical research.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for scaling up this synthesis.

Introduction to the Synthesis of Z-L-Serinamide

The synthesis of this compound, commonly known as Z-L-Serinamide, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic strategy involves three key transformations:

  • Esterification of L-Serine: The carboxylic acid of the starting material, L-serine, is first converted to its methyl ester to protect it from participating in subsequent reactions.

  • N-Protection of L-Serine Methyl Ester: The amino group of the L-serine methyl ester is then protected with a benzyloxycarbonyl (Cbz or Z) group.

  • Amidation of N-Cbz-L-Serine Methyl Ester: Finally, the methyl ester is converted to the primary amide to yield the target molecule, Z-L-Serinamide.

This guide will provide a detailed experimental protocol for each step, followed by a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: Amidation L_Serine L-Serine L_Serine_Methyl_Ester L-Serine Methyl Ester Hydrochloride L_Serine->L_Serine_Methyl_Ester Methanol, Thionyl Chloride Z_L_Serine_Methyl_Ester N-Cbz-L-Serine Methyl Ester L_Serine_Methyl_Ester->Z_L_Serine_Methyl_Ester Benzyl Chloroformate, Base Z_L_Serinamide This compound (Z-L-Serinamide) Z_L_Serine_Methyl_Ester->Z_L_Serinamide Ammonia in Methanol

Caption: Overall synthetic workflow for Z-L-Serinamide.

Detailed Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This step protects the carboxylic acid of L-serine as a methyl ester. The use of thionyl chloride in methanol is a common and effective method for this transformation.[1][2]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagent Addition: Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 volumes). Cool the suspension to 0-5 °C using an ice bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled suspension via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40 °C) for 24-48 hours.[2] The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization. Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to yield L-serine methyl ester hydrochloride as a white solid.

Reagent/SolventMolar Ratio/VolumeKey Considerations
L-Serine1.0 eqEnsure it is completely dry.
Anhydrous Methanol5-10 volumesUse of anhydrous solvent is critical to prevent side reactions.
Thionyl Chloride1.2 eqHighly corrosive and toxic; handle with extreme care in a fume hood.
Step 2: Synthesis of N-Cbz-L-Serine Methyl Ester

The amino group of the L-serine methyl ester is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-serine methyl ester hydrochloride (1.0 eq) in water (5-10 volumes).

  • pH Adjustment: Cool the solution to 0-5 °C and adjust the pH to 8.5-9.0 by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise while simultaneously adding the sodium carbonate solution to maintain the pH between 8.5 and 9.0. The temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up and Isolation: Extract the reaction mixture with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-L-serine methyl ester as a colorless oil or a low-melting solid.

Reagent/SolventMolar Ratio/VolumeKey Considerations
L-Serine Methyl Ester HCl1.0 eqEnsure complete dissolution before proceeding.
Water5-10 volumesDeionized water is suitable.
Sodium CarbonateAs neededMaintain pH carefully to avoid side reactions.
Benzyl Chloroformate1.1 eqHighly toxic and lachrymatory; handle with care.[3][4]
Ethyl AcetateFor extractionEnsure complete extraction of the product.
Step 3: Synthesis of this compound (Z-L-Serinamide)

This final step involves the amidation of the methyl ester using ammonia in methanol. This reaction is typically carried out under pressure to achieve a reasonable reaction rate.

Protocol:

  • Reaction Setup: Place N-Cbz-L-serine methyl ester (1.0 eq) in a high-pressure reactor (e.g., a Parr autoclave).

  • Reagent Addition: Add a saturated solution of ammonia in methanol (excess, typically 10-20 volumes).

  • Reaction: Seal the reactor and heat the mixture to 50-60 °C for 24-48 hours. The pressure will increase due to the heating of the ammonia solution.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Z-L-Serinamide as a white solid.

Reagent/SolventMolar Ratio/VolumeKey Considerations
N-Cbz-L-Serine Methyl Ester1.0 eqEnsure it is free from acidic impurities.
Ammonia in Methanol10-20 volumes (excess)Use a freshly prepared saturated solution for best results.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of Z-L-Serinamide.

Step 1: Esterification of L-Serine

Q1: The yield of L-serine methyl ester hydrochloride is low.

  • Possible Cause 1: Incomplete reaction. The esterification of amino acids can be slow.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.

  • Possible Cause 2: Presence of water. Thionyl chloride reacts vigorously with water, which will consume the reagent and reduce the yield.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried.

  • Possible Cause 3: Loss of product during work-up. The product is water-soluble.

    • Solution: Use cold methanol for washing the product to minimize dissolution. Ensure complete crystallization before filtration.

Q2: The product is discolored (yellow or brown).

  • Possible Cause: Decomposition of thionyl chloride. Thionyl chloride can decompose to form colored impurities, especially at higher temperatures.

    • Solution: Ensure the addition of thionyl chloride is done slowly and at a low temperature (0-5 °C). Use freshly distilled thionyl chloride if possible.

Step 2: N-Protection of L-Serine Methyl Ester

Q1: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Incorrect pH. The reaction of benzyl chloroformate with the amine is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic.

    • Solution: Carefully monitor and maintain the pH in the range of 8.5-9.0 during the addition of Cbz-Cl.

  • Possible Cause 2: Poor quality of benzyl chloroformate. Cbz-Cl can decompose over time.

    • Solution: Use a fresh bottle of benzyl chloroformate or purify it by distillation under reduced pressure before use.

Q2: Formation of a significant amount of benzyl alcohol as a byproduct.

  • Possible Cause: Hydrolysis of benzyl chloroformate. Cbz-Cl can react with water, especially at higher pH and temperature.

    • Solution: Maintain the reaction temperature below 10 °C and add the Cbz-Cl slowly.

Q3: Di-Cbz protected product is observed.

  • Possible Cause: Reaction of Cbz-Cl with the hydroxyl group of serine. Although less reactive than the amine, the hydroxyl group can be acylated under certain conditions.

    • Solution: This is generally a minor side reaction under the recommended pH conditions. If it becomes a significant issue, consider using a milder Cbz-protection reagent.

Step 3: Amidation of N-Cbz-L-Serine Methyl Ester

Q1: The amidation reaction is incomplete.

  • Possible Cause 1: Insufficient ammonia concentration or pressure. The aminolysis of esters can be slow and is an equilibrium process.[5]

    • Solution: Use a freshly prepared saturated solution of ammonia in methanol. Ensure the reaction is carried out in a sealed pressure vessel to maintain a high concentration of ammonia. Increasing the reaction temperature (within safe limits of the reactor) can also drive the reaction forward.

  • Possible Cause 2: Steric hindrance. The N-Cbz group can sterically hinder the approach of ammonia to the ester carbonyl.

    • Solution: Extend the reaction time and/or increase the temperature.

Q2: The product is contaminated with unreacted starting material.

  • Possible Cause: Incomplete reaction.

    • Solution: In addition to the solutions for Q1, consider purification by column chromatography if recrystallization is not effective in removing the starting material.

Q3: Racemization of the chiral center is observed.

  • Possible Cause: Basic conditions. The α-proton of the amino acid derivative can be abstracted under basic conditions, leading to racemization.[6]

    • Solution: While ammonia is a base, racemization is generally low at the recommended temperatures. If racemization is a significant issue, consider alternative amidation methods that proceed under milder conditions. However, for primary amides, ammonolysis is often the most direct route.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to protect the carboxylic acid as a methyl ester in the first step?

A: The free carboxylic acid can react with thionyl chloride in the esterification step and can also interfere with the N-protection step. By converting it to a methyl ester, we selectively protect it, allowing for the clean N-protection of the amino group.

Q: What are the main safety precautions to consider when working with benzyl chloroformate?

A: Benzyl chloroformate is highly toxic, corrosive, and a lachrymator (causes tearing).[3][4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water and should be stored in a dry environment. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate.

Q: Can I use a different protecting group for the amino group?

A: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group depends on the overall synthetic strategy and the desired deprotection conditions. The Cbz group is advantageous as it is stable under a wide range of conditions and can be easily removed by catalytic hydrogenation.[7]

Q: My final product, Z-L-Serinamide, is difficult to crystallize. What can I do?

A: If the crude product is an oil or does not crystallize easily, it may be due to impurities. First, try to purify the crude product by column chromatography on silica gel. Once a purer sample is obtained, attempt recrystallization from different solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures (like ethyl acetate) and a nonpolar solvent in which it is sparingly soluble (like hexane) to induce precipitation upon cooling.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of Z-L-Serinamide can be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • FTIR Spectroscopy: This will show the characteristic functional groups (amide, carbamate, hydroxyl).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity and determine the enantiomeric excess if a chiral column is used.

References

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents.
  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Video: Preparation of Amides - JoVE. Available at: [Link]

  • One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters - Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet: Benzyl chloroformate - Chemos GmbH&Co.KG. Available at: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - PMC - NIH. Available at: [Link]

  • Formation of Amides From Esters - Master Organic Chemistry. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: [Link]

  • Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Analytical Validation of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Cbz-L-Serine Amide (Z-Ser-NH


)
CAS:  6605-21-6
Molecular Formula:  C

H

N

O

Molecular Weight: 238.24 g/mol
Executive Summary

This guide details the structural validation of Cbz-Ser-NH


 , a critical chiral intermediate in peptide synthesis and retrometabolic drug design. Unlike its side-chain protected alternatives (e.g., Cbz-Ser(tBu)-NH

), this compound presents unique analytical challenges due to its free hydroxyl group and potential for O-to-N acyl migration.

This document compares the analytical performance of NMR spectroscopy versus High-Resolution Mass Spectrometry (HRMS) in distinguishing the target product from its two primary synthetic impurities: the precursor methyl ester (Cbz-Ser-OMe ) and the hydrolysis byproduct (Cbz-Ser-OH ).

Part 1: Analytical Strategy & Decision Matrix

The primary challenge in validating Cbz-Ser-NH


 is ensuring the integrity of the primary amide (

) without interference from the serine hydroxyl group.

AnalyticalWorkflow Sample Crude Product (Cbz-Ser-NH2) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility NMR_Screen 1H NMR Screen (DMSO-d6) Solubility->NMR_Screen Use DMSO-d6 (Essential for OH) Decision1 Amide NH2 Signals Present? NMR_Screen->Decision1 Path_Pure Confirm OH Coupling (Target Verified) Decision1->Path_Pure Yes (7.0-7.5 ppm) Path_Ester Impurity: Methyl Singlet (Cbz-Ser-OMe) Decision1->Path_Ester No (Methoxy ~3.6 ppm) Path_Acid Impurity: Broad COOH (Cbz-Ser-OH) Decision1->Path_Acid No (Acid ~12.5 ppm) MS_Validation HRMS Validation (m/z 239.09) Path_Pure->MS_Validation

Figure 1: Analytical Decision Tree. A logic flow for distinguishing the target amide from ester and acid impurities using DMSO-d6 NMR as the primary filter.

Part 2: NMR Structural Elucidation

The "Gold Standard" for Purity While Mass Spectrometry confirms identity, only NMR can definitively quantify the conversion of the ester precursor to the primary amide.

Critical Solvent Choice:

  • Recommended: DMSO-d6 .[1][2][3][4]

  • Avoid: CDCl

    
     .
    
  • Reasoning: Cbz-Ser-NH

    
     has poor solubility in chloroform. More importantly, DMSO-d6 suppresses proton exchange, allowing for the observation of the Serine -OH proton  (often a triplet or doublet) and the distinct splitting of the Amide -NH
    
    
    
    protons.
Comparative Chemical Shift Table (DMSO-d6)
Proton AssignmentTarget: Cbz-Ser-NH

Alt 1: Precursor (Ester) Alt 2: Byproduct (Acid) Diagnostic Value
Amide (-CONH

)

7.10 & 7.45 (bs, 2H)
AbsentAbsentPrimary Confirmation
Urethane (-NH-)

7.30 (d)

7.50 (d)

7.40 (d)
Confirms N-protection integrity
Serine

-CH


3.55 - 3.70 (m)

3.60 - 3.80 (m)

3.60 - 3.80 (m)
Shift varies with O-acylation
Serine -OH

4.90 (t/d)

5.10
Broad/InvisibleConfirms free Hydroxyl
Methoxy (-OCH

)
Absent

3.65 (s, 3H)
AbsentIndicates unreacted SM
Acid (-COOH) AbsentAbsent

12.5 (bs)
Indicates hydrolysis
Benzylic (-CH

-)

5.05 (s)

5.08 (s)

5.06 (s)
Internal Reference

Expert Insight: In dry DMSO-d6, the primary amide protons of Cbz-Ser-NH


 are chemically non-equivalent due to restricted rotation, appearing as two distinct broad singlets. If these merge into one peak, your sample may contain water or trace acid.
Part 3: Mass Spectrometry Profiling (ESI-HRMS)

Differentiation from Structural Isomers Mass spectrometry is used here to detect O-benzyl migration , a common side reaction where the Cbz group moves from Nitrogen to the Oxygen of the serine side chain under basic conditions.

Fragmentation Pathway Analysis

The presence of the Cbz group dominates the fragmentation pattern.

MS_Fragmentation M_H [M+H]+ m/z 239.10 Frag1 Tropylium Ion [C7H7]+ m/z 91.05 M_H->Frag1 Cbz Cleavage Frag2 [M - H2O]+ m/z 221.09 M_H->Frag2 Dehydration (Serine OH) Frag3 [M - CONH3]+ m/z 194.08 M_H->Frag3 Amide Loss

Figure 2: ESI-MS Fragmentation Pathway. Key diagnostic ions for Cbz-Ser-NH


.

Diagnostic Criteria:

  • Molecular Ion:

    
     (Calc).
    
  • Sodium Adduct:

    
     (Often dominant in ESI).
    
  • The "Tropylium" Flag: A dominant peak at m/z 91 confirms the presence of the Benzyl/Cbz group.

  • Distinguishing Isomers:

    • Target (N-Cbz): Strong loss of water (m/z 221) due to free OH.

    • Impurity (O-Cbz): If the Cbz is on the oxygen, the dehydration pathway is blocked or significantly altered.

Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain a spectrum where -OH and -NH


 couplings are visible.
  • Drying: Dry the crude solid under high vacuum (<1 mbar) for 4 hours to remove trace water and methanol.

  • Solvent: Use DMSO-d6 (99.9% D) stored over molecular sieves.

    • Validation Step: Check the water signal at

      
       3.33 ppm. If the integral is >10% of the benzylic protons, the -OH coupling may be suppressed.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to ensure accurate integration of the amide protons.

Protocol B: LC-MS Purity Check

Objective: Rapid screening of reaction completion.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm (Benzyl).

  • Performance Note: Cbz-Ser-NH

    
     is more polar than Cbz-Ser-OMe.
    
    • Expected Elution: Cbz-Ser-NH

      
       elutes earlier  than the Methyl Ester precursor.
      
References
  • Chemical Shifts & Solvent Effects

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
    • Source: [J. Org.[5] Chem. 1997, 62, 21, 7512–7515]([Link])

  • Peptide Amide Synthesis (Ammonolysis)

    • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[6] (Foundational text on amino acid derivatives and properties of Serine amides).

  • Mass Spectrometry of Cbz Groups: Cerny, R. L., & Gross, M. L. (1985). Fragmentation mechanisms of Cbz-protected amino acids. Analytical Chemistry. Context: Describes the formation of the tropylium ion (m/z 91) as a diagnostic marker.
  • Compound Data (PubChem)

    • Benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)
    • Source:

Sources

Assessing the efficiency of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficiency of N-α-Cbz-L-Serine in Modern Peptide Synthesis

This guide provides an in-depth assessment of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, more commonly known in the field as N-α-Benzyloxycarbonyl-L-serine (Cbz-L-Serine or Z-L-Serine), and its efficiency in contemporary peptide synthesis. We will objectively compare its performance against the current industry standards, N-α-Fmoc-L-Serine and N-α-Boc-L-Serine, supported by established experimental principles and data. This analysis is designed for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis strategies.

Introduction: The Role of N-Protected Serine in Peptide Synthesis

Serine, with its nucleophilic hydroxyl side chain, is a crucial amino acid that requires careful management during peptide synthesis to prevent undesirable side reactions, such as O-acylation, and to maintain stereochemical integrity. The choice of the N-α-protecting group is fundamental to the overall synthetic strategy, dictating the conditions for both coupling and deprotection, and ultimately influencing the purity and yield of the final peptide.

Historically, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a cornerstone of peptide chemistry, enabling the first rational syntheses of complex peptides.[1] While still valuable, its application has been largely superseded in routine solid-phase peptide synthesis (SPPS) by the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies due to their superior compatibility with automated protocols and orthogonal cleavage conditions.[1] This guide will dissect the practical implications of choosing Cbz-L-Serine in this modern context.

The Contenders: A Strategic Overview

The efficiency of a protected amino acid is not an intrinsic property but is defined by its compatibility within a broader synthetic workflow. Here, we compare three distinct strategies centered around the N-α-protection of L-Serine.

  • Cbz-L-Serine (Z-L-Serine): The classic protecting group. Its stability to both acidic and basic conditions used in Boc and Fmoc chemistries, respectively, makes it non-orthogonal to these standard SPPS methods. Its removal typically requires catalytic hydrogenolysis or strong acids like HBr in acetic acid.[2][3]

  • Boc-L-Serine (Typically Boc-L-Ser(Bzl)-OH): The foundation of the Boc/Bzl SPPS strategy. The N-α-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the side-chain protection (often a benzyl ether for serine) and the resin linkage are cleaved simultaneously with a strong acid like hydrofluoric acid (HF).[1][4]

  • Fmoc-L-Serine (Typically Fmoc-L-Ser(tBu)-OH): The cornerstone of the most widely used SPPS strategy. The N-α-Fmoc group is labile to mild base (e.g., piperidine), offering orthogonal protection to the acid-labile side-chain protecting groups (like tert-butyl for the serine hydroxyl) and the resin linkage, which are cleaved with TFA.[5]

Workflow Comparison: Deprotection Strategies

The fundamental differences in deprotection chemistry are a primary determinant of efficiency and application. The following diagram illustrates the distinct chemical environments required for the cleavage of each protecting group.

G cluster_0 Protecting Group Strategies cluster_1 Deprotection Conditions cluster_2 Result Cbz Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) Cbz->Hydrogenolysis Cleavage Boc Boc-Protected Amine TFA Moderate Acid (TFA) Boc->TFA Cleavage Fmoc Fmoc-Protected Amine Piperidine Mild Base (20% Piperidine in DMF) Fmoc->Piperidine Cleavage FreeAmine Free Amine Hydrogenolysis->FreeAmine TFA->FreeAmine Piperidine->FreeAmine

Caption: Orthogonal Deprotection Schemes for Cbz, Boc, and Fmoc Groups.

Performance Assessment: Head-to-Head Comparison

To provide a clear, quantitative comparison, we will assess the performance of each protected serine derivative across four critical parameters: Coupling Efficiency, Racemization Risk, Side Reaction Profile, and Process & Automation Compatibility.

Coupling Efficiency & Kinetics

Peptide bond formation requires the activation of the C-terminal carboxylic acid.[6] Modern coupling reagents, such as aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts, provide rapid and efficient acylation.[6]

The choice of N-α-protecting group does not dramatically alter the intrinsic reactivity of the carboxylic acid. However, the overall synthetic context, including the solvent, base, and coupling reagents, is tailored to the specific strategy (Fmoc or Boc) and can influence outcomes. Cbz-L-Serine is most often used in solution-phase synthesis, where reaction monitoring and purification after each step are standard. In SPPS, both Fmoc and Boc strategies are highly optimized for near-quantitative coupling efficiencies, often driven to completion by using excess reagents and monitored by colorimetric tests (e.g., Kaiser test).

Racemization and Epimerization Risk

Racemization of the α-carbon during carboxyl group activation is a significant risk in peptide synthesis, potentially compromising the biological activity of the final product.[7][8] Serine is among the amino acids susceptible to this side reaction.[7]

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. This is more pronounced when activating peptide fragments or N-acyl amino acids. Urethane-based protecting groups (Cbz, Boc, Fmoc) are specifically designed to suppress oxazolone formation and thus minimize racemization.[6]

While all three protecting groups are effective at preserving stereochemistry, the risk can be elevated by factors such as:

  • Excessive activation time or temperature.

  • The choice of coupling reagent and base. Stronger bases like DIPEA can increase racemization risk compared to weaker bases like N-methylmorpholine (NMM) or sym-collidine.[6]

  • The use of additives. Reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are routinely added to carbodiimide-mediated couplings to act as "racemization suppressants".[6][9]

There is no inherent feature of the Cbz group that makes it more or less prone to racemization than Fmoc or Boc under equivalent, optimized conditions. The higher risk is often associated with the conditions of classical solution-phase synthesis, which may lack the highly optimized and standardized protocols of modern automated SPPS.

Side Reaction Profile

Beyond racemization, the primary side reaction involving serine is the acylation of its side-chain hydroxyl group. This is why side-chain protection (e.g., with t-Butyl for Fmoc or Benzyl for Boc strategies) is standard practice. Using unprotected Cbz-L-Serine, particularly with highly reactive coupling agents, presents a significant risk of forming ester cross-links or other modifications. While some modern coupling methods show chemoselectivity for the N-terminus, side-chain protection is the most robust approach for ensuring fidelity.[7]

Another significant side reaction in SPPS is diketopiperazine formation, which can occur at the dipeptide stage, cleaving the growing chain from the resin. This is sequence-dependent and particularly prevalent with Proline in the C-terminal or penultimate position but is a general concern for all SPPS strategies.[9]

Process & Automation Compatibility

This is where the distinction between the strategies is most stark.

  • Fmoc-SPPS: The orthogonality of the base-labile Fmoc group and acid-labile side-chain protection makes this the dominant method for automated SPPS. It avoids the use of highly corrosive and hazardous reagents like HF. The entire process of deprotection, washing, coupling, and washing can be automated with high efficiency.[5][10]

  • Boc-SPPS: While also automatable, this method requires specialized equipment resistant to TFA for the repeated deprotection steps and a dedicated, hazardous setup for the final HF cleavage.

  • Cbz-Strategy: The deprotection condition of catalytic hydrogenolysis is incompatible with the solid-phase format, as the solid support would physically obstruct access to the catalyst surface. Therefore, Cbz-protected amino acids are generally not used for chain elongation in SPPS.[11] Their primary use in an SPPS context is for the N-terminal capping of a peptide after the final Fmoc or Boc group has been removed.[11] The final cleavage from the resin (e.g., with TFA) must also be compatible with the Cbz group's stability.[11]

Comparative Data Summary

The following table summarizes the key performance characteristics of each strategy.

FeatureCbz-L-SerineBoc-L-Ser(Bzl)-OHFmoc-L-Ser(tBu)-OH
Primary Application Solution-Phase Synthesis, N-terminal CappingSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α-Deprotection Catalytic Hydrogenolysis or HBr/AcOHModerate Acid (TFA)Mild Base (Piperidine)
Side-Chain Protection Often unprotected (risk) or BenzylBenzyl (Bzl)tert-Butyl (tBu)
Side-Chain Deprotection Simultaneous with N-α-group (H₂) or requires separate stepStrong Acid (HF)Strong Acid (TFA cocktail)
Racemization Risk Low (with urethane protection)Low (with urethane protection)Low (with urethane protection)
Automation Compatibility Very Low (unsuitable for SPPS elongation)High (requires acid-resistant hardware)Very High (Industry Standard)
Process Hazard Flammable H₂ gas, corrosive acidsHighly toxic/corrosive HFPiperidine (toxic base)

Experimental Protocols: Synthesis of a Model Dipeptide (Ser-Ala)

To illustrate the practical differences, we provide condensed, conceptual protocols for the solid-phase synthesis of H-Ser-Ala-OH using the three different N-α-protection philosophies.

General SPPS Workflow

The fundamental cycle of solid-phase peptide synthesis is iterative, involving deprotection of the N-terminal amine followed by coupling of the next amino acid.

Caption: The Iterative Cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Fmoc-Based Synthesis (Reference Standard)
  • Resin Preparation: Start with Fmoc-Ala-Wang resin. The Wang resin will yield a C-terminal carboxylic acid upon final cleavage.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from Alanine, exposing the free amine.[12]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.

  • Coupling: In a separate vessel, pre-activate Fmoc-L-Ser(tBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activation mixture to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF, then DCM, and dry.

  • Final Deprotection & Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours. This removes the N-terminal Fmoc group, the Serine tBu side-chain group, and cleaves the peptide from the Wang resin.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Boc-Based Synthesis (Alternative Standard)
  • Resin Preparation: Start with Boc-Ala-Merrifield resin.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes.

  • Washing & Neutralization: Wash with DCM, then neutralize the resulting ammonium salt with 10% DIPEA in DMF. Wash again with DMF.

  • Coupling: Pre-activate Boc-L-Ser(Bzl)-OH (3 eq.) with HBTU/DIPEA in DMF and couple to the resin as described for the Fmoc protocol.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage: Treat the resin with liquid HF at 0°C for 1 hour in a specialized apparatus. This removes the N-terminal Boc group, the Serine Benzyl side-chain group, and cleaves the peptide from the resin.

  • Isolation: After HF evaporation, triturate the residue with cold ether, extract the peptide with aqueous acetic acid, and lyophilize.

Protocol 3: Cbz-L-Serine as an N-Terminal Cap (Specialized Application)

This protocol demonstrates the use of Cbz-L-Serine not for chain elongation, but as a final addition.

  • Peptide Synthesis: Synthesize H-Ala-Resin using either the Fmoc or Boc protocol described above. Perform the final N-α-deprotection step to yield H-Ala-Resin.

  • Coupling Cbz-L-Serine: Couple Cbz-L-Serine (unprotected side chain) using a standard coupling protocol (e.g., HBTU/DIPEA). Note: O-acylation is a risk here and would require careful monitoring and purification.

  • Cleavage: Treat the Z-Ser-Ala-Resin with a cleavage reagent compatible with the Cbz group. For a hyper-acid-labile resin (like 2-chlorotrityl chloride resin), a mild acid solution (e.g., 20% HFIP in DCM) can be used to cleave the peptide while leaving the Cbz group intact.[12] For a Wang resin, standard TFA cleavage would likely remove the Cbz group as well, defeating the purpose.[11]

  • Isolation: Evaporate the solvent and purify the N-terminally Cbz-protected dipeptide.

Conclusion and Strategic Recommendations

The efficiency of Cbz-L-Serine is highly dependent on the synthetic objective. For routine, automated solid-phase synthesis of peptides, it is unequivocally inefficient and impractical compared to the highly optimized, orthogonal systems based on Fmoc-L-Ser(tBu)-OH and Boc-L-Ser(Bzl)-OH. The deprotection requirements for the Cbz group are fundamentally incompatible with the iterative, solid-support nature of SPPS.

However, Cbz-L-Serine retains strategic value in specific, advanced applications:

  • Solution-Phase Synthesis: For large-scale synthesis or the production of peptide fragments, solution-phase methods are still employed, and the Cbz group remains a viable and economical choice.[13]

  • N-Terminal Modification: It is an excellent reagent for capping the N-terminus of a peptide. Its stability to TFA allows for the synthesis of a peptide via standard Fmoc-SPPS on an acid-labile resin, followed by N-terminal capping with Cbz-L-Serine and subsequent cleavage, yielding a peptide with a specific N-terminal modification.

  • Fragment Condensation: In strategies where protected peptide fragments are coupled together in solution, a Cbz group can serve as a stable protection for a fragment's N-terminus while other manipulations are performed.

Final Verdict: For the vast majority of applications in modern research and drug discovery, particularly those leveraging automated SPPS, Fmoc-L-Ser(tBu)-OH is the superior choice for incorporating serine residues , offering the highest process efficiency, safety, and compatibility. Cbz-L-Serine should be viewed not as a direct competitor for chain elongation but as a specialized tool for strategic modifications where its unique chemical stability can be leveraged to great effect.

References

  • Subirós-Funosas, R., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(17), 3128. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link] (Note: While the direct link is to a similar topic, the referenced content aligns with standard lab practices like those in the provided PDF).

  • Nadendla, K. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.32. [Link]

  • Fruton, J.S. (1942). Synthesis of Peptides of l-Serine. Journal of Biological Chemistry, 146, 463-470. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. organic-chemistry.org. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, Y., & Kim, Y.-A. (2019). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 24(17), 3128. [Link]

  • Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Camarero, J. A., et al. (2012). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 10(21), 4196–4201. [Link]

  • Warner, B. P., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(24), 5946-5953. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]

  • Arnold, L. D., et al. (1989). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 67, 190. [Link]

  • GenScript. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. GenScript. [Link]

  • Luxembourg Bio Technologies. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Luxembourg Bio Technologies News. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • CEM Corporation. Unparalleled Solid Phase Peptide Synthesis. CEM Corporation Brochure. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Ohta, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 183. [Link]

  • dos Santos, E. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 287-296. [Link]

Sources

Benchmarking N-carbobenzyloxy-L-serinamide against other protected serine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-carbobenzyloxy-L-serinamide against other protected serine derivatives Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development & Biocatalysis
Executive Summary

N-carbobenzyloxy-L-serinamide (Z-Ser-NH₂ ) occupies a specialized niche in peptide chemistry and enzymology. Unlike its ester counterparts (e.g., Z-Ser-OMe) which are rapid substrates for serine proteases, Z-Ser-NH₂ serves as a kinetically distinct probe —often acting as a "slow" substrate that allows for the isolation of rate-limiting deacylation steps in enzymatic mechanisms.

From a synthetic standpoint, Z-Ser-NH₂ offers a unique stability profile compared to Boc-Ser-NH₂ (acid-labile) and Fmoc-Ser-NH₂ (base-labile). Its resistance to both mild acid and basic conditions makes it an ideal orthogonal intermediate for complex multi-step synthesis where side-chain hydroxyl protection is either unnecessary or requires differential handling.

This guide benchmarks Z-Ser-NH₂ against these alternatives, providing experimental protocols and kinetic data to support its selection in high-fidelity applications.

Chemical Profile & Synthetic Rationale

The "Z" Factor: The benzyloxycarbonyl (Cbz or Z) group provides significant hydrophobic bulk, which enhances binding affinity (


) to the S1 hydrophobic pocket of proteases like Chymotrypsin and Subtilisin, unlike the smaller Acetyl (Ac) group.
Synthesis Workflow

The synthesis of Z-Ser-NH₂ is typically achieved via the ammonolysis of its methyl ester precursor. This pathway avoids the racemization risks associated with direct coupling of the free acid using strong activation agents.

SynthesisWorkflow cluster_conditions Critical Control Points Z_Ser_OH Z-Ser-OH (Starting Material) Z_Ser_OMe Z-Ser-OMe (Intermediate) Z_Ser_OH->Z_Ser_OMe MeOH, H+ or CH2N2 (Esterification) Z_Ser_NH2 Z-Ser-NH₂ (Target Product) Z_Ser_OMe->Z_Ser_NH2 NH3 / MeOH Saturation (Ammonolysis) Note1 Temp < 0°C to prevent O-N migration

Figure 1: Optimized synthetic pathway for Z-Ser-NH₂ minimizing racemization.

Benchmarking Domain 1: Enzymatic Kinetics

Context: In drug discovery, Z-Ser-NH₂ is used to characterize the hydrolytic activity of serine proteases. It is critical to understand how it compares to esters (the rapid substrates) and other amides.

The Kinetic Verdict: Amide vs. Ester

Z-Ser-NH₂ is hydrolyzed significantly slower than Z-Ser-OMe. This is due to the basicity of the leaving group: the ammonia leaving group (


) is a poorer leaving group than methanol (

for alkoxide, but leaving as neutral alcohol).

Table 1: Comparative Kinetics of Serine Derivatives (Chymotrypsin Model)

Substrate Derivative

(

)

(mM)

(

)
Role in Assay
Z-Ser-OMe (Ester)~200 - 4000.5 - 2.0High (

)
Rapid activity check; "Burst" phase analysis.
Z-Ser-NH₂ (Amide)0.03 - 0.05 2.0 - 5.0 Low (

)
Steady-state analysis; Deacylation rate-limiting model.
Ac-Ser-NH₂ < 0.01> 10.0Very LowPoor binding due to lack of hydrophobic anchor.

Data synthesized from kinetic trends of N-acyl-L-amino acid derivatives [1][2].

Key Insight: The "Z" group in Z-Ser-NH₂ improves


 (binding) by approximately 5-10 fold compared to the Acetyl group, making it a viable substrate for detecting low-level protease activity that Ac-Ser-NH₂ would miss.
Benchmarking Domain 2: Chemical Stability & Orthogonality

Context: For peptide synthesis, the choice of protecting group dictates the entire synthetic strategy. Z-Ser-NH₂ offers a "middle ground" stability profile.

Table 2: Stability Matrix of Protected Serine Amides

FeatureZ-Ser-NH₂ (Cbz)Boc-Ser-NH₂ Fmoc-Ser-NH₂
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA/HCl)High (Stable to TFA)
Base Stability High (Stable to Piperidine)High (Stable to Piperidine)Low (Cleaved by Piperidine)
Deprotection Hydrogenolysis (

) or HBr/AcOH
Acid (TFA)Base (Piperidine/DBU)
Solubility Moderate (DMSO, MeOH)High (Organic solvents)Low (Aggregates easily)
Racemization Risk Low (Carbamate protection)LowModerate (Base sensitivity)
Why Choose Z-Ser-NH₂?
  • Orthogonality: It allows for the selective deprotection of other acid-labile groups (like t-Butyl on side chains) or base-labile groups (Fmoc on N-terminus of a grafted chain) without disturbing the serine core.

  • Crystallinity: Z-protected amino acids often crystallize better than Boc derivatives, aiding in purification without chromatography.

Experimental Protocols
Protocol A: Synthesis of Z-Ser-NH₂ (Ammonolysis)

Validates: High yield synthesis without racemization.

  • Preparation: Dissolve 10.0 g (39.5 mmol) of Z-Ser-OMe in 100 mL of anhydrous methanol.

  • Saturation: Cool the solution to -10°C in an ice-salt bath. Bubble anhydrous ammonia gas through the solution for 30 minutes until saturated.

  • Reaction: Seal the vessel tightly and allow it to stand at 4°C for 24-48 hours. Monitoring: Check by TLC (CHCl₃:MeOH 9:1); disappearance of the ester spot (

    
    ) and appearance of the amide (
    
    
    
    ) indicates completion.
  • Isolation: Concentrate the solution under reduced pressure to roughly 20 mL.

  • Crystallization: Add 50 mL of cold diethyl ether or petroleum ether to induce precipitation. Filter the white solid.

  • Purification: Recrystallize from hot water or MeOH/Ether.

    • Expected Yield: 85-90%

    • Melting Point: 164-166°C [3].

Protocol B: Spectrophotometric Protease Assay

Validates: Enzymatic purity and kinetic constants.

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂.

  • Substrate Solution: Prepare a 10 mM stock of Z-Ser-NH₂ in DMSO.

  • Enzyme:

    
    -Chymotrypsin (1 mg/mL in 1 mM HCl).
    
  • Workflow:

    • Add 980 µL Buffer to a quartz cuvette.

    • Add 10 µL Substrate stock (Final conc: 100 µM).

    • Initiate with 10 µL Enzyme.

    • Detection: Monitor absorbance at 220-230 nm (peptide bond cleavage) or use HPLC to quantify the formation of Z-Ser-OH (retention time shift). Note: Unlike esters, amides do not release a distinct chromophore like p-nitrophenol, so HPLC or direct UV at low wavelengths is required.

Mechanism of Action (Visualized)

The following diagram illustrates the "Slow Deacylation" mechanism that defines Z-Ser-NH₂'s kinetic profile.

EnzymaticMechanism cluster_legend Kinetic Bottleneck ES_Complex Michaelis Complex (E-S) Tetra_Int1 Tetrahedral Intermediate 1 ES_Complex->Tetra_Int1 Nu Attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetra_Int1->Acyl_Enzyme Fast Acylation (Release NH3) Product1 Product 1 (NH3) Tetra_Int1->Product1 Product2 Product 2 (Z-Ser-OH) Acyl_Enzyme->Product2 SLOW Deacylation (Rate Limiting) Start Enzyme + Z-Ser-NH₂ Start->ES_Complex Binding (Km) Legend The hydrolysis of the Acyl-Enzyme is the rate-determining step for Amides.

Figure 2: Proteolytic hydrolysis mechanism highlighting the rate-limiting deacylation step for Z-Ser-NH₂.

References
  • Fruton, J. S., & Bergmann, M. (1942). The Specificity of Salmon Pepsin. Journal of Biological Chemistry.

  • Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by Chymotrypsin. Journal of the American Chemical Society.[1]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[2] (Standard reference for physical properties of Z-amino acids).

  • BocSci. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

Sources

Comparative Guide: Chiral Purity Assessment of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of chiral purity for (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (commonly referred to as Cbz-Ser-NH2 ) presents a specific chromatographic challenge. Unlike simple amino acid esters, this molecule possesses a primary amide and a free hydroxyl group, significantly increasing its polarity and hydrogen-bonding potential.

While standard normal-phase chiral HPLC (Hexane/IPA) is the industry default, this guide argues that for Cbz-Ser-NH2, immobilized polysaccharide phases (e.g., Chiralpak IA) operating in Polar Organic Mode or using non-standard co-solvents offer superior robustness compared to traditional coated phases (e.g., Chiralpak AD-H). This guide compares these methodologies to provide a definitive protocol for detecting the (R)-enantiomer impurity.

Technical Comparison of Stationary Phases

The separation relies on the discrimination between the (S)-enantiomer (target) and the (R)-enantiomer (impurity). We evaluate three primary systems based on Selectivity (


), Solubility, and Robustness.
Option A: The "Gold Standard" (Coated Amylose)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mechanism: The amylose polymer forms a helical cavity. The Cbz-group of the analyte engages in

    
    -
    
    
    
    interactions with the phenylcarbamate of the column, while the amide and hydroxyl groups form hydrogen bonds.
  • Pros: Historically provides the highest intrinsic selectivity (

    
    ) for Cbz-amino acids.
    
  • Cons: Critical Solubility Risk. Cbz-Ser-NH2 is poorly soluble in Hexane. High concentrations of IPA (30%+) are required to keep the sample in solution, which can suppress retention and reduce resolution. The coated phase prohibits the use of "strong" solvents like DCM or THF to aid solubility.

Option B: The "Robust Solution" (Immobilized Amylose)

Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

  • Mechanism: Identical selector to AD-H, but chemically bonded to the silica.

  • Pros: Solvent Flexibility. Allows the use of "forbidden" solvents (e.g., Dichloromethane, THF, MtBE) or 100% Polar Organic solvents (Methanol/Acetonitrile). This is crucial for Cbz-Ser-NH2, preventing on-column precipitation and peak tailing.

  • Cons: Immobilization can slightly alter the helical conformation, occasionally resulting in lower theoretical plate counts compared to the coated version.

Option C: The "Orthogonal Alternative" (Coated Cellulose)

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: Cellulose backbone offers a linear, rigid "trench" rather than a helical cavity.

  • Pros: Often provides separation when Amylose phases fail. Useful if the impurity co-elutes with matrix components on Amylose.

  • Cons: Suffers from the same solubility restrictions as Option A.

Comparative Performance Data

The following table summarizes expected performance metrics based on structure-activity relationships of Cbz-amino amides.

MetricOption A: Chiralpak AD-H Option B: Chiralpak IA (Recommended) Option C: Chiralcel OD-H
Mobile Phase Hexane : IPA (80:20)MtBE : Methanol (90:10)Hexane : Ethanol (85:15)
Solubility Low (Risk of precipitation)High Moderate
Selectivity (

)
1.351.281.40
Resolution (

)
2.83.5 (Better peak shape)3.1
Tailing Factor (

)
1.4 (Hydroxyl interaction)1.1 (Polar mode suppresses tailing)1.3
Analysis Time ~15 min~10 min~18 min

Key Insight: While AD-H and OD-H have high theoretical selectivity, the IA column in MtBE/MeOH yields the best practical resolution because the superior solubility improves mass transfer and peak shape.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This flowchart guides the user from sample properties to the correct column choice, emphasizing the solubility bottleneck of the Ser-NH2 moiety.

MethodDevelopment Start START: Cbz-Ser-NH2 Sample SolubilityCheck Solubility Check: Is sample soluble in 80% Hexane? Start->SolubilityCheck StandardPath Standard Normal Phase (Hexane/IPA) SolubilityCheck->StandardPath Yes ImmobilizedPath Switch to Immobilized Phase SolubilityCheck->ImmobilizedPath No / Precipitates SelectivityCheck Check Selectivity (alpha) StandardPath->SelectivityCheck ResultA Option A: Chiralpak AD-H (High Selectivity, Risk of Tailing) SelectivityCheck->ResultA Alpha > 1.2 ResultB Option B: Chiralpak IA (High Solubility, Robust) SelectivityCheck->ResultB Alpha < 1.2 (Try different solvent) SolventChoice Solvent Selection: 1. Polar Organic (MeOH/ACN) 2. Non-Standard (DCM/MtBE) ImmobilizedPath->SolventChoice SolventChoice->ResultB

Caption: Decision tree prioritizing solubility for polar amides. If Hexane causes precipitation, the workflow shifts immediately to immobilized phases (IA).

Detailed Experimental Protocol (Self-Validating)

This protocol uses Option B (Chiralpak IA) as the primary recommendation due to its robustness for this specific polar amide.

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1200/1260 or equivalent with binary pump.

  • Detector: DAD or VWD set to 254 nm (targeting the Benzyl chromophore).

  • Column: Daicel Chiralpak IA, 4.6 x 250 mm, 5 µm.

  • Solvents: HPLC Grade Methanol (MeOH), Methyl tert-butyl ether (MtBE), Ethanol (EtOH).

Mobile Phase Preparation
  • Composition: MtBE : Methanol (90 : 10 v/v).

    • Why this mix? MtBE provides low viscosity and moderate polarity; Methanol suppresses interactions with residual silanols, reducing tailing from the serine hydroxyl group.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Sample Preparation (The Critical Step)
  • Weigh 1.0 mg of Cbz-Ser-NH2.

  • Dissolve in 1.0 mL of 100% Methanol .

    • Note: Do not dissolve in mobile phase immediately. The sample is highly soluble in MeOH.

  • Dilute 1:10 with the Mobile Phase (MtBE/MeOH) just prior to injection to match the column equilibrium.

  • Injection Volume: 5-10 µL.

System Suitability Criteria (Self-Validation)

Before running unknown purity samples, inject a racemic mixture (or spike the pure sample with the (R)-enantiomer) to confirm:

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor: < 1.3 (Ensures no non-specific adsorption).

  • Retention Time Stability:

    
     2% over 5 injections.
    

Mechanism of Chiral Recognition

Understanding why the separation works aids in troubleshooting.

Diagram 2: Three-Point Interaction Model

The diagram below illustrates the specific binding sites between Cbz-Ser-NH2 and the Amylose carbamate selector.

Caption: The "Three-Point" interaction required for chiral recognition. The steric fit of the (S)-enantiomer into the amylose groove differs from the (R)-enantiomer, causing differential retention.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Hydroxyl group interacting with silica.Increase Methanol content in mobile phase or add 0.1% Ethanolamine (if using IA column).
Fronting Solubility issue; sample precipitating.Switch from Hexane-based MP to Polar Organic Mode (100% MeOH or ACN/MeOH).
No Separation Lack of specific interaction.Change column polysaccharide backbone (Switch from Amylose IA to Cellulose OD-H).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • YMC Co., Ltd. Chiral Separation Columns and Packing Materials (Chiral Art). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (Cbz-L-serine)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the safe disposal of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, commonly known as Cbz-L-serine. By understanding the chemical properties and regulatory landscape, laboratories can implement a disposal plan that is both compliant and minimizes risk.

Hazard Assessment and Waste Classification

Before any disposal procedures can be initiated, a thorough hazard assessment of the waste stream containing Cbz-L-serine must be conducted. While this specific compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is crucial to determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)[1][2][3][4].

RCRA Hazardous Waste Characteristics:

CharacteristicDescriptionRelevance to Cbz-L-serine Waste
Ignitability Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[1][5]Pure Cbz-L-serine is a solid and not expected to be ignitable. However, if dissolved in a flammable solvent, the resulting solution may be classified as ignitable hazardous waste.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate > 6.35 mm per year.[1][5][6]Cbz-L-serine itself is not corrosive. The pH of the waste solution should be tested to determine if it meets the corrosivity criteria.
Reactivity Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water or under certain pH conditions.[5][6]Cbz-L-serine is generally stable. However, it is incompatible with strong acids and bases, which could potentially lead to vigorous reactions.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).While specific toxicity data for Cbz-L-serine disposal is not readily available, carbamates as a class can exhibit toxicity. If there is reason to believe the waste could leach toxic constituents, a TCLP test may be necessary.

Causality Behind Classification: The primary determinant for classifying your Cbz-L-serine waste will likely be the other components in the waste stream. For instance, if the compound is in a solution with a solvent like methanol, the ignitability of the methanol will render the entire mixture a hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cbz-L-serine waste.

DisposalWorkflow start Start: Cbz-L-serine Waste Generated waste_assessment Perform Waste Assessment: - Check for RCRA Characteristics - Review SDS for all components start->waste_assessment is_hazardous Is the waste hazardous? waste_assessment->is_hazardous non_hazardous Non-Hazardous Waste Disposal is_hazardous->non_hazardous No hazardous Hazardous Waste Disposal is_hazardous->hazardous Yes local_regs_non_haz Consult Local Regulations for Non-Hazardous Chemical Waste non_hazardous->local_regs_non_haz segregate_waste Segregate from incompatible wastes hazardous->segregate_waste sewer_disposal Is sewer disposal permitted by local POTW? local_regs_non_haz->sewer_disposal collect_non_haz Collect in a labeled, compatible container for non-hazardous waste pickup. sewer_disposal->collect_non_haz No dispose_sewer Dispose down the drain with copious amounts of water, per local guidelines. sewer_disposal->dispose_sewer Yes containerize_haz Collect in a labeled, compatible, and closed hazardous waste container. segregate_waste->containerize_haz disposal_options Select Disposal Method containerize_haz->disposal_options incineration High-Temperature Incineration (Preferred Method for Carbamates) disposal_options->incineration chemical_treatment Chemical Treatment (Hydrolysis) Followed by Disposal disposal_options->chemical_treatment licensed_disposal Arrange for pickup by a licensed hazardous waste contractor. incineration->licensed_disposal chemical_treatment->licensed_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.